unc569

Catalog No.
S548424
CAS No.
M.F
C22H29FN6
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
unc569

Product Name

unc569

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C22H29FN6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

solubility

Soluble in DMSO, not in water

Synonyms

UNC569, UNC569, UNC 569

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

The exact mass of the compound 1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine is 396.24377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

UNC569 exerts its effects by specifically targeting the MerTK signaling axis. The diagram below illustrates the core mechanism and downstream consequences.

g Gas6 Gas6 MerTK MerTK Gas6->MerTK Binds & Activates pAKT pAKT MerTK->pAKT Phosphorylates pERK pERK MerTK->pERK Phosphorylates This compound This compound This compound->MerTK Inhibits Survival Survival pAKT->Survival Proliferation Proliferation pERK->Proliferation ChemoResistance ChemoResistance pERK->ChemoResistance pAKt pAKt pAKt->ChemoResistance

Core mechanism of this compound-mediated MerTK inhibition and its cellular effects.

Key Experimental Evidence and Protocols

The efficacy of this compound has been demonstrated across various experimental models, from cellular assays to in vivo studies.

In Vitro Cellular Assays

Treatment with this compound inhibits MerTK autophosphorylation and downstream signaling in leukemia cell lines (e.g., 697 B-ALL, Jurkat T-ALL). Typical protocols involve:

  • Cell Treatment: Pre-incubate cells with this compound (e.g., 1 µM) for 1-1.5 hours [1].
  • Stimulation & Lysis: Treat cells with pervanadate (a phosphatase inhibitor) for 3 minutes to stabilize phosphorylated proteins, then lyse [2].
  • Detection: Immunoprecipitate MerTK from lysates and perform Western blot analysis using phospho-specific MerTK antibodies to detect inhibition of activation [2].
Functional and Phenotypic Assays

The tables below summarize the anti-oncogenic effects of this compound observed in key functional assays.

Table: Efficacy of this compound in Preclinical Models of Cancer

Disease Model Assay Type Key Findings
Acute Lymphoblastic Leukemia (ALL) [2] [3] MTT/Viability Reduced proliferation/survival (IC₅₀: 0.91 µM in 697 cells; 1.55 µM in Jurkat cells)
Colony Formation Dose-dependent decrease in colony formation in methylcellulose
Chemosensitization Combined with etoposide or methotrexate significantly increased apoptosis vs. chemo alone
Atypical Teratoid/Rhabdoid Tumors (ATRT) [2] Soft Agar Reduced colony formation in BT12 cell line
T-ALL in Zebrafish [2] [4] In Vivo Imaging >50% reduction in tumor burden after 2 weeks of 4 µM treatment

Application in Fibrosis Research

A 2024 study identified MerTK as a master regulator of a pro-fibrotic feedback loop involving TGFβ [5]. This research employed this compound as a tool compound:

  • Experimental Use: this compound was used to inhibit MerTK in mouse models of liver, kidney, and lung fibrosis.
  • Key Findings: Pharmacological inhibition of MerTK with this compound not only reduced fibrosis when treatment was initiated early but also demonstrated a capacity to reverse established liver fibrosis [5].

Use of this compound in Research

This compound is commercially available as a research-grade chemical and is typically supplied as a solid or a pre-dissolved solution in DMSO [1] [6] [7].

  • Solubility: Soluble in DMSO (e.g., 100 mg/mL) and water with gentle warming (e.g., 2.5 mg/mL) [7].
  • Storage: Stock solutions in DMSO are stable for up to 6 months at -20°C; protect from light [1] [7].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

UNC569 exerts its effects by specifically binding to the kinase domain of Mer, blocking its phosphorylation and subsequent activation of downstream pro-survival pathways.

The diagram below illustrates how this compound inhibits the Mer signaling pathway to produce its anti-cancer effects.

G This compound Inhibition of Mer Signaling Pathway Gas6 Gas6 LigandBinding Gas6 Binding to Mer Gas6->LigandBinding MerDimerization Mer Dimerization & Autophosphorylation LigandBinding->MerDimerization DownstreamSig Downstream Signaling (PI3K/AKT & MAPK/ERK) MerDimerization->DownstreamSig CellularEffects Cellular Effects: - Survival - Proliferation - Chemoresistance DownstreamSig->CellularEffects This compound This compound Inhibition Inhibition of Mer Phosphorylation This compound->Inhibition Inhibition->MerDimerization Apoptosis Induced Apoptosis & Chemosensitivity Inhibition->Apoptosis

Key Experimental Evidence and Protocols

Preclinical studies have demonstrated the efficacy of this compound through various in vitro and in vivo models.

In Vitro Cellular Assays

Treatment with this compound in leukemia cell lines (e.g., 697 and Jurkat) has been shown to:

  • Inhibit Mer Phosphorylation: Cells are typically pretreated with this compound for about 1 hour before the addition of a phosphatase inhibitor (like pervanadate) to stabilize phosphorylated proteins [1] [2]. Phospho-Mer levels are then analyzed by immunoprecipitation and Western blot [1].
  • Induce Apoptosis: Treating cells with this compound (e.g., at 1 µM for 24 hours) increases levels of cleaved Caspase-3 and cleaved PARP, which are markers of apoptosis [2].
  • Block Downstream Signaling: Western blot analysis after treatment (e.g., 1 µM for 1.5 hours) shows reduced phosphorylation of key survival proteins like AKT and ERK1/2 [1] [2].
  • Enhance Chemosensitivity: Co-treatment of this compound with standard chemotherapeutic agents can lead to increased cancer cell death [1].
In Vivo Efficacy Models
  • Zebrafish T-ALL Model: In a transgenic zebrafish model of T-ALL, continuous treatment by immersion in 4 µM this compound for two weeks resulted in a greater than 50% reduction in tumor burden compared to vehicle-treated controls [1] [3].
  • Pharmacokinetic Profile: In mice, this compound demonstrated favorable PK properties, including low systemic clearance (19.5 mL/min/kg), a high volume of distribution (5.83 L/kg), and good oral bioavailability (57%) [2].

Comparison with Other Mer Inhibitors

This compound represents an early tool compound in Mer inhibitor development. Subsequent efforts have focused on improving properties like selectivity and pharmacokinetics.

Inhibitor Key Characteristics Note
This compound First-in-class; potent but also inhibits Axl/Tyro3; good oral bioavailability [1] [2]. Tool compound for proof-of-concept studies.
UNC1062 / UNC2025 Later-generation analogs; improved pharmacokinetics and oral bioavailability; designed to address DMPK limitations of earlier compounds [4]. Represents the evolution toward clinical candidates.
AZD7762 Primarily a Chk1 inhibitor; discovered to also inhibit MerTK; clinical trials terminated due to cardiac toxicity [5]. Highlights the importance of target selectivity.

Research and Development Context

The development of this compound was a significant step in validating Mer as a therapeutic target. Its discovery helped establish that pharmacological inhibition of Mer could replicate the anti-cancer effects seen with genetic knockdown (e.g., with shRNA), such as reduced cell survival and increased chemosensitivity [1]. However, its multi-kinase activity against Flt3, Axl, and Tyro3 means that observed phenotypes in early studies may not be solely attributable to Mer inhibition [4]. This understanding has driven the development of newer, more selective Mer inhibitors.

References

UNC569 Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Mer Inhibition (IC₅₀) 2.9 nM [1] [2] [3]
Kinase Selectivity (IC₅₀) Axl (37 nM), Tyro3 (48 nM) [1] [2]
Mechanism Potent, reversible, ATP-competitive inhibitor [2]
Cellular Mer p-IC₅₀ 141 nM (697 B-ALL), 193 nM (Jurkat T-ALL) [1] [2]
In Vivo Bioavailability 57% in mice [2]

Detailed Experimental Protocols

Inhibition of Mer Phosphorylation in Cells

This protocol assesses UNC569's ability to inhibit Mer activation in a cellular context [1].

  • Cell Lines: Human 697 (B-ALL) or Jurkat (T-ALL) cells.
  • Treatment: Pre-incubate cells with this compound for 1 hour.
  • Stimulation: Add 0.12 mM pervanadate (a phosphatase inhibitor) for 3 minutes to stabilize phosphorylated Mer.
  • Lysis & Immunoprecipitation: Lyse cells in HEPES-based buffer with Triton X-100 and protease/phosphatase inhibitors. Immunoprecipitate Mer using a monoclonal anti-Mer antibody and Protein G-sepharose beads.
  • Detection:
    • Resuspend beads in Laemmli buffer, boil, and run SDS-PAGE.
    • Perform Western blot.
    • Primary Antibodies: Anti-phospho-Mer and anti-total Mer.
    • Quantification: Measure band density with ImageJ software. Calculate IC₅₀ using GraphPad Prism (non-linear regression).
Analysis of Downstream Signaling Pathways

This method evaluates the functional consequence of Mer inhibition on pro-survival pathways [1].

  • Cell Treatment: Treat cells with this compound (e.g., 1 µM for 1.5 hours).
  • Cell Lysis: Prepare whole-cell lysates.
  • Western Blot Analysis:
    • Antibodies for Key Pathways:
      • PI3K/AKT: Anti-phospho-Akt (Ser473) and anti-total Akt.
      • MAPK/ERK: Anti-phospho-p44/42 MAPK (Thr202/Tyr204) and anti-total p44/42 MAPK.
    • Loading Controls: Anti-Tubulin or Anti-GAPDH.
Apoptosis Assay

This protocol determines if this compound treatment induces programmed cell death [1] [2].

  • Cell Treatment: Culture 697 and Jurkat cells with a dose range of this compound (e.g., 0.4-2 µM) for 24 hours.
  • Staining: Stain cells with YO-PRO-1 iodide and propidium iodide (PI).
  • Flow Cytometry Analysis:
    • Viable cells: YO-PRO-1⁻, PI⁻
    • Early apoptotic cells: YO-PRO-1⁺, PI⁻
    • Late apoptotic/necrotic cells: YO-PRO-1⁺, PI⁺
  • Additional Apoptosis Markers: Analyze cell lysates via Western blot for cleaved Caspase-3 and cleaved PARP [1].
In Vivo Efficacy in Zebrafish T-ALL Model

This experiment tests this compound's ability to reduce tumor burden in a live animal model [1] [3].

  • Animal Model: MYC transgenic zebrafish with T-ALL, where lymphoblasts express Mer and enhanced green fluorescent protein (eGFP).
  • Drug Administration: Continuously treat leukemic fish by immersion in 4 µM this compound for two weeks.
  • Tumor Burden Quantification: Use fluorescence as a proxy for tumor cell distribution and volume. Measure fluorescence intensity and compare to vehicle- and mock-treated control fish.

This compound Mechanism of Action and Research Applications

This compound exerts its effects by competitively binding to the ATP-binding site of the Mer kinase domain, thereby blocking its enzymatic activity [2]. This inhibition has several critical biological consequences, which are summarized in the diagram below.

G This compound This compound Mer_Inhibition Mer Kinase Inhibition This compound->Mer_Inhibition Downstream_Inhibition Inhibition of Downstream Signaling Mer_Inhibition->Downstream_Inhibition Functional_Outcomes Functional Anti-Cancer Outcomes Downstream_Inhibition->Functional_Outcomes Apoptosis Apoptosis Functional_Outcomes->Apoptosis Induces Proliferation Proliferation Functional_Outcomes->Proliferation Reduces ChemoSensitivity ChemoSensitivity Functional_Outcomes->ChemoSensitivity Increases TumorBurden TumorBurden Functional_Outcomes->TumorBurden Decreases In Vivo

Based on this mechanism of action, this compound has been established as a critical research tool in several areas [1] [2] [3]:

  • Target Validation: Confirming the role of Mer as a therapeutic target in cancers where it is aberrantly expressed.
  • Combination Therapy: Studying how Mer inhibition can sensitize cancer cells to standard cytotoxic chemotherapies.
  • Resistance Mechanisms: Investigating signaling pathways that bypass Mer inhibition.

Evolution Beyond this compound

While this compound proved the therapeutic potential of Mer inhibition, its poor metabolic stability and low oral bioavailability limited its clinical translation [4]. This prompted the development of next-generation inhibitors [5] [4] [6]:

  • UNC2025: An orally bioavailable analog with improved pharmacokinetics, also potently inhibiting Flt3, making it relevant for acute myeloid leukemia (AML) research [5] [6].
  • MRX-2843: A clinical-stage derivative of UNC2025 that retains dual Mer/Flt3 inhibition and has shown activity in phase II trials for relapsed/refractory ALL [4].

References

UNC569 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

UNC569: A Foundational Mer Inhibitor

This compound is recognized as the first small-molecule, reversible, and ATP-competitive inhibitor of the Mer receptor tyrosine kinase, with a reported IC₅₀ of 2.9 nM [1] [2]. It was a crucial proof-of-concept molecule that established the therapeutic potential of Mer inhibition in cancers like acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT) [1] [3].

The table below summarizes the core inhibitory profile of this compound against the TAM family of kinases [1] [2]:

Kinase Target Inhibitory Activity (IC₅₀)
Mer 2.9 nM
Axl 37 nM
Tyro3 48 nM
Flt3 Not a primary target of this compound

In cellular assays, this compound inhibited Mer autophosphorylation with IC₅₀ values of 141 nM and 193 nM in human B-ALL 697 and Jurkat cell lines, respectively [2]. Treatment with this compound led to reduced cancer cell proliferation/survival, decreased colony formation, and increased sensitivity to chemotherapeutic agents [1] [3]. It also demonstrated in vivo efficacy, reducing tumor burden by more than 50% in a zebrafish T-ALL model [1] [3].

Evolution from this compound to Improved Inhibitors

The SAR efforts around this compound were largely driven by the need to improve its drug metabolism and pharmacokinetic (DMPK) properties for in vivo studies [4]. The following diagram illustrates the logical progression from the identified lead compound to the optimized clinical candidate.

G Lead Lead Compound (this compound) Problem DMPK Limitations: - Poor oral exposure - High clearance Lead->Problem Strategy SAR Strategy: Scaffold hop from pyrazolopyrimidine to pyrrolopyrimidine Problem->Strategy Improvement Improved Compound (Compound 2) - Maintained potency - Better solubility - Higher oral bioavailability Strategy->Improvement Final Optimized Clinical Candidate (UNC2025) - Potent oral Mer/Flt3 inhibitor - Suitable for preclinical models Improvement->Final

A key SAR breakthrough was the scaffold hop from a pyrazolopyrimidine (this compound's core) to a pyrrolopyrimidine [4]. This single-atom change (replacing a nitrogen with a carbon) resulted in Compound 2, which maintained potent Mer inhibition (IC₅₀ 0.93 nM) but exhibited significantly improved solubility and oral exposure in mice [4].

Further optimization of the pyrrolopyrimidine scaffold focused on fine-tuning substituents to decrease metabolic clearance while retaining potency against Mer and Flt3, ultimately leading to the development of UNC2025, a potent and orally bioavailable Mer/Flt3 dual inhibitor [4]. Later research on pyrrolopyrimidine derivatives also explored modifications to achieve a selective Axl/Mer inhibitory profile while sparing Tyro3, which could potentially offer a better toxicity profile [5].

Key Experimental Evidence for this compound

The primary evidence for this compound's mechanism and efficacy comes from a set of standard biochemical and cellular assays.

1. Inhibition of Mer Phosphorylation and Downstream Signaling

  • Methodology: Leukemia cell lines (e.g., 697, Jurkat) were treated with this compound. Mer was immunoprecipitated from cell lysates, and phosphorylation status was analyzed by Western blot using a phospho-specific Mer antibody. Downstream signaling proteins (ERK1/2, AKT) were also examined via Western blot [1].
  • Findings: this compound treatment effectively inhibited Mer activation and its downstream signaling through the PI3K/AKT and MAPK/ERK pathways [1] [2].

2. Induction of Apoptosis

  • Methodology: ALL cell lines were treated with varying concentrations of this compound for 24 hours, and apoptosis was assessed by measuring the levels of cleaved Caspase-3 and cleaved PARP using Western blot analysis [2].
  • Findings: this compound treatment induced apoptosis in a dose-dependent manner, as evidenced by increased levels of these cleavage products [2].

3. In Vivo Efficacy in a Zebrafish Model

  • Methodology: Transgenic zebrafish with T-ALL were treated continuously for two weeks by immersion in a solution containing 4 µM this compound. Tumor burden was quantified based on the fluorescence of lymphoblasts expressing enhanced green fluorescent protein [1] [3].
  • Findings: this compound induced a greater than 50% reduction in tumor burden compared to vehicle- and mock-treated fish [1] [3].

References

Comprehensive Technical Guide: Mer Receptor Tyrosine Kinase (MerTK) Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MerTK Biological Significance

Mer tyrosine kinase (MerTK or Mertk) belongs to the TAM family of receptor tyrosine kinases (RTKs), which also includes Tyro3 and Axl. As a single-pass transmembrane receptor, MerTK plays critical roles in diverse physiological processes, most notably in efferocytosis (the clearance of apoptotic cells) and the regulation of immune responses. In recent years, MerTK has emerged as a significant therapeutic target in oncology due to its dual role in promoting cancer progression through both tumor-intrinsic mechanisms and the modulation of the tumor microenvironment.

MerTK is predominantly expressed on the surface of macrophages, monocytes, dendritic cells, and certain endothelial cells. Its activation following ligand binding initiates signaling cascades that influence key cellular functions including survival, proliferation, differentiation, and phagocytosis. In the context of cancer, MerTK expression on tumor-associated macrophages (TAMs) contributes to an immunosuppressive microenvironment that facilitates tumor immune escape and promotes disease progression. Consequently, the development of MerTK-targeted therapies represents an active area of investigation, with several small-molecule inhibitors currently in preclinical and clinical development.

Structural Characteristics of MerTK

Domain Organization

MerTK exhibits a canonical RTK architecture with distinct functional domains that facilitate ligand binding, receptor activation, and intracellular signaling. The structural organization from N- to C-terminus is as follows:

Table 1: Structural Domains of MerTK

Domain Location Composition/Features Functional Role
Extracellular Domain N-terminal 2 immunoglobulin-like (Ig) domains, 2 fibronectin type III (FNIII) domains [1] Ligand binding (Gas6, Protein S) [1]
Transmembrane Domain Middle Single hydrophobic α-helix [2] Anchors receptor in cell membrane [2]
Intracellular Domain C-terminal Tyrosine kinase domain, adapter binding sites [1] Catalytic activity, signal transduction [1]
Cleavage Site Extracellular (Juxtamembrane) Pro485-Ser486 (Murine) [1] ADAM10/17-mediated cleavage producing soluble Mer (sMER) [1]

The kinase domain of MerTK contains critical structural motifs common to protein tyrosine kinases, including a catalytic loop with an HRD motif and an activation loop initiated by a DFG motif. The conformation of the activation loop determines the kinase's catalytic activity, with phosphorylation of specific tyrosine residues within this loop (Tyr749, Tyr753, Tyr754 in humans) stabilizing the active state [3] [1].

Structural Visualization

The following diagram illustrates the primary structural features and functional domains of the MerTK receptor:

mer_structure cluster_mer MerTK Receptor Structure extracellular Extracellular Space membrane Plasma Membrane intracellular Intracellular Space Ig1 Ig-like Domain 1 Ig2 Ig-like Domain 2 FNIII1 FNIII Domain 1 FNIII2 FNIII Domain 2 CleavageSite Cleavage Site (Pro485-Ser486) TM Transmembrane Domain Kinase Kinase Domain Adapter Adapter Binding Site

Structural domains of MerTK receptor showing extracellular ligand-binding regions, transmembrane anchor, and intracellular signaling domains.

The extracellular Ig-like domains facilitate binding to MerTK ligands, while the FNIII domains provide structural stability. The cleavage site between the second FNIII domain and the transmembrane domain is susceptible to proteolytic processing by ADAM10/17, generating a soluble Mer (sMER) fragment that can function as a decoy receptor [1]. The intracellular kinase domain possesses catalytic activity, while the adapter binding site (containing key tyrosine residues such as Tyr867) recruits downstream signaling molecules upon phosphorylation [1].

Mechanism of Activation and Signaling

Ligand-Induced Activation

MerTK activation follows a canonical RTK paradigm involving ligand-induced dimerization and trans-autophosphorylation. The primary ligands for MerTK are Growth arrest-specific 6 (Gas6) and Protein S (Pros1), which bridge the receptor to phosphatidylserine exposed on the surface of apoptotic cells [1]. This binding mechanism allows MerTK to function as a critical mediator of efferocytosis.

The activation process occurs through sequential steps:

  • Ligand Binding: Gas6 or Protein S binds to the extracellular Ig-like domains of MerTK
  • Receptor Dimerization: Ligand binding induces or stabilizes receptor homodimerization
  • Trans-autophosphorylation: The juxtaposed intracellular kinase domains phosphorylate tyrosine residues within their activation loops (Tyr749/753/754 in human MerTK)
  • Adapter Recruitment: Phosphorylated tyrosine residues create docking sites for downstream signaling proteins containing SH2 or PTB domains
Downstream Signaling Pathways

Upon activation, MerTK engages multiple downstream signaling cascades that mediate its diverse cellular effects. The major pathways include:

  • PI3K/AKT Pathway: MerTK activation leads to phosphorylation of AKT at key residues (T308 and S473), promoting cell survival and proliferation [4] [5]
  • MAPK/ERK Pathway: MerTK activates the RAS/RAF/MEK/ERK signaling cascade, influencing cell cycle progression and differentiation [6]
  • JAK/STAT Pathway: MerTK can activate STAT proteins, particularly STAT6, which modulates immune responses [6]
  • Src/FAK Pathway: MerTK interacts with Src family kinases and focal adhesion kinase (FAK) to regulate cytoskeletal reorganization during phagocytosis [1]

The following diagram illustrates the core MerTK signaling pathway and its downstream effects:

mer_signaling Gas6 Gas6/Protein S MerTK MerTK Gas6->MerTK Binds ApoptoticCell Apoptotic Cell (Phosphatidylserine+) ApoptoticCell->Gas6 Bridges PI3K PI3K MerTK->PI3K Phosphorylates MAPK MAPK/ERK MerTK->MAPK Activates STAT6 STAT6 MerTK->STAT6 Phosphorylates Src Src/FAK MerTK->Src Recruits AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Cytokines Anti-inflammatory Cytokines AKT->Cytokines Stimulates Polarization M2 Polarization STAT6->Polarization Induces Efferocytosis Efferocytosis Src->Efferocytosis Mediates

Core MerTK signaling pathway showing ligand binding, downstream effector activation, and resulting biological functions.

Biological Functions and Disease Implications

The activation of MerTK signaling produces several critical biological outcomes with significant implications for homeostasis and disease:

  • Efferocytosis: MerTK-mediated clearance of apoptotic cells contributes to tissue homeostasis and the resolution of inflammation while preventing the release of damage-associated molecular patterns (DAMPs) [1]
  • Immunosuppression: MerTK activation promotes an anti-inflammatory (M2) macrophage phenotype characterized by increased secretion of IL-10, IL-4, and TGF-β, while suppressing pro-inflammatory (M1) responses [1]
  • Blood-Brain Barrier Regulation: In brain endothelial cells, MerTK signaling helps maintain BBB integrity by enhancing transendothelial electrical resistance and tight junction organization [4]
  • Angiogenesis: MerTK regulates the expression of multiple angiogenic genes through an Akt-Foxo1 pathway, influencing vascular development and remodeling [4]

In cancer biology, MerTK activation drives multiple pro-tumorigenic processes. In leukemia, MerTK confers survival advantages and promotes chemoresistance [6]. In solid tumors, MerTK-expressing tumor-associated macrophages facilitate immune suppression through increased PD-L1 expression and impaired antigen presentation [1]. These findings establish MerTK as an innate immune checkpoint and a promising therapeutic target across multiple cancer types.

Experimental Analysis of MerTK

Quantitative Expression Profiling

Large-scale genomic analyses have revealed distinct MerTK expression patterns across human tissues and cell types, with implications for both physiology and disease. The following table summarizes key expression findings from recent studies:

Table 2: MerTK Expression Profile Across Human Tissues and Cell Types

Cell/Tissue Type Expression Level Functional Significance References
Macrophages/Monocytes High Efferocytosis, immune regulation, M2 polarization [1] [7]
Brain Endothelial Cells High Blood-brain barrier integrity, stroke response [4]
Dendritic Cells Moderate Immune tolerance, differentiation [1]
Liver & Heart Moderate Tissue homeostasis, coagulation regulation [7]
Cancer Cells Variable (30-80%) Survival signaling, therapy resistance [6] [7]
Sensory Systems Moderate Photoreceptor outer segment phagocytosis [7]

Analysis of approximately 42,700 human RNA-seq and scRNA-seq samples indicates that MerTK expression shows sex differences in many tissues and is altered in numerous pathological conditions, including cardiovascular diseases, cancer, and brain disorders [7]. This comprehensive expression atlas supports the therapeutic targeting of MerTK in specific disease contexts and patient populations.

Essential Experimental Protocols
4.2.1 MerTK Kinase Activity Assay

Purpose: To evaluate the inhibitory potency of small-molecule compounds against MerTK kinase activity.

Methodology (adapted from [5]):

  • Reaction Conditions:

    • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% NP-40, 2 mM DTT
    • Enzyme concentration: 4.1 nM MER (Life Technologies, PV4112)
    • Substrate: 1 μM Biotin-EQEDEPEGDYFEWLE-amide peptide
    • Cofactor: 100 μM ATP
  • Procedure:

    • Dilute test inhibitors in DMSO (final concentration 2.5%)
    • Add enzyme solution to inhibitor-containing wells
    • Initiate reaction with substrate/ATP solution
    • Incubate at room temperature for 1 hour protected from light
    • Stop reaction with detection solution containing EDTA, streptavidin-allophycocyanin, and Eu-W1024 anti-phosphotyrosine PY20
    • Measure homogenous time-resolved fluorescence signal using PHERAstar FS plate reader
  • Data Analysis: Calculate percentage inhibition for each concentration and generate IC₅₀ values using non-linear regression curve fitting (GraphPad Prism)

4.2.2 Cell-Based pAKT Detection as Pharmacodynamic Marker

Purpose: To monitor MerTK pathway activation and inhibition in human melanoma G361 cells using phosphorylated AKT as a surrogate marker.

Methodology (adapted from [5]):

  • Cell Culture: Maintain G361 cells in RPMI-1640 with 10% FBS at 37°C with 5% CO₂
  • Stimulation: Treat serum-starved cells with 100-200 ng/mL recombinant Gas6 for 15-30 minutes to activate MerTK signaling
  • Inhibition: Pre-treat cells with MerTK inhibitors for 1-2 hours prior to Gas6 stimulation
  • Detection:
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
    • Resolve proteins by SDS-PAGE (50 μg per lane) and transfer to nitrocellulose membranes
    • Block membranes with 4% non-fat dry milk in PBS-T
    • Incubate with primary antibodies: anti-pAKT (S473, #9271) and total AKT at 1:1000 dilution overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies at 1:10,000 dilution for 1 hour at room temperature
    • Develop using enhanced chemiluminescence substrate and quantify band intensity

Validation: Confirm MerTK-specificity using siRNA-mediated knockdown (siMER from Dharmacon) [5]

4.2.3 Efferocytosis Assay

Purpose: To quantify the phagocytic clearance of apoptotic cells by MerTK-expressing macrophages.

Methodology (adapted from [1]):

  • Apoptotic Cell Preparation:

    • Induce apoptosis in Jurkat or thymocytes by UV irradiation (100 mJ/cm²) or staurosporine treatment (1 μM, 4 hours)
    • Confirm apoptosis by Annexin V/propidium iodide staining (>70% Annexin V⁺)
  • Phagocytosis Assay:

    • Label apoptotic cells with pHrodo Green or Red dye (1 μg/mL, 30 minutes)
    • Co-culture labeled apoptotic cells with macrophages at 5:1 ratio (apoptotic cell:macrophage) in serum-free medium
    • Incubate for 1-2 hours at 37°C
    • Remove non-ingested cells by gentle washing
    • Quantify phagocytosis by flow cytometry (pHrodo fluorescence) or fluorescence microscopy
  • Inhibition Studies: Pre-treat macrophages with MerTK inhibitors (UNC2025, 0-300 nM) or neutralizing antibodies for 1 hour prior to assay

Therapeutic Targeting and Clinical Translation

MerTK Inhibitors in Development

Several small-molecule inhibitors targeting MerTK kinase activity have been developed and characterized in preclinical models. The following table summarizes the key properties of leading MerTK inhibitors:

Table 3: Profile of Selected MerTK Small-Molecule Inhibitors

Compound MerTK IC₅₀ Selectivity Profile Key Pharmacological Properties Development Status
UNC2025 2.7 nM [6] Potent against FLT3 (similar to MerTK), >45-fold selective vs Axl [6] Oral bioavailability (100% in mice), t₁/₂=3.8h, inhibits MerTK in bone marrow [6] Preclinical (robust in vivo efficacy in leukemia models) [6]
UNC569 22 nM [5] Moderate selectivity within TAM family Suitable for cellular studies Research tool compound [5]
BMS-777607 1.8 nM (AXL) [4] Inhibits AXL, Mer, Tyro3 In vivo activity in infection models Preclinical/Investigational [4]

UNC2025 has demonstrated significant anti-leukemic activity in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden [6]. In a patient-derived AML xenograft model, UNC2025 treatment induced disease regression and enhanced sensitivity to methotrexate, supporting its potential for combination therapy [6].

Pharmacodynamic Biomarker Strategy

A significant challenge in developing MerTK inhibitors has been the instability of phospho-MerTK detection in human cancer cells without pervanadate pretreatment [5]. To address this limitation, researchers have identified phosphorylated AKT (pAKT at S473) as a robust pharmacodynamic marker for MerTK inhibition in G361 melanoma cells, which express high endogenous levels of MerTK but not Axl [5].

The validation strategy includes:

  • Specificity Confirmation: siRNA-mediated knockdown of MerTK abolishes Gas6-induced pAKT in G361 cells
  • Inhibitor Potency Correlation: Strong correlation between inhibition of pAKT in G361 cells and pMER in MerTK-overexpressing Ba/F3 cells across multiple inhibitors
  • Assay Implementation: Development of high-content imaging assays for high-throughput screening of MerTK inhibitors using pAKT as a functional readout [5]
Clinical Implications and Future Directions

The therapeutic targeting of MerTK presents distinct opportunities based on disease context:

  • Oncology Applications: MerTK inhibition represents a promising strategy to counteract tumor immune evasion and enhance anti-tumor immunity, particularly in combination with existing immunotherapies [1]
  • Non-Oncology Applications: In contrast, MerTK restoration may be beneficial in conditions like atherosclerosis and myocardial infarction where MerTK is cleaved and inactivated [7]
  • Personalized Medicine: Sex differences in MerTK expression across tissues and its alteration in diverse diseases suggest that therapeutic modulation must be tailored to specific disease contexts and patient populations [7]

Future research directions should focus on:

  • Understanding the structural basis of MerTK activation and regulation
  • Developing biomarker strategies for patient selection and monitoring
  • Optimizing combination therapies that leverage MerTK inhibition
  • Exploring non-kinase functions of MerTK in nuclear signaling [1]

Conclusion

MerTK represents a critical signaling node at the intersection of efferocytosis, immune regulation, and cancer progression. Its well-characterized structure and activation mechanism provide a solid foundation for therapeutic intervention, while its diverse downstream signaling pathways mediate pleiotropic effects in physiology and disease. The continued development of potent and selective inhibitors, coupled with robust pharmacodynamic biomarkers and patient stratification strategies, promises to unlock the full therapeutic potential of MerTK modulation across a spectrum of human diseases.

References

TAM Receptor Family and UNC569 Profile

Author: Smolecule Technical Support Team. Date: February 2026

The TAM receptor family comprises three receptor tyrosine kinases: TYRO3, AXL, and MERTK (Mer). These receptors are activated by their ligands, Growth arrest-specific protein 6 (Gas6) and Protein S (Pros1) [1] [2]. Structurally, each TAM receptor features an extracellular domain with two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) repeats, a transmembrane domain, and a conserved intracellular tyrosine kinase domain [3] [2].

UNC569 is a first-in-class, ATP-competitive small molecule inhibitor that potently and selectively targets MERTK [4].

  • Mechanism of Action: this compound binds to the intracellular kinase domain of MERTK, inhibiting its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, primarily ERK1/2 and AKT [4].
  • Selectivity: It demonstrates potent activity against MERTK (IC₅₀ = 2.9 nM), with selectivity over other TAM family members (Axl IC₅₀ = 37 nM, Tyro3 IC₅₀ = 48 nM) [4].

The diagram below illustrates how this compound exerts its effects at the molecular level.

G cluster_extracell Extracellular Space cluster_intracell Intracellular Space Gas6 Gas6 MERTK_Out MERTK (Extracellular Domain) Gas6->MERTK_Out Binds MERTK_In MERTK (Intracellular Kinase Domain) MERTK_Out->MERTK_In Dimerization & Trans-phosphorylation Downstream Downstream Signaling (ERK, AKT, STAT) MERTK_In->Downstream Activates This compound This compound This compound->MERTK_In Inhibits

This compound inhibits MERTK kinase activity, blocking pro-survival signals.

Quantitative Profiling of this compound

The table below summarizes key quantitative data from biochemical and cellular studies of this compound.

Parameter Value / Result Experimental Context
Biochemical IC₅₀ (MERTK) 2.9 nM In vitro kinase assay [4].
Biochemical IC₅₀ (Axl) 37 nM In vitro kinase assay [4].
Biochemical IC₅₀ (Tyro3) 48 nM In vitro kinase assay [4].
Cellular IC₅₀ (pMERTK) ~100-250 nM Inhibition of MERTK phosphorylation in Jurkat (T-ALL) and 697 (B-ALL) cell lines [4].
Cell Viability (IC₅₀) ~500 nM - 1 µM Reduction of viable cells in ALL cell lines (e.g., Jurkat, 697) after 48-72 hours [4].
Apoptosis Induction >2-fold increase Increase in apoptotic cells (YoPro+ & PI-) in ALL cell lines after 48-hour treatment [4].
In Vivo Efficacy (Zebrafish) >50% reduction Reduction in tumor burden in a transgenic zebrafish T-ALL model after 2-week treatment (4 µM) [4].

Experimental Protocols and Workflows

The following section details key methodologies used to evaluate this compound's efficacy.

Assessing MERTK Phosphorylation and Downstream Signaling

This protocol determines this compound's ability to inhibit MERTK activation and its downstream pathways [4].

  • Cell Culture: Use MERTK-expressing leukemia cell lines (e.g., 697, Jurkat).
  • Treatment:
    • Serum-starve cells (e.g., 3-6 hours).
    • Pre-treat with this compound (e.g., 0.1-1 µM) or vehicle (DMSO) for 1-2 hours.
    • Stimulate with pervanadate (0.12-0.2 mM for 3-5 min) to stabilize protein phosphorylation.
  • Lysis and Immunoprecipitation:
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • For MERTK, immunoprecipitate using a specific anti-MER antibody and Protein G-sepharose beads.
  • Western Blot Analysis:
    • Resolve proteins by SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies:
      • Phospho-MERTK (to assess direct inhibition).
      • Total MERTK (loading control).
      • Downstream targets: p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473), and their total counterparts.
    • Use densitometry software (e.g., ImageJ) for quantitative analysis.
Functional Cell-Based Assays

These assays evaluate the phenotypic consequences of MERTK inhibition [4].

  • Cell Viability/Proliferation (MTT Assay):
    • Plate cells in 96-well plates and treat with a dose range of this compound (e.g., 0.1 nM - 10 µM) for 48-72 hours.
    • Add MTT reagent and incubate for 2-4 hours.
    • Solubilize formed formazan crystals and measure absorbance at 570 nm. Calculate IC₅₀ values.
  • Apoptosis Assay (Flow Cytometry):
    • Culture cells with this compound or vehicle for 24-48 hours.
    • Harvest and stain with YO-PRO-1 iodide and Propidium Iodide (PI).
    • Analyze by flow cytometry to distinguish viable (YoPro-/PI-), early apoptotic (YoPro+/PI-), and late apoptotic/dead (YoPro+/PI+) populations.
  • Colony Formation Assay:
    • Treat cells with this compound or vehicle.
    • Seed a defined number of cells in semi-solid media like methylcellulose (for ALL lines) or soft agar (for AML lines).
    • Incubate for 7-14 days and count the number of colonies formed.
In Vivo Zebrafish T-ALL Model

This protocol assesses this compound's efficacy in a live animal model [4].

  • Animal Model: Use transgenic zebrafish (e.g., MYC-induced T-ALL) where lymphoblasts express MERTK and a fluorescent protein (e.g., EGFP).
  • Treatment: Place leukemic fish into treatment groups and expose to:
    • Experimental: 4 µM this compound dissolved in system water.
    • Control: Vehicle or mock treatment.
  • Duration: Treat for a sustained period (e.g., 2 weeks).
  • Tumor Burden Quantification:
    • Monitor and quantify fluorescence intensity (e.g., using fluorescence microscopy) as a proxy for tumor burden.
    • Compare the fluorescence reduction between treated and control groups.

The following diagram outlines the key experimental steps for validating this compound.

G cluster_molecular Molecular Mechanism cluster_cellular Cellular Phenotype Start In Vitro Validation IP Immunoprecipitation & Western Blot Start->IP MTT MTT Viability Assay Start->MTT pMERTK ↓ pMERTK IP->pMERTK pERK_AKT ↓ pERK / pAKT pMERTK->pERK_AKT InVivo In Vivo Model Apop Apoptosis Assay (YO-PRO-1/PI) MTT->Apop Viability Viability MTT->Viability ↓ Viability Colony Colony Formation Apop->Colony Death Death Apop->Death ↑ Apoptosis Clonogen Clonogen Colony->Clonogen ↓ Colonies Zebrafish Zebrafish T-ALL Model InVivo->Zebrafish TumorMeas Fluorescence Tumor Measurement Zebrafish->TumorMeas Result >50% Tumor Reduction TumorMeas->Result

Key experimental workflow for validating this compound efficacy from molecular to organism level.

Current Development and Future Perspectives

While This compound validated MERTK as a therapeutic target in preclinical models, its development has been superseded by next-generation inhibitors. The more advanced compound UNC2025, an orally bioavailable inhibitor of MERTK and FLT3, has demonstrated superior pharmacokinetics and robust efficacy in patient-derived xenograft models of acute leukemia, supporting its continued clinical development [5].

Current research focuses on developing TAM receptor inhibitors for cancer immunotherapy, as TAM receptors are pivotal in creating an immunosuppressive tumor microenvironment [2]. Future work will likely explore combination therapies pairing TAM inhibitors with chemotherapy, other targeted agents, or immune checkpoint blockers to overcome treatment resistance and enhance anti-tumor immunity.

References

Core Characteristics of UNC569

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental biochemical and pharmacological properties of UNC569.

Property Description
Drug Type Small molecule drug [1]
Primary Target Mer receptor tyrosine kinase (MerTK) [1] [2]
Mechanism of Action Reversible, ATP-competitive inhibitor [3] [4]
Selectivity Potent against Mer; also inhibits related TAM family kinases Axl and Tyro3 with lower potency [2] [3]
Highest Phase Preclinical [1]

Quantitative Biochemical & Cellular Data

The potency of this compound has been characterized across various assay systems, from purified enzymes to live cells, as detailed in the following table.

Parameter Value / Result Context / Cell Line
Mer IC50 2.9 nM Biochemical assay [2] [3] [4]
Mer Ki 4.3 nM Biochemical assay [3] [4]
Axl IC50 37 nM Biochemical assay [2] [3] [4]
Tyro3 IC50 48 nM Biochemical assay [2] [3] [4]
Cellular Mer IC50 141 nM Human B-ALL 697 cells [3] [4]
Cellular Mer IC50 193 nM Jurkat T-ALL cells [3] [4]
Apoptosis Induction Increased cleaved Caspase-3 & PARP 697 and Jurkat cells (1 µM, 24h) [3] [4]

Key Experimental Models and Protocols

The anti-cancer efficacy of this compound has been demonstrated through a range of standardized experimental methodologies.

In Vitro Functional Assays
  • Cell Proliferation/Survival in Liquid Culture: ALL cell lines (e.g., Jurkat, 697) are treated with varying concentrations of this compound (typically from 0.4 µM to 2 µM) for 72 hours. Cell viability is quantified using colorimetric assays like WST-8 [2] [5].
  • Colony Formation Assay: Cells are seeded in methylcellulose or soft agar to assess anchorage-independent growth, a hallmark of transformation. Treatment with this compound leads to a significant reduction in the number and size of colonies formed [2].
  • Western Blot Analysis: To confirm target engagement and mechanism, cells are treated with this compound (e.g., 1 µM for 1.5 hours). Lysates are analyzed using SDS-PAGE and immunoblotted with antibodies against phospho-Mer, total Mer, and downstream signaling proteins like phospho-AKT (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) [2] [5]. This demonstrates inhibition of the Mer-driven PI3K/AKT and MAPK/ERK pathways.
  • Apoptosis Assay: After treatment with this compound (e.g., 0.4-2 µM for 24 hours), apoptosis is measured by flow cytometry using Annexin V/PI staining or by monitoring the appearance of apoptotic markers like cleaved caspase-3 and cleaved PARP via western blot [4] [5].
In Vivo Efficacy Model
  • Zebrafish T-ALL Model: Transgenic zebrafish with T-ALL (e.g., MYC-induced) are treated by continuous immersion in water containing 4 µM this compound for two weeks. Tumor burden is quantified by measuring the fluorescence intensity of lymphoblasts, which express enhanced green fluorescent protein (eGFP). This compound treatment resulted in a >50% reduction in tumor burden compared to vehicle-treated controls [2] [6] [4].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically targeting the Mer signaling axis, which is ectopically expressed in several cancers but not in normal lymphocytes [2]. The following diagram illustrates the mechanism and downstream consequences.

G Gas6 Gas6 Ligand Mer Mer Receptor (Inactive) Gas6->Mer Binds pMer Mer Receptor (Phosphorylated) Mer->pMer Autophosphorylation Signaling Downstream Signaling (PI3K/AKT & MAPK/ERK) pMer->Signaling Activates Effects Cellular Effects (Proliferation, Survival) Signaling->Effects This compound This compound (ATP-competitive inhibitor) This compound->pMer Inhibits

This compound inhibits Mer phosphorylation, blocking downstream pro-survival signaling pathways.

Research Applications and Efficacy

The primary research focus for this compound has been in oncology, particularly in cancers where Mer is abnormally expressed.

  • Acute Lymphoblastic Leukemia (ALL): Mer is ectopically expressed in pediatric ALL patient samples. This compound demonstrates significant efficacy in reducing proliferation and survival of B-ALL and T-ALL cell lines, increasing their sensitivity to chemotherapeutic agents, and reducing tumor burden in a zebrafish T-ALL model [2] [6].
  • Atypical Teratoid/Rhabdoid Tumors (ATRT): These rare, aggressive central nervous system tumors of childhood also express Mer. This compound has shown anti-proliferative effects in ATRT cell lines (e.g., BT12), providing a rationale for its therapeutic exploration in this area [2] [6].
  • Acute Myeloid Leukemia (AML): Subsequent research has extended to AML. Studies show this compound suppresses growth and induces apoptosis in AML cell lines (e.g., OCI/AML5, TMD7), particularly those with constitutively phosphorylated Mer. The effects are associated with reduced phosphorylation of Mer, AKT, and ERK [5].

Pharmacokinetic Profile

In vivo pharmacokinetic studies in mice have shown that this compound has favorable drug-like properties, including low systemic clearance (19.5 mL/min/kg), a high volume of distribution (Vss of 5.83 L/kg), and good oral bioavailability (57%), supporting its potential for further development [3] [4].

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

UNC569 exerts its effects by directly inhibiting Mer kinase activity, which subsequently disrupts key pro-survival signaling pathways in cancer cells.

G cluster0 Key Pathways Inhibited Start This compound Treatment Step1 Binds Mer TK domain (ATP-competitive) Start->Step1 Step2 Inhibits Mer Autophosphorylation Step1->Step2 Step3 Blocks Downstream Pro-Survival Signaling Step2->Step3 Step4 Reduced Cell Proliferation/Survival Step3->Step4 Step5 Induced Apoptosis Step3->Step5 P1 PI3K/AKT Pathway P2 MAPK/ERK Pathway

This compound mechanism: inhibiting Mer kinase activity disrupts pro-survival signaling pathways, reducing proliferation and inducing apoptosis in cancer cells.

Key Experimental Protocols

The following are summaries of core methodologies used to evaluate this compound's efficacy in preclinical studies.

In Vitro Biochemical and Cellular Assays
  • Mer Phosphorylation (Immunoprecipitation & Western Blot) [1] [2]: Cells (e.g., 697 B-ALL, Jurkat T-ALL) are treated with this compound (typically for 1-1.5 hours). Mer is activated/stabilized with pervanadate, immunoprecipitated from cell lysates, and phosphorylation status is detected by western blot using phospho-specific Mer antibodies to calculate inhibition IC₅₀.
  • Cell Viability and Apoptosis Assays [1] [2]: Cells are cultured with varying this compound concentrations for 24-48 hours. Apoptosis is measured by flow cytometry detecting cleaved Caspase-3 and PARP, or by staining with YO-PRO-1 and propidium iodide.
  • Colony Formation Assays [1]: Leukemia cell lines or primary samples are cultured in methylcellulose or soft agar in the presence of this compound. Colonies are counted after 7-14 days to assess long-term proliferative inhibition.
  • Western Blot Analysis of Signaling Pathways [1]: Whole cell lysates from treated cells are analyzed by western blot with antibodies against phosphorylated and total AKT and ERK1/2 to confirm downregulation of PI3K/AKT and MAPK/ERK pathways.
In Vivo Efficacy Models
  • Zebrafish T-ALL Model [1]: Transgenic zebrafish with T-ALL are treated by continuous immersion in 4 µM this compound for two weeks. Tumor burden is quantified by fluorescence, with this compound treatment showing over 50% reduction compared to controls.
  • Mouse Xenograft Models [3]: Mice transplanted with patient-derived ALL cells are treated with this compound, which has been shown to delay leukemia onset, reduce central nervous system (CNS) infiltration, and prolong survival.

Efficacy Data Summary

The table below consolidates key experimental findings that demonstrate the anti-cancer effects of this compound.

Experimental Model Findings Significance
ALL Cell Lines (in vitro) [1] [2] Induced apoptosis; increased cleaved Caspase-3 & PARP; inhibited Mer, p-AKT, p-ERK. Confirms on-target Mer inhibition and functional cell death.
Zebrafish T-ALL Model [1] >50% reduction in tumor burden after 2-week treatment. Demonstrates efficacy in a live animal model.
Mouse Xenograft (CNS) [3] Delayed onset, reduced CNS infiltration, prolonged survival. Suggests potential to treat CNS leukemia.
Chemosensitization [1] Increased sensitivity to cytotoxic chemotherapies. Supports combination therapy strategies.

Research Implications

The preclinical data for this compound supports its continued investigation as a targeted therapeutic strategy. Key implications include:

  • Targeting Resistance: Mer upregulation is associated with survival in the protective microenvironment of the CNS and with chemoresistance [3]. This compound could help overcome this.
  • Therapeutic Potential: Efficacy in ALL and ATRT models suggests utility in multiple Mer-positive cancers [1].
  • Combination Therapy: The ability of this compound to sensitize cancer cells to conventional chemotherapy is a promising avenue for clinical development, potentially allowing for dose reduction of toxic agents [1].

References

UNC569 in Acute Lymphoblastic Leukemia (ALL): Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

UNC569 is a novel, potent, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (Mer TK) [1] [2]. Its development was based on a structure-based design from a known Mer/C52 co-crystal structure and iterative medicinal chemistry [2]. Mer TK is ectopically expressed in ALL patient samples and cell lines but is not expressed in normal human T- and B-lymphocytes, making it an excellent candidate for targeted therapy with the potential to reduce off-target effects [1] [2]. Inhibition of Mer disrupts pro-survival signaling pathways, impairs cancer cell survival and proliferation, and can re-sensitize leukemic cells to conventional chemotherapeutics [1] [3].

The diagram below illustrates the mechanism of action of this compound in an ALL cell.

G compound This compound Mer Mer Receptor Tyrosine Kinase compound->Mer  Inhibits  (IC₅₀ = 2.9 nM) Survival Pro-Survival Signaling Mer->Survival  Blocks Apoptosis Apoptosis & Reduced Proliferation Downstream1 Phospho-ERK1/2 Survival->Downstream1  Downregulates Downstream2 Phospho-AKT Survival->Downstream2  Downregulates Effects        Key Cellular EffectsReduced Proliferation/SurvivalDecreased Colony FormationIncreased Chemosensitivity     Apoptosis->Effects  Leads to

Figure 1: Mechanism of Action of this compound in ALL Cells. This compound selectively inhibits Mer receptor tyrosine kinase, blocking downstream pro-survival signaling pathways (ERK1/2 and AKT), which leads to reduced proliferation and increased apoptosis.

Biochemical and Cellular Activity Data

The following tables summarize key quantitative data from biochemical and cellular studies of this compound.

Table 1: Kinase Inhibitory Profile of this compound (Biochemical IC₅₀) [1] [3]

Target Kinase IC₅₀ (nM)
Mer 2.9
Axl 37
Tyro3 48

Table 2: Cellular Activity of this compound in ALL Models [1] [2] [3]

Assay Type Cell Line / Model Key Result / IC₅₀
Mer Phosphorylation Inhibition 697 (B-ALL) IC₅₀ < 100 nM
Jurkat (T-ALL) IC₅₀ < 100 nM
Proliferation/Survival (48-hr) 697 (B-ALL) IC₅₀ = 0.91 ± 0.16 µM
Jurkat (T-ALL) IC₅₀ = 1.55 ± 0.19 µM
Colony Formation 697 & Jurkat Significant dose-dependent decrease
In Vivo Efficacy Zebrafish T-ALL >50% reduction in tumor burden (4 µM, 2 weeks)

Detailed Experimental Protocols

Inhibition of Mer Phosphorylation (Western Blot)

This protocol is used to confirm target engagement by measuring the reduction of phosphorylated Mer in cells after treatment with this compound [1].

  • Cell Lines: Human B-ALL (697) and T-ALL (Jurkat) cell lines.
  • Treatment:
    • Pre-incubate cells with desired concentrations of this compound (e.g., 0.1 - 2 µM) or vehicle control (DMSO) for a set period (e.g., 1-1.5 hours) [1] [3].
    • To stabilize phosphorylated proteins, treat cells with 0.12 mM pervanadate for 3 minutes prior to lysis [1].
  • Cell Lysis and Immunoprecipitation:
    • Lyse cells in HEPES-based lysis buffer containing protease inhibitors and 1% Triton X-100 [1].
    • Immunoprecipitate Mer protein using a specific anti-Mer antibody (e.g., mouse monoclonal MAB8912) and rec-Protein G-sepharose 4B beads [1].
  • Detection:
    • Elute proteins from beads and resolve by SDS-PAGE.
    • Perform western blotting.
    • Detect phosphorylated Mer using a specific α-phospho-Mer antibody.
    • Re-probe the membrane with an anti-total Mer antibody to confirm equal loading [1].
    • Quantify band densities using software like ImageJ and calculate IC₅₀ values using non-linear regression (e.g., with GraphPad Prism) [1].
Cell Proliferation and Viability Assay (MTT)

This colorimetric assay measures the reduction of cell proliferation and/or survival upon this compound treatment [2].

  • Cell Seeding and Treatment:
    • Plate ALL cells (697, Jurkat) in culture medium (RPMI-1640 + 10% FBS) in 96-well plates.
    • Expose cells to a range of this compound concentrations (e.g., 0.4 - 2 µM) or DMSO control for 48 hours [2] [3].
  • Viability Measurement:
    • Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.
    • Solubilize the formed crystals (often with a solvent like DMSO or Isopropanol).
    • Measure the absorbance at a specific wavelength (typically 570 nm with a reference filter) using a plate reader [2].
  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells relative to the control and determine the IC₅₀ value [2].
Colony Formation Assay in Methylcellulose

This assay tests the ability of single cells to form colonies in a semi-solid medium after this compound treatment, reflecting long-term proliferative potential and clonogenicity [1] [2].

  • Cell Preparation and Plating:
    • Suspend ALL cells (e.g., Jurkat and 697) in methylcellulose-based medium containing the desired concentration of this compound or vehicle control [1] [2].
    • Plate the cell suspension evenly into culture dishes.
  • Incubation and Scoring:
    • Culture the plates for a sufficient period (typically 1-2 weeks) at 37°C in a 5% CO₂ humidified incubator.
    • Score colonies (clusters of >40-50 cells) manually or using an automated colony counter under a microscope.
  • Data Analysis: Compare the number of colonies in the treated groups to the vehicle control. Treatment with this compound results in a statistically significant, dose-dependent decrease in colony formation [1] [2].
Chemosensitization Assay (Combination with Cytotoxics)

This protocol assesses how this compound enhances the effect of standard chemotherapeutic agents [2].

  • Combined Treatment:
    • Treat ALL cells (697, Jurkat) with either a chemotherapeutic agent alone (e.g., etoposide for 697 cells; methotrexate for Jurkat cells) or in combination with this compound [2].
    • Include controls for baseline cell death (untreated) and vehicle.
  • Apoptosis and Cell Death Detection (Flow Cytometry):
    • After treatment, harvest cells and stain with a combination of YO-PRO-1 and propidium iodide (PI) dyes [2].
    • YO-PRO-1 stains cells in early apoptosis, while PI stains dead cells or those in late apoptosis.
    • Analyze the stained cells using a flow cytometer to distinguish and quantify live (YO-PRO-1⁻/PI⁻), early apoptotic (YO-PRO-1⁺/PI⁻), and late apoptotic/dead (YO-PRO-1⁺/PI⁺) cell populations.
  • Data Analysis: The combination of this compound with a cytotoxic agent should result in a statistically significant increase in the total percentage of apoptotic and dead cells compared to the cytotoxic agent alone [2].

The experimental workflow for these key assays is summarized below.

G Start ALL Cell Lines (697, Jurkat) Assay1 Mer Phosphorylation Inhibition Assay Start->Assay1 Assay2 Viability Assay (MTT) Start->Assay2 Assay3 Colony Formation Assay Start->Assay3 Assay4 Chemosensitization Assay Start->Assay4 Result Key Outcome: Confirmation of Target Engagement & Efficacy Assay1->Result  Western Blot Assay2->Result  IC₅₀ Calculation Assay3->Result  Colony Count Assay4->Result  Flow Cytometry

Figure 2: Experimental Workflow for Evaluating this compound in ALL. The core in vitro assays used to characterize the efficacy and mechanism of this compound in acute lymphoblastic leukemia cell models.

In Vivo Activity and Preclinical Evidence

Evidence from preclinical models supports the therapeutic potential of this compound.

  • Zebrafish T-ALL Model: MYC transgenic zebrafish with T-ALL were treated with 4 µM this compound for two weeks by immersion. This treatment induced a greater than 50% reduction in tumor burden compared to vehicle- and mock-treated fish, as quantified by fluorescence from lymphoblasts expressing Mer and enhanced green fluorescent protein (eGFP) [1] [4].
  • Murine Xenograft Models: In vivo studies using murine xenograft models of t(1;19)-positive ALL demonstrated that treatment with this compound delayed leukemia onset, reduced central nervous system (CNS) infiltration, and prolonged survival of mice [5]. This is particularly significant as patients with this subtype are prone to CNS relapses.

Conclusion and Research Implications

This compound represents a promising targeted therapeutic strategy for subtypes of ALL characterized by ectopic expression of Mer TK [1] [5]. Its efficacy as a single agent and its ability to sensitize leukemic cells to conventional chemotherapy in vitro provide a strong rationale for its further development [2]. The compound's activity in reducing CNS leukemia in preclinical models highlights its potential to address a major clinical challenge in ALL treatment [5]. Subsequent research should focus on optimizing dosing regimens, exploring its combination with other targeted therapies, and advancing more clinically suitable Mer inhibitors toward clinical trials.

References

Principles of Apoptosis Assays for UNC569

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of UNC569, a Mer receptor tyrosine kinase inhibitor, is to reduce pro-survival signaling (through pathways like ERK1/2 and AKT) and induce apoptosis in leukemia cells, including Jurkat T-ALL models [1]. You can detect this apoptotic response using several well-established methods.

The table below summarizes the key techniques applicable to this compound-treated Jurkat cells:

Assay Type What It Measures Key Reagents & Kits
Annexin V/Propidium Iodide (PI) [2] Phosphatidylserine externalization (early apoptosis) & membrane integrity (late apoptosis/necrosis). Annexin V conjugate (e.g., Alexa Fluor 488), PI, Annexin Binding Buffer [3] [2].
Caspase Activity [4] Activation of executioner caspases-3/7. Caspase-3/7 substrate (e.g., NucView 488) [4].
Western Blot Analysis [1] [5] Cleavage of apoptotic markers (e.g., PARP, Caspases). Antibodies against cleaved PARP, cleaved Caspase-3 [1] [5].
Mitochondrial Membrane Potential [6] Loss of mitochondrial health, an early apoptotic event. Fluorescent dyes (e.g., DiOC₂(3)) [7].
DNA Fragmentation (TUNEL) [8] DNA strand breaks, a hallmark of late apoptosis. Terminal deoxynucleotidyl transferase (TdT), labeled dUTP [8].

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

This is a widely used and reliable method to quantify early and late apoptosis. The following workflow outlines the key stages.

A Treat Jurkat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V Binding Buffer B->C D Stain with Annexin V and Propidium Iodide (PI) C->D E Incubate 15 min in the dark D->E F Analyze by Flow Cytometry within 1 hour E->F

Procedure [3] [2]:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum at 37°C in a 5% CO₂ atmosphere [1] [9].
    • Treat the cells with your desired concentrations of this compound. As a positive control for apoptosis, treat a separate sample of Jurkat cells with 1-10 µM staurosporine, 10 µM camptothecin, or 25 µM etoposide for 4-24 hours [9] [8] [5].
  • Cell Harvesting and Staining:

    • Harvest cells by centrifugation at 300–350 x g for 5 minutes [9].
    • Wash the cell pellet once with cold Phosphate Buffered Saline (PBS).
    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a density of approximately 1x10⁵ cells/mL [3].
    • Add 100 µL of cell suspension to a flow cytometry tube.
    • Add 5 µL of Annexin V conjugate (e.g., Alexa Fluor 488) and 5 µL of Propidium Iodide (PI) solution [3].
    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
  • Flow Cytometry Analysis:

    • After incubation, add 200-400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
    • Use the following gating strategy to interpret the results:
      • Viable cells: Annexin V negative / PI negative.
      • Early apoptotic cells: Annexin V positive / PI negative.
      • Late apoptotic cells: Annexin V positive / PI positive.
      • Necrotic cells: Annexin V negative / PI positive.

Key Experimental Considerations

  • Cell Line Authentication: Ensure your Jurkat cell line is authenticated by short tandem repeat (STR) analysis and tested for mycoplasma contamination to ensure experimental validity [1].
  • Dose-Response and Time Course: Perform initial experiments to establish optimal this compound concentrations and treatment durations. Harvest cells at multiple time points (e.g., 8, 16, 24, 48 hours) to capture the kinetics of apoptosis [9].
  • Include Appropriate Controls: Always include both untreated (negative) controls and apoptosis-induced (positive) controls (e.g., staurosporine, etoposide) to validate your assay performance [9] [5].

Complementary Assays to Confirm Apoptosis

To build robust evidence, combine the Annexin V/PI assay with other methods:

  • Western Blot for Apoptotic Markers:

    • Confirms apoptosis by detecting cleavage of key proteins [1].
    • Lysate preparation: Use a RIPA buffer or similar, supplemented with protease and phosphatase inhibitors [1].
    • Probe blots for cleaved PARP and cleaved Caspase-3 as hallmarks of apoptosis execution [1] [5]. A ready-to-use positive control lysate from etoposide-treated Jurkat cells is available commercially [5].
  • Caspase-3/7 Activity Assay:

    • Uses a fluorescently-labeled substrate that is cleaved by active caspase-3/7, producing a bright green fluorescent signal upon DNA binding [4]. This allows for direct visualization and quantification of cells undergoing apoptosis.

References

Experimental Protocol for Western Blot Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from published studies using UNC569 in Western blot experiments:

Parameter Detailed Specification
Cell Lines 697 (B-ALL), Jurkat (T-ALL), BT12 (Atypical Teratoid/Rhabdoid Tumor) [1]
Working Concentration 1 μM [1] [2] [3]
Pre-treatment Duration 1 to 1.5 hours prior to cell lysis [1] [2] [3]
Key Findings Inhibition of Mer phosphorylation; reduced downstream ERK1/2 and AKT signaling [1]

The experimental workflow for preparing and analyzing cell lysates can be visualized as follows:

workflow Start Start Experiment A Culture and expand relevant cell lines Start->A B Pre-treat cells with 1µM this compound for 1.5 hours A->B C Stabilize phosphorylation (e.g., with pervanadate) B->C D Lyse cells and prepare samples C->D E Perform Western Blot D->E F Probe with antibodies: - p-Mer - Total Mer - p-AKT / p-ERK - Loading controls E->F G Analyze results: Reduced band intensity in treated samples F->G

Supporting Cell-Based Assays

This compound's effects were validated in other functional assays, which support and complement the Western blot findings. Key parameters from these assays are summarized below:

Assay Type This compound Concentration Incubation Time Observed Effect
Apoptosis Analysis 0.4 - 2.0 µM 24 hours Dose-dependent induction of apoptosis; increased levels of cleaved Caspase-3 and PARP [2] [3].

| Mer Phosphorylation (IC₅₀) | ~141 nM (697 cells) ~193 nM (Jurkat cells) | 1 hour | Potent inhibition of Mer autophosphorylation [2] [3]. |

Key Considerations for Your Experiment

  • Use an Appropriate Positive Control: The cited studies used pervanadate treatment to stabilize tyrosine phosphorylation before lysis [1]. Including this step can help detect phosphorylated Mer.
  • Include Essential Antibodies: Your experimental design should include antibodies against phospho-Mer, total Mer, and downstream effectors like phospho-AKT (Ser473) and phospho-p44/42 MAPK (Erk1/2) [1].
  • Prepare Stock Solutions: this compound is typically prepared as a high-concentration stock solution (e.g., 10-30 mM) in DMSO and then diluted into cell culture media [2] [3]. The final DMSO concentration in treated and control groups should be equal and low (e.g., 0.1% or less).

References

Comprehensive Application Notes & Protocols: UNC569 in Zebrafish T-ALL Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC569 and Zebrafish T-ALL Models

Acute lymphoblastic leukemia (ALL) represents the most common childhood malignancy, with T-cell ALL (T-ALL) exhibiting a particularly poor prognosis compared to B-lineage ALL. Current chemotherapeutic regimens are associated with significant short- and long-term toxicities, creating an urgent need for novel targeted therapeutic approaches with improved safety profiles. The Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3/Axl/Mer) family, has emerged as a promising therapeutic target in T-ALL. Mer is ectopically expressed in ALL patient samples and cell lines but is not expressed in normal T- and B-lymphocytes at any developmental stage, providing a potential therapeutic window. Inhibition of Mer expression has been demonstrated to reduce pro-survival signaling, increase sensitivity to cytotoxic agents, and significantly delay leukemia development in vivo, supporting the rationale for Mer-targeted therapies in ALL.

The zebrafish (Danio rerio) T-ALL model provides a powerful platform for evaluating potential leukemia therapeutics. Zebrafish offer several distinct advantages for leukemia research, including high fecundity, optical transparency during early development, and genetic tractability. The zebrafish model expressing transgenic human MYC (hMYC) driven by a rag2 promoter develops T-ALL with high penetrance, providing a robust system for evaluating drug efficacy in vivo. In this model, lymphoblasts express Mer and enhanced green fluorescent protein (eGFP), enabling precise quantification of tumor burden through fluorescence measurement. These application notes provide detailed protocols for evaluating the efficacy of this compound, a novel small-molecule Mer inhibitor, in zebrafish T-ALL models, along with comprehensive experimental methodologies and data analysis techniques.

Table 1: Advantages of Zebrafish T-ALL Models for Drug Discovery

Feature Advantage Application in this compound Studies
Optical Transparency Enables direct visualization of leukemic cells Real-time monitoring of tumor burden reduction via fluorescence
High Fecundity Generates large numbers of embryos for high-throughput screening Statistical power for treatment efficacy assessments
Genetic Manipulability Easy introduction of transgenes and mutations MYC-driven T-ALL model with Mer and eGFP expression
Physiological Relevance Conserved cancer pathways and drug metabolism Translationally relevant assessment of Mer inhibition
Cost Effectiveness Lower maintenance costs compared to mammalian models Capacity for larger sample sizes and multiple treatment arms

This compound Compound Profile and Mechanism of Action

This compound is a first-in-class, potent, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase. Chemically designated as 1-(((1r,4r)-4-aminocyclohexyl)methyl)-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, this compound exhibits exceptional potency against Mer with an IC50 of 2.9 nM while demonstrating good selectivity within the TAM family (Axl IC50 = 37 nM; Tyro3 IC50 = 48 nM). The compound has a molecular formula of C22H29FN6 and a molecular weight of 396.50 g/mol. This compound appears as a white to yellow solid powder with a calculated LogP of 4.16, indicating appropriate lipophilicity for cellular penetration. The compound displays satisfactory solubility in DMSO (~31.3 mg/mL or ~78.8 mM), facilitating its use in both in vitro and in vivo applications.

The mechanism of action of this compound involves competitive inhibition of Mer tyrosine kinase activity at the ATP-binding site, effectively blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades. In T-ALL, MerTK signaling promotes leukemic cell survival and proliferation through multiple pathways, including PI3K/AKT and RAS/ERK signaling networks. By inhibiting Mer activation, this compound disrupts these pro-survival signals, leading to reduced cellular proliferation, increased apoptosis, and enhanced sensitivity to conventional chemotherapeutic agents. The compound specifically targets the malignant lymphoblasts that ectopically express Mer while sparing normal hematopoietic cells that do not express this receptor, potentially minimizing off-target effects and associated toxicities.

In Vitro Efficacy and Protocols

Quantitative Assessment of this compound Efficacy in Hematopoietic Cell Lines

Table 2: In Vitro Efficacy of this compound in Hematopoietic Cell Lines

Cell Line Cancer Type Mer Phosphorylation IC50 Apoptosis Induction Colony Formation Reduction Key Downstream Effects
Jurkat T-ALL 193 nM Significant at ≥1 μM (24h) >70% decrease in methylcellulose Inhibition of pERK1/2 and pAKT
697 B-ALL 141 nM Significant at ≥1 μM (24h) >70% decrease in methylcellulose Inhibition of pERK1/2 and pAKK
BT12 ATRT Not determined Moderate at 1 μM (24h) >60% decrease in soft agar Inhibition of pro-survival signaling
Protocol: Apoptosis Analysis via PARP and Caspase-3 Cleavage

Purpose: To evaluate this compound-induced apoptosis in ALL cell lines by measuring cleavage of PARP and Caspase-3. Materials:

  • Jurkat or 697 cell lines cultured in RPMI-1640 with 10% FBS
  • This compound stock solution (3 mM in DMSO)
  • Western blot equipment and reagents
  • Antibodies: anti-PARP (#9542, Cell Signaling), anti-Caspase-3 (#9662, Cell Signaling), anti-tubulin (#2125, Cell Signaling) or anti-GAPDH (#3683, Cell Signaling) for loading controls

Procedure:

  • Culture Jurkat or 697 cells in complete RPMI-1640 medium at 37°C with 5% CO₂ until they reach logarithmic growth phase (0.5-1 × 10⁶ cells/mL).
  • Prepare treatment concentrations of this compound (0.4, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8, and 2.0 μM) in complete medium, including a DMSO vehicle control (equivalent to highest DMSO concentration in treatment groups).
  • Seed cells at 2 × 10⁵ cells/mL in 6-well plates and add prepared this compound treatments. Incubate for 24 hours at 37°C with 5% CO₂.
  • After incubation, collect cells by centrifugation at 500 × g for 5 minutes. Wash once with cold PBS.
  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to remove insoluble material.
  • Determine protein concentration using BCA assay. Prepare samples with Laemmli buffer, denature at 95°C for 5 minutes, and load 20-30 μg protein per lane on 4-12% Bis-Tris gels.
  • Transfer proteins to PVDF membranes, block with 5% non-fat milk in TBST for 1 hour, and incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
  • After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
  • Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system.
  • Quantify band intensities using ImageJ software, normalizing cleaved PARP and Caspase-3 to loading controls.
Protocol: Mer Phosphorylation and Downstream Signaling Inhibition

Purpose: To assess this compound-mediated inhibition of Mer phosphorylation and downstream signaling pathways. Materials:

  • Jurkat or 697 cell lines
  • This compound stock solution (3 mM in DMSO)
  • Pervanadate solution (0.12 mM, prepared fresh)
  • Lysis buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, 1 mM sodium orthovanadate, 0.1 mM sodium molybdate, plus protease inhibitors
  • Immunoprecipitation antibodies: mouse monoclonal anti-Mer (MAB8912, R&D Systems)
  • Western blot antibodies: α-phospho Mer (PhosphoSolutions), anti-Mer (#1633-1, Epitomics), anti-phospho-Akt (Ser473, #9271, Cell Signaling), anti-Akt (#9272, Cell Signaling), anti-phospho-p44/42 MAPK (Thr202/Tyr204, #9106, Cell Signaling), anti-p44/42 MAPK (#9102, Cell Signaling)

Procedure:

  • Culture and treat cells with this compound (recommended starting concentration: 1 μM) for 1.5 hours in complete medium.
  • Stabilize phosphorylated Mer by treating cells with 0.12 mM pervanadate for 3 minutes at 37°C.
  • Immediately place cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer for 30 minutes with occasional vortexing.
  • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • For Mer immunoprecipitation, incubate 500 μg of protein lysate with anti-Mer antibody (2 μg) for 2 hours at 4°C, then add rec-Protein G-sepharose 4B beads and incubate for an additional hour.
  • Wash immune complexes three times with lysis buffer, resuspend in Laemmli buffer, and boil for 5 minutes.
  • Perform Western blot analysis as described in section 3.2, probing for phospho-Mer and total Mer to calculate inhibition ratios.
  • For downstream signaling analysis, use whole cell lysates (50 μg) for Western blotting with phospho-specific and total antibodies for AKT and ERK1/2.
  • Quantify band densities using ImageJ software. Calculate IC50 values using non-linear regression in GraphPad Prism.

In Vivo Zebrafish T-ALL Model and Treatment Protocol

Zebrafish Husbandry and T-ALL Model Establishment

The zebrafish T-ALL model employs transgenic animals expressing human MYC (hMYC) under the control of a rag2 promoter, which drives expression in lymphoid cells. These zebrafish develop T-ALL with high penetrance, typically manifesting by 75 days post-fertilization (dpf). The lymphoblasts in this model co-express Mer and enhanced green fluorescent protein (eGFP), enabling precise tracking and quantification of tumor burden through fluorescence imaging. For optimal results, zebrafish should be housed in an aquatic colony maintained at 28.5°C with a 14:10 hour light:dark circadian cycle. All experimental procedures must be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) following established guidelines for zebrafish research.

Protocol: Zebrafish T-ALL Treatment with this compound

Purpose: To evaluate the efficacy of this compound in reducing tumor burden in zebrafish T-ALL models. Materials:

  • Transgenic rag2:hMYC;lck:eGFP zebrafish with established T-ALL (typically 75-150 dpf)
  • This compound stock solution (3 mM in DMSO)
  • System water (reverse osmosis deionized water with instant ocean salts)
  • Tricaine methanesulfonate (MS-222) for anesthesia
  • Fluorescent microscope with appropriate GFP filters and camera
  • 500 mL beakers or treatment tanks

Procedure:

  • Treatment Setup: Prepare treatment solution containing 4 μM this compound in system water. Include vehicle control groups (equivalent DMSO concentration) and mock-treated controls (system water only). For a 500 mL treatment volume, add 667 μL of 3 mM this compound stock solution to achieve 4 μM final concentration.
  • Animal Allocation: Anesthetize zebrafish with 0.02% MS-222 and screen for T-ALL burden using fluorescent microscopy. Randomly allocate animals with comparable tumor burden to treatment and control groups (recommended n=10-15 per group).
  • Treatment Administration: Place zebrafish in treatment solutions (1-2 fish per 500 mL) for continuous immersion. Refresh treatment solutions daily to maintain compound potency.
  • Treatment Duration: Continue treatment for 14 days, monitoring fish daily for signs of distress or changes in behavior.
  • Tumor Burden Assessment:
    • Anesthetize fish with 0.02% MS-222 at days 0, 7, and 14.
    • Image using standardized fluorescent microscopy settings (consistent exposure time, gain, and magnification across all measurements).
    • Quantify fluorescence intensity using ImageJ software or similar image analysis tools, drawing regions of interest around areas with leukemic infiltration.
  • Endpoint Analysis: After 14 days, euthanize fish by MS-222 overdose followed by rapid cooling. Prepare single-cell suspensions from whole fish for potential flow cytometric analysis to validate fluorescence findings.

Data Analysis: Calculate percentage reduction in tumor burden by comparing fluorescence intensity between this compound-treated and control groups. Statistical significance can be determined using Student's t-test or one-way ANOVA with post-hoc testing, with p<0.05 considered significant.

G Start Start Zebrafish T-ALL Treatment Protocol Screen Screen rag2:hMYC;lck:eGFP zebrafish via fluorescence Start->Screen Randomize Randomize by tumor burden (n=10-15 per group) Screen->Randomize Prepare Prepare 4 µM this compound in system water Randomize->Prepare Treat Treat via continuous immersion (14 days) Prepare->Treat Refresh Refresh treatment solution daily Treat->Refresh Assess Assess tumor burden by fluorescence (Days 0,7,14) Refresh->Assess After 14 days Analyze Analyze data and compare to controls Assess->Analyze

Figure 1: Zebrafish T-ALL Treatment Workflow. This diagram illustrates the sequential steps for evaluating this compound efficacy in the zebrafish T-ALL model, from animal screening through data analysis.

Signaling Pathway Analysis

The Mer receptor tyrosine kinase functions as a central node in a sophisticated signaling network that promotes leukemic cell survival and proliferation. Under physiological conditions, Mer activation occurs through binding to its ligand Gas6, leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades. In T-ALL, the ectopic expression of Mer creates a dependency on these signaling pathways, rendering leukemic cells vulnerable to Mer inhibition. This compound exerts its anti-leukemic effects by competitively binding to the ATP-binding site of Mer, preventing receptor autophosphorylation and subsequent activation of key downstream effectors.

The primary signaling pathways disrupted by this compound treatment include the PI3K/AKT pathway, which normally promotes cell survival by inhibiting apoptotic machinery, and the RAS/ERK pathway, which drives cellular proliferation and cycle progression. Additionally, Mer inhibition affects other downstream effectors that contribute to the overall pro-survival signaling network in leukemic cells. The following diagram illustrates the comprehensive signaling network affected by this compound treatment:

G Gas6 Gas6 Ligand Mer Mer Receptor Tyrosine Kinase Gas6->Mer Binds pMer Mer Phosphorylation Mer->pMer Activates This compound This compound Inhibitor This compound->Mer Inhibits PI3K PI3K Activation pMer->PI3K Stimulates ERK ERK1/2 Phosphorylation pMer->ERK Stimulates AKT AKT Phosphorylation PI3K->AKT Activates Survival Cell Survival AKT->Survival Promotes Apoptosis Apoptosis Inhibition AKT->Apoptosis Suppresses Proliferation Cell Proliferation ERK->Proliferation Drives

Figure 2: Mer Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the key signaling pathways mediated by Mer tyrosine kinase in T-ALL cells and the points of inhibition by this compound.

The downstream consequences of Mer inhibition by this compound include induction of apoptosis through increased PARP and Caspase-3 cleavage, reduction in colony formation capacity, and decreased proliferative potential in liquid culture. Additionally, this compound treatment sensitizes leukemic cells to conventional chemotherapeutic agents, suggesting potential utility in combination therapy regimens. The effect on downstream signaling molecules can be quantified through Western blot analysis of phospho-AKT and phospho-ERK1/2, providing pharmacodynamic biomarkers of this compound activity.

Data Analysis and Interpretation

Experimental Design Considerations

Proper experimental design is crucial for obtaining meaningful data from this compound efficacy studies. For in vitro experiments, include appropriate controls such as vehicle controls (DMSO at equivalent concentration), positive controls (established chemotherapeutic agents), and negative controls (untreated cells). Ensure sufficient replication with a minimum of three biological replicates per treatment condition to account for biological variability. When establishing dose-response relationships, use a wide concentration range (0.4-2.0 μM for this compound) with at least 6-8 data points to accurately determine IC50 values.

For zebrafish in vivo studies, randomization is critical to minimize bias. Distribute fish with comparable tumor burden across treatment groups using fluorescence quantification at baseline. Include both vehicle controls and mock-treated controls to account for potential effects of the solvent and handling stress. Sample size calculations should be performed prior to experiments, with typical in vivo studies requiring 10-15 fish per treatment group to detect a 50% reduction in tumor burden with 80% power at α=0.05. Maintain consistent environmental conditions throughout the study period to minimize stress-related variability in tumor progression.

Statistical Analysis and Interpretation

Quantitative data from this compound experiments should undergo appropriate statistical analysis. For continuous outcomes such as fluorescence intensity, apoptosis percentage, or band density measurements, use parametric tests (Student's t-test for two groups, ANOVA for multiple groups) after confirming normal distribution. For non-normally distributed data, apply equivalent non-parametric tests (Mann-Whitney U test or Kruskal-Wallis test). Express all results as mean ± standard deviation or standard error of the mean, clearly indicating the sample size (n) for each group.

Interpretation of results should consider both statistical and biological significance. A successful this compound treatment in vitro should demonstrate:

  • Dose-dependent inhibition of Mer phosphorylation with IC50 values typically between 140-200 nM in ALL cell lines
  • Significant induction of apoptosis at concentrations ≥1 μM, as evidenced by increased PARP and Caspase-3 cleavage
  • Reduction in colony formation exceeding 70% in methylcellulose or soft agar assays at 1 μM concentration
  • Inhibition of downstream signaling through ERK1/2 and AKT pathways at 1 μM concentration

For in vivo zebrafish studies, successful this compound treatment should show:

  • Statistically significant reduction (≥50%) in tumor burden compared to vehicle- and mock-treated controls
  • Progressive decrease in fluorescence signal over the 14-day treatment period
  • Acceptable toxicity profile with no significant mortality or behavioral alterations compared to control groups

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Poor inhibition of Mer phosphorylation Compound degradation or insufficient concentration Prepare fresh this compound stock, verify concentration, increase treatment dose
High background in Western blots Non-specific antibody binding or insufficient washing Optimize antibody concentrations, increase wash stringency, include appropriate controls
Variable apoptosis induction Cell density variability or inconsistent treatment Standardize cell density at treatment initiation, ensure consistent compound addition
Low zebrafish tumor burden Young fish or delayed leukemia development Use fish >75 dpf, verify transgene expression, pre-screen for fluorescence
High mortality in zebrafish studies Compound toxicity or environmental stress Include concentration range-finding study, verify water quality parameters
Optimization Strategies

For in vitro studies, several parameters can be optimized to enhance this compound efficacy assessment. Treatment duration may be adjusted based on the specific endpoint; while 1.5 hours is sufficient for phosphorylation studies, 24 hours or longer may be necessary for apoptosis and viability assessments. Serum concentration in culture media can influence compound efficacy, with lower serum conditions (2-5%) sometimes enhancing treatment effects. Combination therapies with conventional chemotherapeutic agents can be explored to identify synergistic interactions, with sequential versus concurrent administration schedules yielding different outcomes.

For zebrafish studies, several aspects can be optimized to improve data quality. Treatment timing relative to tumor development can significantly influence outcomes; earlier intervention may produce more robust effects but have less clinical relevance. Administration route alternatives include microinjection for more precise dosing, though immersion remains the simplest method for high-throughput screening. Water temperature can be slightly adjusted (26-30°C range) to optimize compound uptake while maintaining zebrafish health. Solvent composition may require optimization if DMSO concentration exceeds 0.1%, which might necessitate alternative solvent systems or carrier agents.

References [1] [2] [3]

  • Molecular Cancer Therapeutics, 2013. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo. 12(11):2367-77. doi: 10.1158/1535-7163.MCT-13-0040. [1] [2]
  • Oncotarget, 2020. Zebrafish B cell acute lymphoblastic leukemia: new findings in an old model. 11(15). [3]
  • Invivochem Product Documentation, this compound. https://www.invivochem.com/unc569.html [4]
  • Tampere University Research News, 2022. New effective combination therapy for paediatric T-acute leukaemia. https://www.tuni.fi/en/news/new-effective-combination-therapy-paediatric-t-acute-leukaemia [5]

References

UNC569 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details and Values
Molecular Weight 396.50 g/mol [1]
Solubility in DMSO 31.25 mg/mL (78.81 mM) [1]
Recommended Stock Concentration 10-25 mg/mL in DMSO [1]
Storage Conditions (Stock Solution) -80°C for 6 months; -20°C for 1 month [1]
Reconstitution Note Solution should be prepared freshly and used on the same day for in vivo studies [1]

Experimental Protocols

In Vitro Cell-Based Assays

Inhibition of Mer Phosphorylation and Downstream Signaling [2]

  • Cell Lines: Human leukemia cell lines (e.g., 697 B-ALL, Jurkat T-ALL) and atypical teratoid/rhabdoid tumor (ATRT) cell lines (e.g., BT12).
  • Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10-15% FBS at 37°C and 5% CO₂.
  • Treatment Protocol:
    • Prepare a working concentration of UNC569 (e.g., 1 µM) from DMSO stock in culture medium. The final DMSO concentration should be equal in all treatment groups (typically ≤0.1%).
    • Pre-incubate cells with this compound for 1 to 1.5 hours [2].
    • To stabilize phosphorylated proteins, treat cells with 0.12 mM pervanadate for 3 minutes [2].
    • Lyse cells and perform immunoprecipitation for Mer.
    • Analyze phospho-Mer and total Mer levels by western blot. Downstream signaling can be assessed by probing for phospho- and total ERK1/2 and AKT.

Apoptosis Analysis [2] [1]

  • Treatment Protocol:
    • Treat cells (e.g., 697 and Jurkat) with a concentration range of this compound (e.g., 0.4-2 µM) for 24 hours [1].
    • Analyze apoptosis using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by detecting apoptosis markers like cleaved Caspase-3 and cleaved PARP via western blot [2].
In Vivo Study Protocol

Zebrafish T-ALL Model [2] [1]

  • Animal Model: MYC transgenic zebrafish with T-ALL.
  • Dosing Formulation: this compound is dissolved in the tank water [2] [1].
  • Treatment Protocol:
    • Immerse leukemic zebrafish in a 4 µM solution of this compound [2] [1].
    • Conduct continuous treatment for 2 weeks [2].
    • Quantify tumor burden by measuring the distribution of fluorescently labeled lymphoblasts. Treatment with this compound induced a >50% reduction in tumor burden compared to vehicle-treated controls [2].

Mouse Xenograft Models (for reference) [3]

While the searched results do not provide a specific in vivo protocol for this compound in mice, they note that its analog, UNC2025, was administered orally at 3 mg/kg in xenograft models [3] [4]. For this compound itself, one source mentions it has good oral bioavailability (57%) in mice, but a specific dosing protocol was not found in the current search [1].

Biological Workflow and Signaling Pathway

The following diagram illustrates the typical experimental workflow and the key signaling pathways modulated by this compound, based on the described protocols.

G cluster_0 Phenotypic Outcomes StockPrep Stock Solution Preparation (31.25 mg/mL in DMSO) InVitro In Vitro Treatment StockPrep->InVitro Dilute in Culture Media InVivo In Vivo Treatment (Zebrafish Immersion) StockPrep->InVivo Dilute in Tank Water MerAct MerTK Activation Blocked InVitro->MerAct InVivo->MerAct Downstream Downstream Signaling (PI3K/AKT & MAPK/ERK) MerAct->Downstream Inhibits Apoptosis Induced Apoptosis Downstream->Apoptosis ProSurvival Reduced Pro-Survival Downstream->ProSurvival ChemoSensitization Increased Chemosensitivity Downstream->ChemoSensitization TumorReduction Reduced Tumor Burden Downstream->TumorReduction BioEffects Biological Effects Invisible

Critical Notes for Experimental Success

  • Fresh Preparation: For in vivo studies, it is recommended to prepare the working solution freshly and use it on the same day to ensure compound stability and activity [1].
  • DMSO Control: Always include a vehicle control group treated with the same concentration of DMSO used in the experiments.
  • Cellular IC50: Note that the cellular IC50 for this compound inhibition of Mer phosphorylation is 141 nM in 697 cells and 193 nM in Jurkat cells [1]. This is significantly higher than the biochemical IC50 (2.9 nM) and should guide concentration selection for cell-based assays [2] [1].

References

UNC569 Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

UNC569 is a potent, reversible, and ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (RTK) [1] [2]. It was developed as a targeted therapeutic candidate for cancers where Mer is abnormally expressed, such as acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT) [1] [3]. The following notes and protocols consolidate information from supplier data sheets and peer-reviewed literature to support its use in biological research.

Chemical Properties and Storage
  • Chemical Name: 1-((trans-4-Aminocyclohexyl)methyl)-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine [2]
  • CAS Number: 1350547-65-7 [4] [2]
  • Molecular Formula: C₂₂H₂₉FN₆ [4] [2]
  • Molecular Weight: 396.50 g/mol [4]
  • Form: Supplied as a beige powder, typically as a trifluoroacetate salt [2].
  • Purity: ≥95% by HPLC [2].

The following table summarizes the critical storage information for this compound:

Condition Specification
Long-Term Storage (Powder) -20°C for 3 years; 4°C for 2 years [4].
Short-Term Storage +2°C to +8°C; protect from light [2].
Reconstituted Stock Solution -80°C for 6 months; -20°C for 1 month [4]. Protect from light [2].
Handling Note Packaged under inert gas [2]. After opening, aliquot stock solutions to avoid repeated freeze-thaw cycles [2].
Stock Solution Preparation and Solubility
  • Solubility: Soluble in DMSO and water with gentle warming [2].
    • DMSO: Up to 100 mg/mL [2].
    • Water: Up to 2.5 mg/mL with gentle warming [2].
  • Recommended Stock Concentration for In Vitro Assays: 10 mM in DMSO is commonly used [1].
  • Protocol for 10 mM Stock Solution in DMSO:
    • Weigh out the desired amount of this compound powder.
    • Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. For example, add 1.26 mL of DMSO to 5 mg of powder.
    • Vortex or sonicate briefly to ensure complete dissolution.
    • Aliquot into sterile, light-protected microcentrifuge tubes.
    • Label the tubes with the date, concentration, and passage number.
    • Store at -80°C for long-term use.
Key Biochemical and Cellular Activity Data

The table below summarizes quantitative data on this compound's activity:

Parameter Value Description / Context
IC₅₀ (Mer kinase) 2.9 nM Biochemical kinase assay [4] [2] [5].
Ki (Mer kinase) 4.3 nM Biochemical kinase assay [4] [2].
IC₅₀ (Axl) 37 nM Biochemical kinase assay [4] [2].
IC₅₀ (Tyro3) 48 nM Biochemical kinase assay [4] [2].
IC₅₀ (p-Mer in 697 cells) 141 nM Inhibition of Mer autophosphorylation in human B-ALL cells [4] [1].
IC₅₀ (Viability, 697 cells) 0.91 µM Reduction of proliferation/survival after 48 hours [1] [5].
IC₅₀ (Viability, Jurkat cells) 1.55 µM Reduction of proliferation/survival after 48 hours [1] [5].
*In Vivo* Efficacy (Zebrafish) >50% tumor burden reduction 4 µM for 2 weeks in T-ALL zebrafish model [1] [3].
Experimental Protocols

1. Inhibition of Mer Phosphorylation in ALL Cell Lines [1]

  • Cell Lines: Human B-ALL 697 and T-ALL Jurkat cells.
  • Procedure:
    • Culture cells in RPMI-1640 medium supplemented with 10% FBS.
    • Pre-treat cells with this compound (e.g., 1 µM) for 1 hour [1].
    • Stimulate cells with 0.12 mM pervanadate for 3 minutes to stabilize phosphorylated proteins.
    • Lyse cells and immunoprecipitate Mer using a specific antibody.
    • Detect phosphorylated and total Mer levels by Western blot analysis using phospho-specific and total Mer antibodies.
  • Expected Outcome: this compound treatment (1 µM, 1.5 hours) effectively inhibits Mer activation and its downstream signaling through the PI3K/AKT and MAPK/ERK pathways [1].

2. Apoptosis Analysis via Western Blot [1]

  • Procedure:
    • Treat 697 or Jurkat cells with a concentration range of this compound (e.g., 0.4-2 µM) for 24 hours.
    • Prepare whole-cell lysates.
    • Perform Western blot analysis to detect cleaved caspase-3 and cleaved PARP, which are markers of apoptosis.
  • Expected Outcome: this compound treatment induces apoptosis in a dose-dependent manner, evidenced by increased levels of cleaved caspase-3 and cleaved PARP [1].

3. Colony Formation Assay [1] [5]

  • Procedure:
    • Seed ALL cells in methylcellulose medium.
    • Treat cells with this compound at the desired concentrations.
    • Incubate for 1-2 weeks to allow for colony development.
    • Count the number of colonies formed and compare to untreated controls.
  • Expected Outcome: this compound causes a statistically significant, dose-dependent decrease in colony formation [5].

4. Chemosensitization Assay [5]

  • Procedure:
    • Treat 697 cells with this compound in combination with a chemotherapeutic agent like etoposide.
    • After incubation, stain cells with YO-PRO-1 and propidium iodide.
    • Analyze the samples using flow cytometry to quantify apoptotic and dead cells.
  • Expected Outcome: Combination treatment results in a statistically significant increase in apoptotic and dead cells compared to either agent alone [5].
Mechanism of Action and Signaling Pathway

This compound exerts its effects by potently and selectively inhibiting the Mer receptor tyrosine kinase. The following diagram illustrates its mechanism of action and downstream consequences in cancer cells.

This diagram shows that in cancer cells, this compound acts as a direct ATP-competitive inhibitor of Mer kinase activity [4] [2]. By preventing Mer autophosphorylation and activation, it blocks downstream pro-survival signaling pathways, primarily PI3K/AKT and MAPK/ERK [1]. This inhibition leads to reduced cell proliferation/survival, increased apoptosis, and greater sensitivity to conventional chemotherapy drugs [1] [5].

Key Takeaways for Researchers

  • Storage is Critical: For reliable results, store the powder at -20°C and aliquoted stock solutions at -80°C to maximize stability.
  • Cellular vs. Biochemical Potency: Be mindful of the difference between the low nM biochemical IC₅₀ and the higher µM range needed for cellular effects; this is common for kinase inhibitors due to cell permeability and other factors.
  • Synergistic Potential: this compound has demonstrated strong chemosensitization properties in vitro, making it an excellent candidate for combination therapy studies [5].
  • Specificity Consideration: While highly potent for Mer, this compound also inhibits Axl and Tyro3 at higher concentrations, which should be considered when interpreting results [4] [2].

References

UNC569 Mer phosphorylation inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC569

This compound is a reversible, ATP-competitive inhibitor that targets the Mer tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family. It demonstrates potent activity against Mer (IC₅₀ = 2.9 nM) with selectivity over the related kinases Axl (IC₅₀ = 37 nM) and Tyro3 (IC₅₀ = 48 nM) [1] [2] [3]. Its primary application in research has been in the context of hematological malignancies and solid tumors, such as acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and atypical teratoid/rhabdoid tumors (ATRT) [1] [4] [5].

Detailed Experimental Protocols

Here are the consolidated protocols for key experiments demonstrating this compound's activity, as reported in the literature.

Protocol 1: Inhibition of Mer Phosphorylation and Downstream Signaling in ALL Cell Lines

This protocol is used to assess the direct biochemical effects of this compound on Mer autophosphorylation and its key downstream pathways.

  • 1. Cell Culture and Treatment:

    • Cell Lines: Human B-ALL (697) and T-ALL (Jurkat) cell lines are commonly used [1] [2].
    • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [1].
    • Compound Treatment: Pre-treat cells with a range of this compound concentrations (e.g., from nanomolar to low micromolar) or a vehicle control (DMSO) for 1 to 1.5 hours [1] [3]. A concentration of 1 µM is often used to demonstrate maximal effect [6] [3].
  • 2. Cell Stimulation and Lysis:

    • Stabilization of Phosphorylation: To stabilize phosphorylated proteins, treat cells with 0.12 mM pervanadate for 3 minutes following this compound incubation [1].
    • Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors [1] [7].
  • 3. Detection of Mer Phosphorylation (Immunoprecipitation & Western Blot):

    • Immunoprecipitation: Incubate cell lysates with a mouse monoclonal anti-Mer antibody and Protein G-sepharose beads to pull down Mer protein [1].
    • Western Blot Analysis: Resolve immunoprecipitates or whole cell lysates by SDS-PAGE and transfer to a membrane.
    • Antibody Probing: Probe the membrane with the following antibodies to assess inhibition:
      • Primary Antibodies: Anti-phospho-Mer [1], anti-total Mer [1], anti-phospho-AKT (Ser473) [1] [5] [7], anti-total AKT [1] [5], anti-phospho-ERK1/2 (Thr202/Tyr204) [1] [5], anti-total ERK1/2 [1] [5].
      • Loading Controls: Anti-α-Tubulin [5] or anti-GAPDH [7].
Protocol 2: Cell Proliferation and Apoptosis Assays

These functional assays determine the phenotypic consequences of Mer inhibition.

  • 1. Cell Growth/Proliferation Assay (WST-8):

    • Procedure: Seed cells in 96-well plates and treat with a dose range of this compound or DMSO for 72 hours [5].
    • Measurement: Add WST-8 reagent and measure the optical density (OD) with a plate reader. Calculate relative cell proliferation as a percentage of the DMSO control [5].
  • 2. Apoptosis Analysis by Western Blot:

    • Procedure: Treat cells (e.g., 697, Jurkat) with this compound (e.g., 0.4 - 2 µM) for 24 hours [2] [3].
    • Measurement: Prepare whole cell lysates and perform Western blotting using antibodies against cleaved Caspase-3 and cleaved PARP as markers of apoptosis [2] [5] [3].
  • 3. Apoptosis Assay by Flow Cytometry:

    • Procedure: Treat susceptible cell lines (e.g., OCI/AML5, TMD7) with this compound for 48 hours [5].
    • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) [5].
    • Analysis: Analyze using a flow cytometer to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [5].
Protocol 3: In Vivo Efficacy in a Zebrafish T-ALL Model

This protocol describes an in vivo model used to evaluate this compound's efficacy against leukemia.

  • 1. Animal Model: Use transgenic zebrafish with T-ALL, where lymphoblasts express Mer and Enhanced Green Fluorescent Protein (EGFP) [1] [4].
  • 2. Drug Administration: Treat leukemic zebrafish continuously for 2 weeks by immersion in water containing 4 µM this compound [1] [4] [3].
  • 3. Tumor Burden Quantification: Quantify fluorescence as an indicator of lymphoblast distribution and tumor burden. This compound treatment results in a >50% reduction in tumor burden compared to vehicle-treated controls [1] [4].

Summary of Key Quantitative Data

The table below summarizes critical quantitative findings from the research on this compound.

Parameter Value / Observation Experimental Context
Mer Kinase IC₅₀ 2.9 nM [2] [3] In vitro kinase assay
Cellular pMER IC₅₀ 141 nM (697 cells), 193 nM (Jurkat cells) [1] [2] [3] Western blot in B-ALL/T-ALL lines
Downstream Signaling Inhibition of pAKT & pERK [1] [5] [7] Western blot (e.g., at 1 µM this compound)
Apoptosis Induction Increased cleaved Caspase-3 & PARP [2] [5] [3] Western blot (e.g., at 1-2 µM this compound)
In Vivo Efficacy >50% reduction in tumor burden [1] [4] [3] Zebrafish T-ALL model (4 µM, 2 weeks)
Pharmacokinetics (Mouse) Oral bioavailability: 57% [2] [3] 3 mg/kg dose

This compound Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist of ATP in the kinase domain of Mer, thereby inhibiting its autophosphorylation and activation. This inhibition blocks key pro-survival signaling cascades, leading to reduced cell viability and induced apoptosis in Mer-dependent cancer cells. The following diagram illustrates this mechanism and its consequences.

G cluster_Inhibition With this compound Ligand Gas6 Ligand MERTK Mer Receptor (Tyrosine Kinase) Ligand->MERTK Binds pMERTK Activated Mer (pMER) MERTK->pMERTK Autophosphorylation Effects Cellular Effects MERTK->Effects Without this compound Downstream Downstream Signaling (PI3K/AKT & MAPK/ERK) pMERTK->Downstream Activates This compound This compound This compound->MERTK Inhibits This compound->Downstream Suppresses ProSurvival ↑ Cell Survival ↑ Proliferation Downstream->ProSurvival Apoptosis ↑ Apoptosis ↑ Chemosensitivity Downstream->Apoptosis Effects->ProSurvival

Important Considerations for Researchers

  • Concentration Range: The effective concentration of this compound varies significantly between biochemical (low nM) and cellular (high nM to µM) assays. Dose-response experiments are crucial [1] [2].
  • Constitutive Phosphorylation: Cell lines with constitutively phosphorylated Mer (e.g., OCI/AML5, TMD7) may show higher susceptibility to this compound [5].
  • Specificity: While this compound is Mer-selective, it does inhibit Axl and Tyro3 at higher concentrations, which should be considered when interpreting results [1] [2].
  • Instrumentation: Key equipment for these protocols includes a CO₂ incubator, centrifuge, Western blot apparatus, chemiluminescence imager, and flow cytometer.

Troubleshooting Common Issues

  • Weak Phospho-Signal: The phosphorylation of Mer by its ligand Gas6 can be unstable. Using pervanadate pretreatment to inhibit phosphatases is a common and critical step to stabilize the signal for detection [1] [7].
  • High Background in Apoptosis Assay: Include careful controls for flow cytometry, such as unstained cells and single-stained (Annexin V or PI only) cells, to properly set compensation and gates [5].
  • Low In Vitro Efficacy: Verify Mer expression in your cell line model before beginning experiments, as efficacy is highly dependent on target presence [1] [5].

References

Comprehensive Application Notes and Protocols: UNC569 in Colony Formation Assays Using Methylcellulose

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mer Kinase as a Therapeutic Target in Cancer

Mer receptor tyrosine kinase (Mer RTK) belongs to the TAM (Tyro3/Axl/Mer) family of receptor tyrosine kinases and has emerged as a significant therapeutic target in oncology research. Mer is frequently overexpressed or abnormally activated in diverse human malignancies, including acute lymphoblastic leukemia (ALL), atypical teratoid/rhabdoid tumors (AT/RT), and non-small cell lung cancer (NSCLC). This ectopic expression promotes oncogenic signaling through multiple pathways, enhancing cancer cell survival, proliferation, and therapeutic resistance. Importantly, Mer is not expressed in normal T- and B-lymphocytes at any developmental stage, making it an attractive candidate for targeted cancer therapy with potentially reduced off-target effects. [1] [2]

The oncogenic functions of Mer are mediated through its activation of key downstream signaling pathways, particularly the PI3K/AKT and MAPK/ERK cascades, which promote cell survival and proliferation. Research has demonstrated that inhibition of Mer expression or activity reduces pro-survival signaling, increases sensitivity to chemotherapeutic agents, and delays leukemia development in vivo. These compelling biological rationales have spurred the development of Mer-targeted therapeutics, with UNC569 representing the first well-characterized small molecule inhibitor specifically designed to target this kinase. [1]

This compound Compound Profile and Mechanism of Action

Biochemical Characteristics

This compound is a potent, reversible, ATP-competitive inhibitor of Mer kinase with excellent pharmacological properties. This pyrazolopyrimidine-derived compound demonstrates high potency against Mer with an IC50 of 2.9 nM and a Ki of 4.3 nM. While this compound is highly selective for Mer, it also inhibits other TAM family members with lower affinity, exhibiting IC50 values of 37 nM for Axl and 48 nM for Tyro3. This compound has favorable drug-like properties, including low systemic clearance (19.5 mL/min/kg), high volume of distribution (Vss of 5.83 L/kg), and good oral bioavailability (57% in mice), making it suitable for both in vitro and in vivo studies. [1] [3]

Molecular Mechanism

This compound exerts its anti-cancer effects through direct inhibition of Mer kinase activity, subsequently suppressing downstream survival signaling pathways. Treatment with this compound effectively inhibits Mer phosphorylation and activation, leading to reduced phosphorylation of key signaling molecules in both the ERK1/2 and AKT pathways. This disruption of pro-survival signaling results in several phenotypic consequences in cancer cells, including reduced proliferation, increased apoptosis (evidenced by elevated levels of cleaved Caspase-3 and PARP), decreased colony formation capacity, and enhanced chemosensitivity. The compound has demonstrated efficacy in diverse experimental models, including human leukemia cell lines and zebrafish T-ALL models, supporting its investigation as a therapeutic agent for Mer-dependent cancers. [1] [4] [3]

Colony Formation Assay Principles and Significance

Theoretical Foundation

The colony formation assay (CFA), also known as the clonogenic assay, is an in vitro technique that evaluates the ability of single cells to proliferate and form colonies of 50 or more cells, reflecting long-term proliferative capacity and reproductive viability. This assay was originally developed in the 1950s by Theodore Puck and Philip Marcus to study radiation effects on mammalian cells and has since become a gold standard in cancer research for assessing the impact of therapeutic agents on cellular reproductive death. The critical threshold of 50 cells (approximately 5-6 cell divisions) ensures that only cells with sustained proliferative capacity are counted, distinguishing this method from short-term viability assays that often overestimate cell survival. [5]

When performed in methylcellulose-based semi-solid media, this assay prevents cell movement and aggregation, ensuring that each colony arises from a single progenitor cell. The viscous methylcellulose matrix (typically at a final concentration of 1.27-1.3%) maintains localized growth while allowing nutrient diffusion, creating distinct colonies that can be enumerated and characterized according to their unique morphological features. This methodology is particularly valuable in oncology research for quantifying the effects of targeted inhibitors like this compound on the clonogenic potential of cancer cells, providing insights into long-term therapeutic efficacy that might not be apparent in short-term proliferation assays. [4] [5] [6]

Research Applications

Colony formation assays in methylcellulose provide critical information about cancer cell responses to therapeutic agents beyond what can be learned from conventional viability assays. By measuring the reduction in both the number and size of colonies following drug treatment, researchers can assess the effect of compounds on the self-renewal capacity of cancer cells—a property closely linked to tumor initiation and progression. For molecularly targeted agents like this compound, this assay format helps establish proof-of-concept for target engagement, determine appropriate concentration ranges for further study, and identify potential synergistic combinations with conventional chemotherapeutics. The ability to maintain cells in a semi-solid matrix for extended periods (typically 1-3 weeks) allows for the detection of delayed effects on cell proliferation and survival that might not be evident in shorter assays. [1] [5]

This compound Experimental Results in Colony Formation Assays

Quantitative Assessment of this compound Efficacy

Table 1: this compound Efficacy in Preclinical Cancer Models

Cancer Model Assay Type This compound Concentration Key Findings Reference
ALL Cell Lines (697, Jurkat) Methylcellulose colony formation 1 μM Reduced colony formation; enhanced chemosensitivity [1]
AT/RT Cell Line (BT12) Soft agar colony formation 1 μM Decreased colony formation capacity [1]
Zebrafish T-ALL Model In vivo tumor burden 4 μM for 2 weeks >50% reduction in tumor burden compared to controls [1] [7]
ALL Cell Lines Apoptosis analysis 0.4-2 μM for 24 hours Increased cleaved Caspase-3 and PARP [3]
ALL Cell Lines Mer phosphorylation 1 μM for 1.5 hours Inhibited Mer activation and downstream signaling [3]

Table 2: this compound Biochemical Properties and Kinase Selectivity Profile

Parameter Value Experimental Context
Mer IC50 2.9 nM In vitro kinase assay
Mer Ki 4.3 nM In vitro binding assay
Axl IC50 37 nM In vitro kinase assay
Tyro3 IC50 48 nM In vitro kinase assay
Cellular Mer IC50 141-193 nM 697 and Jurkat cell lines
Oral Bioavailability 57% Mouse pharmacokinetic study
Systemic Clearance 19.5 mL/min/kg Mouse pharmacokinetic study
Key Findings Across Cancer Models

Research with this compound has demonstrated consistent anti-clonogenic effects across multiple hematological and solid tumor models. In acute lymphoblastic leukemia, treatment with this compound resulted in significant reduction of colony formation in methylcellulose assays, with concomitant inhibition of Mer phosphorylation at concentrations as low as 1 μM. Similar effects were observed in atypical teratoid/rhabdoid tumors, where this compound decreased colony formation in soft agar. Importantly, the compound showed synergistic effects when combined with conventional chemotherapeutic agents, sensitizing cancer cells to cytotoxic treatments. The in vivo efficacy of this compound was confirmed in a zebrafish T-ALL model, where continuous treatment for two weeks resulted in a greater than 50% reduction in tumor burden compared to vehicle-treated controls. [1] [7] [8]

Detailed Experimental Protocols

Methylcellulose-Based Colony Formation Assay for Hematopoietic Cells
5.1.1 Reagent Preparation
  • Methylcellulose media preparation: Thaw methylcellulose-based media (such as R&D Systems HSC003 for human cells or HSC007 for mouse cells) overnight at 2-8°C. Once completely thawed, shake the bottle vigorously to thoroughly mix the contents. Allow air bubbles to escape by placing the bottle at room temperature or 2-8°C for 30-60 minutes. Aliquot the exact amount of media required for a single experiment into sterile 5 mL vials using a sterile 14-gauge laboratory pipetting needle and a 10 mL syringe. Due to the high viscosity of methylcellulose media, the use of a syringe is necessary for accurate volume measurement. [4] [6]

  • Cell preparation: For human hematopoietic cells, collect peripheral blood in heparinized syringes or Vacutainers and immediately mix gently to prevent clotting. Dilute the sample with an equal volume of HBSS before proceeding to Ficoll-Paque gradient centrifugation. For leukapheresis product, dilute with three volumes of PBS. Underlay the diluted sample with 15 mL of sterile Ficoll-Paque PLUS and centrifuge at 400 × g for 20 minutes with the brake off. Carefully harvest the mononuclear cells from the interface using a sterile Pasteur pipette. Wash with an equal volume of HBSS and centrifuge for 10 minutes at 400 × g to remove Ficoll-Paque PLUS residue. [4]

5.1.2 Assay Procedure
  • Cell plating: Resuspend the mononuclear cells in 10 mL of IMDM and count using a hemocytometer. Calculate the total number of cells needed based on the recommended final cell number per 35 mm culture dish (e.g., 1.0-5.0 × 10^4 for bone marrow cells). Transfer the appropriate volume of cells into a new 15 mL centrifuge tube and centrifuge for 10 minutes at 300 × g. Remove the supernatant and resuspend the cells in Cell Resuspension Solution (or appropriate media) to achieve a stock cell number approximately 10× the final number needed. [4] [6]

  • Methylcellulose mixture preparation: Combine methylcellulose-based media, culture supplements or cytokines (if required), and cells in the proportions recommended for the specific methylcellulose product being used. For example, when using HSC007 complete media for mouse cells, combine 3.0 mL methylcellulose media with 0.3 mL cells for duplicate experiments. Vigorously vortex the vial to thoroughly mix the cells with the media, then wait approximately 20 minutes to allow air bubbles to escape. [6]

  • Culture conditions: Add 1.1 mL of the final cell mixture to each 35 mm culture dish using a 3 mL syringe fitted with a 16-gauge needle. Spread the media evenly by gently rotating the dish. Use non-tissue culture treated Petri dishes to prevent cell attachment. Place two sample dishes and an uncovered dish containing 3-4 mL sterile water in a 100 mm culture dish and cover. The sterile water dish maintains necessary humidity for colony development. Incubate the cells for 14-16 days (human) or 8-12 days (mouse) at 37°C and 5% CO₂. Avoid disturbing the dishes during the incubation period to prevent shifting of colonies. [4] [6]

5.1.3 Colony Scoring and Analysis
  • Colony enumeration: Score colonies at the end of the incubation period using an inverted microscope and a scoring grid. Prepare a scoring grid by marking a 100 mm culture dish with a marker using a standardized template. Count colonies consisting of at least 40 cells (human) or 30 cells (mouse), or the minimum cell count established by the laboratory. Identify different colony types based on morphological characteristics: [4] [5] [6]

    • BFU-E (Burst Forming Unit-Erythroid): Irregular clusters of tiny, hemoglobinized cells, often appearing red
    • CFU-GM (Colony Forming Unit-Granulocyte, Macrophage): Colorless colonies containing round granulocytes and/or oval macrophages
    • CFU-GEMM (Colony Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Large, mixed colonies containing multiple hematopoietic lineages
  • Data analysis: Calculate plating efficiency (PE) as (number of colonies counted / number of cells plated) × 100%. For drug treatment studies, determine survival fraction as (PE of treated sample / PE of control) × 100%. Use appropriate statistical tests to compare colony numbers and size distributions between treatment groups. [5]

This compound Treatment Protocol
  • Stock solution preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. [3]

  • Treatment conditions: For colony formation assays, add this compound directly to the methylcellulose mixture at the desired final concentration (typically 0.1-2 μM based on experimental objectives). Include vehicle control (DMSO at the same concentration as in treated samples) and appropriate positive controls. For time-course studies, pre-treat cells with this compound in liquid culture for 24-48 hours before plating in methylcellulose, or add the compound directly to the methylcellulose mixture for continuous exposure throughout the assay period. [1] [3]

  • Combination therapy: To evaluate synergistic effects with chemotherapeutic agents, add both this compound and the chemotherapeutic drug (e.g., cytarabine, doxorubicin) to the methylcellulose mixture at predetermined concentrations. Include single-agent controls to determine individual contributions to colony inhibition. [1]

Signaling Pathways and Experimental Workflows

Mer Signaling Pathway and this compound Mechanism

The following diagram illustrates the Mer receptor tyrosine kinase signaling pathway and the molecular mechanism of this compound inhibition:

mer_signaling Gas6 Gas6 Mer Mer Gas6->Mer Binds & Activates Mer_P Mer_P Mer->Mer_P Autophosphorylation PI3K PI3K Mer_P->PI3K Activates ERK ERK Mer_P->ERK Activates AKT AKT PI3K->AKT Signals Through Survival Survival AKT->Survival Chemoresistance Chemoresistance AKT->Chemoresistance Proliferation Proliferation ERK->Proliferation This compound This compound This compound->Mer Inhibits (IC₅₀=2.9 nM)

Diagram 1: Mer receptor tyrosine kinase signaling pathway and this compound inhibition mechanism. This compound competitively inhibits ATP binding to Mer kinase domain, preventing autophosphorylation and subsequent activation of downstream PI3K/AKT and MAPK/ERK signaling cascades that promote cancer cell survival, proliferation, and chemoresistance. [1] [2] [3]

Colony Formation Assay Workflow

The following diagram outlines the complete experimental workflow for assessing this compound efficacy using methylcellulose-based colony formation assays:

cfa_workflow cluster_1 Sample Preparation (Day 0) cluster_2 Assay Setup (Day 0-1) cluster_3 Culture Period (1-3 weeks) cluster_4 Analysis (Final Day) Cell_Isolation Cell_Isolation Mononuclear_Separation Mononuclear_Separation Cell_Isolation->Mononuclear_Separation Ficoll Gradient Centrifugation Cell_Plating Cell_Plating Mononuclear_Separation->Cell_Plating Resuspend in Methylcellulose UNC569_Treatment UNC569_Treatment Cell_Plating->UNC569_Treatment Add to Mixture Incubation Incubation UNC569_Treatment->Incubation 37°C, 5% CO₂ High Humidity Colony_Scoring Colony_Scoring Incubation->Colony_Scoring Inverted Microscopy Data_Analysis Data_Analysis Colony_Scoring->Data_Analysis Quantify & Compare

Diagram 2: Comprehensive workflow for methylcellulose-based colony formation assay with this compound treatment. The process encompasses sample preparation, assay setup with drug incorporation, extended culture under optimized conditions, and final quantitative analysis of clonogenic capacity. [4] [5] [6]

Technical Considerations and Optimization

Critical Parameters for Assay Success

Successful implementation of colony formation assays with this compound requires attention to several critical technical parameters that can significantly impact results and reproducibility. Cell density optimization is essential, as plating too few cells may yield insufficient colonies for statistical analysis, while excessive cell density can lead to colony overcrowding and merging. Recommended cell densities vary by cell type: for enriched CD34+ hematopoietic cells, plate 5.0 × 10² - 2.0 × 10³ cells per 35 mm dish; for bone marrow mononuclear cells, plate 1.0 - 5.0 × 10⁴ cells per dish. Each laboratory should empirically determine optimal plating densities for specific cell sources. [4] [6]

Methylcellulose quality and consistency are paramount for reproducible colony growth. Proper handling—including thorough mixing after thawing, allowance for air bubble dissipation, and meticulous dispensing using wide-bore needles or syringes—ensures uniform distribution of cells and compounds. The final methylcellulose concentration should be approximately 1.27-1.3% to maintain optimal viscosity that prevents cell migration while allowing nutrient diffusion. Environmental conditions during the incubation period must be strictly controlled, with maintenance of 37°C, 5% CO₂, and high humidity (95-98%) to support sustained cell proliferation without media evaporation or pH fluctuation. [4] [5] [6]

Troubleshooting Common Issues
  • Poor colony formation: If control samples show inadequate colony formation, verify cell viability prior to plating, confirm appropriate cytokine combinations for the target cell population, check serum quality and concentration (typically 10% FBS), and ensure methylcellulose has not been degraded by improper storage or freeze-thaw cycles. [5]

  • Excessive background growth: If lawns of cells rather than discrete colonies form, reduce cell plating density, confirm methylcellulose concentration is sufficient to prevent cell migration, and verify that non-tissue culture treated dishes are being used to prevent cell attachment. [4] [5]

  • Variable this compound effects: If this compound response is inconsistent between experiments, verify compound solubility and stability, ensure thorough mixing in methylcellulose, confirm stock solution concentration and storage conditions, and include appropriate controls for vehicle effects. [1] [3]

References

Application Notes: UNC569 as a Chemosensitizing Agent

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: UNC569 is a potent, reversible, and ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (RTK) [1]. Mer TK is ectopically expressed in various cancers, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), where it promotes pro-survival signaling and chemoresistance [2] [3]. This compound exerts its effects by:

  • Direct Kinase Inhibition: It binds to Mer's adenine pocket, potently inhibiting its kinase activity (IC50 = 2.9 nM) [3] [1].
  • Suppression of Downstream Signaling: By inhibiting Mer activation, this compound reduces phosphorylation of key downstream signaling molecules in the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation [2] [4] [5].
  • Induction of Apoptosis: Treatment with this compound leads to increased levels of cleaved caspase-3 and cleaved PARP, markers of apoptotic cell death [4] [5].

The core rationale for its use in combination therapy is that by blocking these pro-survival signals, this compound lowers the threshold for apoptosis induced by conventional chemotherapeutic agents, thereby sensitizing cancer cells to treatment [3].

Key Preclinical Evidence: The following table summarizes quantitative data from studies on this compound's chemosensitizing effects:

Cell Line / Model Cancer Type Combination Agent Key Efficacy Findings Citation
697 cells B-cell Acute Lymphoblastic Leukemia (B-ALL) Etoposide Significant increase in apoptotic and dead cells (43.3% vs 33.0% with etoposide alone) [3].
Jurkat cells T-cell Acute Lymphoblastic Leukemia (T-ALL) Methotrexate Significant increase in apoptotic and dead cells (26.9% vs 18.5% with methotrexate alone) [3].
MYC transgenic zebrafish T-ALL N/A (Monotherapy) >50% reduction in tumor burden after 2 weeks of 4 μM treatment [2] [6].
OCI/AML5 & TMD7 cells Acute Myeloid Leukemia (AML) N/A (Monotherapy) Suppressed cell growth and induced apoptosis; reduced phosphorylation of AKT and ERK [5].

Experimental Protocols

The following sections provide detailed methodologies for key experiments demonstrating this compound's efficacy and chemosensitizing properties.

Protocol 1: Assessing Chemosensitization in ALL Cell Lines using Flow Cytometry This protocol evaluates the ability of this compound to enhance the effect of chemotherapeutics like etoposide and methotrexate [3].

  • 1. Cell Culture and Treatment:

    • Use human B-ALL (697) or T-ALL (Jurkat) cell lines, cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO2 [2].
    • Prepare a 3 mM stock solution of this compound in DMSO. Prepare working concentrations in culture medium, ensuring the final DMSO concentration is ≤0.1% [2].
    • Treatment Groups: Set up cultures with (a) vehicle control (DMSO), (b) chemotherapeutic agent alone, (c) this compound alone, and (d) combination of this compound and the chemotherapeutic agent.
  • 2. Apoptosis Assay by Flow Cytometry:

    • After 24-48 hours of treatment, harvest cells and stain using a viability dye-based apoptosis detection kit (e.g., containing YO-PRO-1 and propidium iodide) [3].
    • Resuspend the cell pellet in the provided buffer. Add YO-PRO-1 and propidium iodide as per manufacturer's instructions and incubate for 20-30 minutes on ice.
    • Analyze the stained cells using a flow cytometer. YO-PRO-1 staining identifies early apoptotic cells, while propidium iodide identifies late apoptotic and necrotic cells.
  • 3. Data Analysis:

    • Quantify the percentage of total apoptotic and dead cells (combined YO-PRO-1 positive and propidium iodide positive populations) across different treatment groups.
    • Compare the combination group to single-agent and control groups using a Student's t-test to determine statistical significance (p < 0.05) [3].

Protocol 2: Evaluating Anti-Leukemic Efficacy in a Zebrafish T-ALL Model This in vivo protocol assesses this compound's ability to reduce tumor burden [2] [6].

  • 1. Zebrafish Model Preparation:

    • Use transgenic zebrafish (e.g., MYC-induced T-ALL model) where lymphoblasts express a fluorescent marker like enhanced Green Fluorescent Protein (eGFP).
  • 2. Drug Administration and Monitoring:

    • Randomize leukemic zebrafish into treatment and control groups.
    • Continuously treat the fish by immersion in system water containing 4 μM this compound for 2 weeks. Control groups should be immersed in vehicle-only solution [2].
    • Monitor and quantify tumor burden periodically by measuring fluorescence intensity (e.g., using fluorescence microscopy) as a proxy for leukemic cell distribution and volume.
  • 3. Endpoint Analysis:

    • After two weeks, quantify the final fluorescence. A successful experiment will show a greater than 50% reduction in fluorescence intensity in the this compound-treated group compared to the vehicle-control group [2] [6].

Mechanism and Workflow Visualization

The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for assessing its chemosensitizing effect.

G cluster_pathway This compound Mechanism of Action cluster_workflow Chemosensitization Assay Workflow Ligand Gas6/Protein S (Ligands) MERTK MerTK Receptor Ligand->MERTK PI3K PI3K/AKT Pathway MERTK->PI3K MAPK MAPK/ERK Pathway MERTK->MAPK Survival Cell Survival & Chemoresistance PI3K->Survival MAPK->Survival Apoptosis Apoptosis Survival->Apoptosis Promotes This compound This compound This compound->MERTK Inhibits Start Culture ALL Cell Lines (697 or Jurkat) Treat Treat Cells: - Vehicle - Chemo Only - this compound Only - Combination Start->Treat Stain Harvest & Stain Cells (YO-PRO-1 / Propidium Iodide) Treat->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Apoptosis (Compare Groups) Analyze->Result

Conclusion and Development Status

References

Comprehensive Application Notes and Protocols for UNC569: Pharmacokinetics and Experimental Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Significance of UNC569

This compound is a novel, potent, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), which belongs to the TAM family of receptors (Tyro3, Axl, Mer). As an ATP-competitive inhibitor, this compound demonstrates high binding affinity for MerTK with an IC50 of 2.9 nM and a Ki of 4.3 nM, while also exhibiting activity against Axl (IC50 = 37 nM) and Tyro3 (IC50 = 48 nM), though with lower potency [1] [2]. The significance of this compound in cancer research stems from the ectopic expression of MerTK in various hematological malignancies and solid tumors, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and atypical teratoid/rhabdoid tumors (AT/RT) [3] [4] [5]. In normal physiology, MerTK is not expressed in T and B lymphocytes at any developmental stage, making it an attractive therapeutic target for specific cancers with minimal expected on-target toxicity in immune cells [6].

The pharmacokinetic profile of this compound is characterized by notably low systemic clearance (19.5 mL/min/kg), high volume of distribution (Vss = 5.83 L/kg), and good oral bioavailability (57%) in murine models [1] [2]. These favorable properties, combined with its potent inhibition of MerTK activation and downstream signaling pathways, position this compound as a valuable chemical probe for investigating MerTK biology and a promising lead compound for therapeutic development. These application notes provide detailed methodologies and protocols for evaluating this compound in various experimental systems, emphasizing the integration of pharmacokinetic parameters in study design.

Comprehensive Pharmacokinetic Properties of this compound

Key Pharmacokinetic Parameters

The disposition characteristics of this compound have been evaluated in preclinical models following both intravenous (IV) and oral (PO) administration. The compound demonstrates favorable drug-like properties that support its investigation in disease models. Table 1 summarizes the key pharmacokinetic parameters observed in mouse studies.

Table 1: Pharmacokinetic Parameters of this compound in Mouse Studies

Parameter Value Unit Administration Route Experimental Details
Systemic Clearance (CL) 19.5 mL/min/kg Intravenous (IV) Dose: 3 mg/kg [1] [2]
Volume of Distribution (Vss) 5.83 L/kg Intravenous (IV) Dose: 3 mg/kg [1] [2]
Oral Bioavailability 57 % Oral (PO) Dose: 3 mg/kg [1] [2]
In vivo Efficacy Concentration 4 μM Immersion (Zebrafish) T-ALL zebrafish model, 2-week treatment [3] [4]
Experimental Details and Significance

The low systemic clearance observed with this compound (19.5 mL/min/kg) is particularly notable as it represents approximately 25% of hepatic blood flow in mice, suggesting favorable metabolic stability. This property contributes to sustained systemic exposure following administration, which is crucial for maintaining target inhibition in therapeutic applications. The high volume of distribution (5.83 L/kg) indicates extensive tissue penetration, a desirable characteristic for targeting intracellular kinases and potentially crossing biological barriers to reach tumor sites [1] [2]. The good oral bioavailability (57%) further enhances the utility of this compound for oral dosing regimens in prolonged efficacy studies, eliminating the need for invasive administration methods that could compromise animal welfare or experimental outcomes.

In efficacy models, this compound has been administered to MYC transgenic zebrafish with T-ALL via immersion in 4 μM compound for two weeks, resulting in a significant reduction (>50%) in tumor burden compared to vehicle- and mock-treated fish [3] [4]. This demonstration of efficacy in a vertebrate model, coupled with favorable pharmacokinetic properties, provides a strong rationale for further investigation of this compound in additional disease models and supports its use as a chemical probe for MerTK biology.

Mechanism of Action and Signaling Pathways

MerTK Signaling and Oncogenic Functions

Mer receptor tyrosine kinase is a member of the TAM family of receptor tyrosine kinases that plays critical roles in regulating cellular processes frequently dysregulated in cancer, including survival, proliferation, migration, and chemoresistance [6]. In normal physiology, MerTK is involved in immune regulation and phagocytosis; however, its ectopic expression in cancer cells leads to activation of multiple oncogenic signaling pathways. Upon binding to its ligands (Gas6 or Protein S), MerTK undergoes autophosphorylation, creating docking sites for adaptor proteins and initiating downstream signaling cascades [6] [5]. The primary signaling pathways activated by MerTK include the PI3K/AKT/mTOR axis (promoting cell survival and inhibiting apoptosis) and the RAS/RAF/MEK/ERK pathway (regulating cell proliferation and differentiation) [6]. Additionally, MerTK activation can influence STAT family members (particularly STAT5 and STAT6), further enhancing pro-survival signaling in malignant cells.

The pathophysiological significance of MerTK signaling is particularly evident in hematological malignancies. In acute lymphoblastic leukemia, ectopic MerTK expression contributes to enhanced survival signaling and chemotherapy resistance, while inhibition of MerTK activity sensitizes leukemic cells to conventional chemotherapeutic agents [3] [5]. Similarly, in atypical teratoid/rhabdoid tumors, MerTK expression provides a proliferative advantage and represents a promising therapeutic target for this aggressive childhood cancer [3] [4].

This compound Inhibitory Activity

This compound functions as a reversible ATP-competitive inhibitor that binds to the kinase domain of MerTK, preventing autophosphorylation and subsequent activation of downstream signaling pathways [1] [2]. The compound demonstrates dose-dependent inhibition of MerTK phosphorylation in cellular assays, with IC50 values of 141 nM and 193 nM in human B-ALL 697 and Jurkat cell lines, respectively [1] [5]. At a concentration of 1 μM, this compound effectively suppresses MerTK activation and downstream signaling through both ERK1/2 and AKT pathways [3] [2]. Furthermore, treatment with this compound induces apoptosis in sensitive cell lines, as evidenced by increased cleavage of caspase-3 and PARP, hallmark effectors of programmed cell death [3] [5].

The following diagram illustrates the mechanism of action of this compound and its effects on MerTK signaling pathways:

G Ligands Gas6/Protein S (Ligands) MerTK MerTK Receptor Ligands->MerTK Binding pMerTK Phosphorylated MerTK MerTK->pMerTK Autophosphorylation PI3K PI3K pMerTK->PI3K Activates ERK ERK pMerTK->ERK Activates STAT STAT pMerTK->STAT Activates AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis Inhibition AKT->Apoptosis ERK->Survival Chemoresistance Chemoresistance STAT->Chemoresistance This compound This compound This compound->MerTK Inhibits

Figure 1: Mechanism of Action of this compound in Inhibiting MerTK Signaling Pathways. This compound binds to the kinase domain of MerTK, preventing autophosphorylation and subsequent activation of downstream PI3K/AKT, MAPK/ERK, and JAK/STAT signaling pathways. This inhibition results in reduced cell survival, increased apoptosis, and decreased chemoresistance.

In Vitro Experimental Protocols

Cell Culture and Treatment

Cell lines commonly used for evaluating this compound activity include Jurkat (T-ALL), 697 (B-ALL), OCI/AML5 (AML), and TMD7 (AML) cells [3] [5]. These lines should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin (100 units/mL and 100 μg/mL, respectively) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells should be seeded in appropriate culture vessels at a density of 2-5×10^5 cells/mL and allowed to acclimate for 24 hours before treatment.

This compound stock solutions should be prepared in DMSO at a concentration of 3-20 mM and stored at -20°C. For treatment, prepare fresh working concentrations by diluting the stock solution in culture medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments. Treatment duration and concentration will vary depending on the specific assay, but typical conditions range from 1-48 hours at concentrations between 0.4-2 μM for functional assays [3] [5].

Assessment of MerTK Phosphorylation and Downstream Signaling

Western blot analysis is used to evaluate the effects of this compound on MerTK phosphorylation and downstream signaling pathways. The following protocol details the key steps:

  • Treatment and Cell Lysis: Treat cells with this compound (typically 1 μM for 1-1.5 hours) or vehicle control. Stabilize phosphorylation by adding pervanadate (0.12 mM) for the final 3 minutes of treatment. Harvest cells by centrifugation and lyse in ice-cold lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, 1 mM sodium orthovanadate, 0.1 mM sodium molybdate, and protease inhibitors) [3].

  • Immunoprecipitation: For MerTK phosphorylation analysis, incubate cell lysates with anti-Mer antibody and Protein G-sepharose beads for 2-4 hours at 4°C with gentle rotation. Collect immune complexes by centrifugation and wash three times with lysis buffer [3].

  • Immunoblotting: Resuspend beads in Laemmli buffer, boil for 5 minutes, and separate proteins by SDS-PAGE. Transfer to membranes and probe with antibodies against phospho-Mer, total Mer, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, cleaved caspase-3, and cleaved PARP. Use tubulin or GAPDH as loading controls [3] [5].

Cell Proliferation and Viability Assays

Short-term cell growth can be evaluated using colorimetric assays such as WST-8. Seed cells in 96-well plates at appropriate densities (5-10×10^3 cells/well for suspension cells) and treat with this compound across a concentration range (typically 0.1-10 μM). After 72 hours of incubation, add WST-8 reagent according to the manufacturer's instructions and measure optical density using a plate reader. Calculate relative cell proliferation as the percentage of the mean OD value normalized to vehicle-treated control cells [5].

For long-term proliferation and clonogenic potential, colony formation assays in methylcellulose or soft agar are recommended. Plate 500-1000 cells per well in 6-well plates containing culture medium supplemented with methylcellulose. Treat with this compound (0.5-2 μM) and incubate for 7-14 days. Score colonies manually or using automated colony counters, comparing treated samples to vehicle controls [3].

Apoptosis Analysis

Induction of apoptosis can be quantified using Annexin V/propidium iodide staining and flow cytometry. Treat cells with this compound (0.4-2 μM) for 24-48 hours, then harvest and wash with cold PBS. Resuspend cells in binding buffer and stain with Annexin V-FITC and propidium iodide for 15 minutes at room temperature in the dark. Analyze by flow cytometry within 1 hour, distinguishing live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) [5].

In Vivo Experimental Protocols

Zebrafish T-ALL Efficacy Model

MYC transgenic zebrafish with T-ALL provide a vertebrate model for evaluating this compound efficacy in vivo. These zebrafish express Mer and enhanced green fluorescent protein (eGFP) in lymphoblasts, enabling fluorescence quantification as an indicator of tumor burden [3] [4]. The following protocol details the treatment and evaluation procedures:

  • Animal Preparation: Maintain zebrafish according to standard protocols at 33-35°C. Identify leukemic fish by monitoring eGFP fluorescence using fluorescence microscopy.

  • Treatment Protocol: Administer this compound via immersion in system water at a concentration of 4 μM. Refresh the drug-containing water every 2-3 days. Continue treatment for 2 weeks, with vehicle- and mock-treated fish serving as controls [3] [4].

  • Tumor Burden Assessment: Quantify fluorescence intensity weekly as an indicator of lymphoblast distribution and tumor burden. Compare fluorescence in this compound-treated fish to control groups. At endpoint, process fish for histological analysis to confirm reduction in tumor burden [3] [4].

Murine Pharmacokinetic Studies

Pharmacokinetic parameters of this compound can be determined in mouse models following intravenous and oral administration:

  • Dosing Formulations: For IV administration, prepare this compound in suitable vehicles such as 10% DMSO + 90% (20% SBE-β-CD in Saline). For oral administration, formulations such as 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% Saline or 10% DMSO + 90% Corn Oil can be used [1] [2].

  • Study Design: Administer this compound at 3 mg/kg to groups of mice via IV and PO routes. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Process plasma by centrifugation and store at -80°C until analysis [1] [2].

  • Bioanalytical Method: Extract this compound from plasma using protein precipitation with acetonitrile. Quantify using LC-MS/MS with appropriate calibration standards. Calculate pharmacokinetic parameters using non-compartmental analysis.

Table 2: In Vitro and In Vivo Activity of this compound in Preclinical Models

Assay System Experimental Readout This compound Concentration Effect Observed Reference
697 (B-ALL) Cells MerTK phosphorylation (IC50) 141 nM 50% inhibition of MerTK autophosphorylation [1] [5]
Jurkat (T-ALL) Cells MerTK phosphorylation (IC50) 193 nM 50% inhibition of MerTK autophosphorylation [1] [5]
ALL Cell Lines Apoptosis induction 0.4-2 μM (24 hr) Increased Annexin V+ cells and caspase-3 cleavage [3] [5]
ALL Cell Lines Downstream signaling 1 μM (1.5 hr) Inhibition of AKT and ERK phosphorylation [3] [2]
Zebrafish T-ALL Tumor burden reduction 4 μM (2 weeks) >50% reduction in fluorescence signal [3] [4]
AML Cell Lines Cell growth inhibition 0.5-5 μM (72 hr) Dose-dependent suppression of proliferation [5]

Formulation and Handling Protocols

Solubility and Storage

This compound has the chemical structure C22H29FN6 with a molecular weight of 396.50 g/mol (free base) and 432.96 g/mol for the hydrochloride salt [1] [7]. The compound is supplied as a white to yellow solid powder that should be stored at -20°C for long-term stability (3 years) or at 4°C for short-term storage (2 years). In solvent, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, with avoidance of repeated freeze-thaw cycles [1] [2].

The solubility characteristics of this compound in various solvents are as follows:

  • DMSO: ~31.3 mg/mL (~78.8 mM)
  • 0.1M HCl: ~6 mg/mL (~13.86 mM) [7]
Preparation of Dosing Formulations

For in vitro studies, prepare a 10 mM stock solution by dissolving 3.97 mg of this compound free base in 1 mL of DMSO. Further dilute in cell culture medium to achieve the desired working concentrations, ensuring final DMSO concentration does not exceed 0.1%.

For in vivo studies, the following formulations have been used successfully:

  • Formulation 1 (For IV or PO administration):

    • Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline)
    • Preparation: Dissolve 2 g SBE-β-CD in 10 mL saline to obtain 20% SBE-β-CD solution. Add 100 μL of 25 mg/mL this compound in DMSO to 900 μL of 20% SBE-β-CD solution sequentially [1].
  • Formulation 2 (For PO administration):

    • Composition: 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% Saline
    • Preparation: Add 100 μL of 25 mg/mL this compound in DMSO to 300 μL PEG300 and mix evenly. Then add 50 μL Tween-80 and mix, followed by 550 μL saline [2].
  • Formulation 3 (For PO administration, long-term dosing):

    • Composition: 10% DMSO + 90% Corn Oil
    • Preparation: Add 100 μL of 25 mg/mL this compound in DMSO to 900 μL corn oil and mix evenly [2].

Conclusion and Research Implications

This compound represents a valuable pharmacological tool for investigating MerTK biology and a promising lead compound for therapeutic development against MerTK-dependent cancers. Its favorable pharmacokinetic profile, characterized by low systemic clearance, high volume of distribution, and good oral bioavailability, supports its use in various experimental systems from in vitro assays to in vivo models. The protocols detailed in these application notes provide comprehensive methodologies for evaluating the biological effects of this compound, enabling researchers to investigate MerTK inhibition in context-specific models.

The demonstrated efficacy of this compound in reducing tumor burden in zebrafish T-ALL models, combined with its ability to inhibit MerTK signaling and induce apoptosis in leukemic cell lines, underscores its potential as a targeted therapeutic agent [3] [4] [5]. Furthermore, the availability of detailed experimental protocols for formulation, cell-based assays, and in vivo studies facilitates the application of this compound in diverse research settings. As research on TAM receptors continues to evolve, this compound will remain an essential tool for elucidating the pathophysiological roles of MerTK and validating its potential as a therapeutic target in cancer and other diseases.

References

Troubleshooting Guide: Addressing Low Aqueous Solubility of UNC569

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the main strategies to improve the solubility and bioavailability of UNC569?

The poor solubility and rapid metabolism of this compound have driven the development of new analogs. The primary strategies involve:

  • Structural Modification: Replacing the core scaffold, such as changing from a pyrazolopyrimidine (this compound) to a pyrrolopyrimidine (UNC2025), can significantly improve solubility and pharmacokinetic properties [1].
  • Advanced Formulation Techniques: For the original compound, techniques like amorphization or lipid-based systems can enhance apparent solubility [2].

Q: What specific structural changes led to improved solubility in later analogs?

The most successful strategy documented is scaffold hopping. The following table compares the first-generation inhibitor with an improved analog.

Feature This compound (First-Generation) UNC2025 (Improved Analog)
Core Scaffold Pyrazolopyrimidine [3] Pyrrolo[2,3-d]pyrimidine [1]
Key Modification - Nitrogen-to-carbon substitution in central ring [1]
Impact on Melting Point High (234.2–234.6 °C), suggesting lower solubility [1] Lower (215.4–216.2 °C), suggesting better solubility [1]
Oral Bioavailability (F%) Low (assumed <10% based on [4]) Highly orally bioavailable [1]
Metabolic Stability Low (human microsomal ( t_{1/2} ) < 15 min) [4] High (human hepatocyte ( t_{1/2} ) = 68 min) [4]

Q: What formulation techniques can be explored for the original this compound compound?

If structural modification is not feasible, several advanced formulation techniques can be employed to enhance the apparent solubility of poorly water-soluble drugs like this compound [2].

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix (e.g., via spray drying or hot-melt extrusion) to create a higher-energy amorphous form that dissolves more readily.
  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in oils, surfactants, and co-solvents to create formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which present the drug in a pre-dissolved state upon contact with gut fluids.
  • Nanosuspensions: Reducing the drug particle size to the nanoscale (e.g., via wet bead milling) to dramatically increase the surface area and dissolution rate.
  • Co-crystallization: Creating a new crystalline structure with a co-former molecule, which can alter the solubility and dissolution profile without changing the drug's chemical structure.

The following diagram illustrates the decision-making workflow for selecting a solubility enhancement strategy.

G Start Start: this compound Low Solubility Option1 Structural Modification (e.g., new scaffold) Start->Option1  Preferred for new projects Option2 Formulation Approach (original structure) Start->Option2  For existing compound Outcome1 Outcome: New Chemical Entity (e.g., UNC2025) Option1->Outcome1 MethodA Amorphous Solid Dispersions (ASDs) Option2->MethodA MethodB Lipid-Based Systems (SEDDS/SMEDDS) Option2->MethodB MethodC Nanosuspensions Option2->MethodC Outcome2 Outcome: Enhanced Apparent Solubility & Bioavailability MethodA->Outcome2 MethodB->Outcome2 MethodC->Outcome2

Experimental Protocols for Solubility Assessment

Before and after applying any enhancement technique, you need to assess the solubility and dissolution performance.

Protocol 1: Determining Saturation Solubility (Shake-Flask Method) This is a fundamental test to measure the maximum concentration of a drug that can be dissolved in a solvent.

  • Preparation: Prepare an excess amount of the drug (this compound or its formulation).
  • Incubation: Add the drug to a suitable aqueous buffer (e.g., phosphate buffer pH 6.8) in a sealed vial.
  • Agitation: Agitate the mixture in a water bath shaker at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
  • Separation: Filter or centrifuge the solution to remove undissolved drug particles.
  • Analysis: Dilute the supernatant appropriately and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Dissolution Testing This test evaluates the rate at of drug release from a solid dosage form.

  • Apparatus: Use a USP-compliant dissolution apparatus (e.g., paddle type, Apparatus 2).
  • Media: Fill the vessel with a physiologically relevant dissolution medium (e.g., 500-900 mL of buffer at pH 1.2 or 6.8), maintained at 37°C.
  • Dosing: Place the test sample (powder or equivalent of a single dose) into the vessel.
  • Sampling: Withdraw aliquots (e.g., 1-5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
  • Analysis: Immediately filter the samples and analyze the drug concentration using HPLC. Plot the cumulative percentage of drug dissolved versus time to generate a dissolution profile.

References

UNC569 Basic Information and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for UNC569 to help with solution preparation.

Parameter Detail
CAS Number 1350547-65-7 [1] [2] [3]
Molecular Formula C₂₂H₂₉FN₆ [1] [2]
Molecular Weight 396.50 g/mol [1]
Solubility in DMSO ~31.25 mg/mL (~78.81 mM) [1] [2]
Recommended Stock Concentration 10 mM (prepared in DMSO) [4] [1]

Example Experimental Protocols

Here are methodologies for key experiments using this compound, based on published studies.

Experiment Cell Lines This compound Treatment Key Findings / Outcome

| Apoptosis Analysis [5] [1] [2] | 697 and Jurkat (ALL) | Concentration: 0.4 - 2 µM Duration: 24 hours | Induced apoptosis; increased levels of cleaved Caspase-3 and cleaved PARP. | | Western Blot Analysis [5] [1] [2] | 697 and Jurkat (ALL) | Concentration: 1 µM Duration: 1.5 hours | Inhibited Mer activation and downstream signaling through ERK1/2 and AKT pathways. | | In Vivo Efficacy [5] | MYC transgenic zebrafish (T-ALL) | Concentration: 4 µM Duration: 2 weeks (continuous immersion) | Induced a >50% reduction in tumor burden compared to vehicle-treated fish. |

This compound Mechanism of Action

The following diagram illustrates the mechanism of this compound and its downstream effects, based on the experimental findings.

unc569_mechanism cluster_effects Resulting Phenotypes Mer Mer Receptor Tyrosine Kinase Downstream Downstream Signaling Mer->Downstream Activates This compound This compound Inhibitor This compound->Mer Inhibits Activation ERK ERK1/2 Downstream->ERK Pathway AKT AKT Downstream->AKT Pathway Effects Cellular Effects Phenotype1 Reduced Proliferation & Survival Effects->Phenotype1 Phenotype2 Increased Apoptosis Effects->Phenotype2 Phenotype3 Increased Chemosensitivity Effects->Phenotype3 ERK->Effects AKT->Effects

Troubleshooting Common Issues

Here are solutions to some common problems researchers might encounter.

  • Problem: Poor Solubility or Precipitation

    • Cause & Solution: While soluble in DMSO, precipitation can occur when adding to aqueous cell culture media. Sonication of the DMSO stock solution is recommended to ensure it is fully dissolved [1]. When preparing working concentrations, use a sequential dilution method and ensure the final DMSO concentration is kept low (typically ≤0.1-0.5%) to maintain cell viability.
  • Problem: Lack of Expected Biological Effect

    • Cause & Solution: Biological activity can vary between cell lines. In B-ALL 697 and Jurkat T-ALL cells, the IC50 for inhibiting Mer phosphorylation was found to be 141 nM and 193 nM, respectively [5] [1]. Ensure your working concentration is well above the relevant IC50 for your model system. Pre-incubate cells with this compound for at least 1 hour before adding a stimulus [5].
  • Problem: Instability of Stock Solution

    • Cause & Solution: this compound stock solutions in DMSO are hygroscopic and can degrade with moisture uptake or repeated freeze-thaw cycles [1]. For long-term storage, aliquot the stock solution and store at -80°C for up to 6 months [1] [2]. Use each aliquot within one month when stored at -20°C [1].

Suggested FAQs for Your Support Center

  • What is the recommended solvent and concentration for a this compound stock solution?
  • What is the typical working concentration range for in vitro experiments with this compound?
  • How long should I treat my cells with this compound to observe effects on signaling pathways?
  • My this compound has precipitated in the vial. How can I redissolve it?
  • What in vivo models have been used to test this compound, and what was the dosing protocol?

References

UNC569 Stock Solution Stability and Storage

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability and storage information for UNC569 stock solutions, primarily using dimethyl sulfoxide (DMSO) as the solvent.

Solution Concentration Solvent Storage Temperature Stability Duration Key Considerations
Not specified [1] DMSO [1] -20°C [1] 1 month [1] Aliquot to avoid repeated freeze-thaw cycles [1].
10 mM [2] DMSO [2] -80°C [2] 6 months [2] Hygroscopic DMSO can impact solubility; use newly opened containers [2].
10 mM [2] DMSO [2] -20°C [2] 1 month [2] ---
25 mg/mL [2] DMSO [2] (For stock solution preparation) --- Solution should be prepared using newly opened DMSO [2].

For the solid (powder) form, this compound should be stored desiccated at -20°C, where it is stable for 36 months [2] [1].

Experimental Protocol for In Vitro Cell Treatment

To help researchers achieve consistent results, here is a detailed methodology for in vitro cell treatment with this compound, as cited in the literature [3].

  • Stock Solution Preparation: Prepare a 3 mM stock solution of this compound in DMSO [3].
  • Cell Culture: Use appropriate cell lines (e.g., 697 or Jurkat leukemia cells). Culture them in RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂ [3].
  • Treatment Administration: Apply this compound to cell cultures at working concentrations. In studies, a range of 0.4 µM to 2 µM was used for apoptosis analysis over 24 hours, and 1 µM was used for Western blot analysis over 1.5 hours [2] [3].
  • Analysis: Post-treatment, cells can be harvested for various analyses, such as Western blotting to examine signaling pathways or flow cytometry to assess apoptosis [3].

This compound Mechanism of Action

The diagram below illustrates the mechanism of this compound and its downstream effects, based on research data.

G Figure: this compound inhibits Mer and related kinases, blocking survival signals This compound This compound Mer Mer Kinase This compound->Mer Inhibits, IC₅₀ = 2.9 nM Axl Axl Kinase This compound->Axl Inhibits, IC₅₀ = 37 nM Tyro3 Tyro3 Kinase This compound->Tyro3 Inhibits, IC₅₀ = 48 nM Downstream Inhibition of Downstream Signaling Mer->Downstream Axl->Downstream Tyro3->Downstream Effects Reduced Cell Proliferation Increased Apoptosis Increased Chemosensitivity Downstream->Effects

Key Troubleshooting and Frequently Asked Questions

  • Loss of Potency: The most common issue is the degradation of the stock solution due to improper handling.

    • Cause: Repeated freeze-thaw cycles and exposure to moisture. DMSO is hygroscopic and absorbs water from the atmosphere, which can degrade the compound [2].
    • Solution: Always prepare single-use aliquots of your stock solution. Use newly opened, anhydrous DMSO for preparing the initial solution [2] [1].
  • Low Solubility or Precipitation:

    • Cause: The compound may precipitate if the stock solution is stored for too long at -20°C or if exposed to temperature fluctuations.
    • Solution: Before use, warm the frozen aliquot at room temperature and vortex thoroughly. If precipitation persists, a brief sonication in a water bath can help redissolve the compound [2].
  • Inconsistent Cell Treatment:

    • Cause: Using an expired stock solution or one that has undergone multiple freeze-thaw cycles can lead to varying effective concentrations.
    • Solution: Use a fresh aliquot for each experiment and clearly label vials with the preparation date. For critical, long-term experiments, consider using the stock stored at -80°C for maximum stability [2].
  • What is the molecular weight and CAS number of this compound?

    • Answer: The molecular weight is 396.50 g/mol and the CAS number is 1350547-65-7 [2] [1] [4].
  • Are there any known limitations of this compound?

    • Answer: Yes. While potent, this compound is considered a first-generation inhibitor. It is noted for rapid metabolism in human liver microsomes and was found to have low oral bioavailability in preclinical models, which has driven the development of next-generation analogs [5].

References

Troubleshooting UNC569 Cell Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Issue Potential Cause Troubleshooting Strategies Key Considerations & References

| Poor cellular efficacy despite potent biochemical activity | Suboptimal physiochemical properties (e.g., high molecular weight, lipophilicity) affecting passive diffusion. | Use a structural analog: Consider UNC2025, a later-generation compound from the same series with improved drug-like properties and high oral bioavailability [1] [2]. Functional Assay Validation: Use a phagocytosis assay (e.g., in a human retinal cell model) to confirm functional intracellular MERTK inhibition [3]. | Critical Safety Note: UNC569 treatment in mice induced retinal degeneration, characterized by photoreceptor apoptosis and accumulation of outer segments [3]. This toxicity is a known class effect of MERTK inhibition. | | Inability to directly measure intracellular concentration | Lack of a fluorescent tag or other detectable moiety on this compound. | Develop a fluorescent conjugate: Attach a small, cell-permeable fluorophore (e.g., BODIPY) to this compound. Note: This creates a new chemical entity that must be re-validated for potency and permeability [4]. | The creation of a fluorescent probe is a significant research project in itself and will alter the parent compound's properties [4]. | | Uncertainty about target engagement in cells | Inability to confirm that the compound is engaging and inhibiting MERTK within the cellular environment. | Monitor downstream signaling: Use immunoblotting to detect reduced phosphorylation of MERTK and its key downstream effectors, such as STAT6, AKT, and ERK1/2, after treatment [2]. | This is an indirect measure but is a standard method for confirming on-target activity in cell-based assays. |

Experimental Protocol: Validating Functional MERTK Inhibition

To confirm that this compound is effectively entering your cells and inhibiting its target, you can implement this protocol for a phagocytosis assay, a key functional readout of MERTK activity [3].

G A Seed human retinal pigment epithelial (RPE) cells B Pre-treat with this compound or vehicle (DMSO) A->B C Add fluorescently-labeled photoreceptor outer segments (POS) B->C D Incubate to allow phagocytosis C->D E Wash away non-internalized POS D->E F Quantify internalized fluorescence via flow cytometry or high-content imaging E->F

Title: Workflow for Phagocytosis Assay to Validate MERTK Inhibition

Key Steps:

  • Cell Culture: Use a relevant cell model, such as a human retinal pigment epithelial (RPE) cell line, which endogenously expresses MERTK and relies on it for the phagocytosis of photoreceptor outer segments (POS) [3].
  • Compound Treatment: Pre-treat cells with this compound across a range of concentrations (e.g., 1 nM to 1 µM) for a suitable period (e.g., 1-2 hours) before the assay.
  • Phagocytosis Assay: Add fluorescently-labeled POS to the cells and incubate for a defined period (e.g., 2-4 hours) to allow for engulfment.
  • Removal of Non-internalized POS: Thoroughly wash the cells with a buffer (e.g., PBS) and, if necessary, use a mild trypsin treatment to remove any POS bound to the surface but not internalized.
  • Quantification: Measure the fluorescence intensity associated with the cells using a flow cytometer or a high-content imaging system. A significant decrease in fluorescence in this compound-treated cells compared to the DMSO control indicates successful inhibition of MERTK-dependent phagocytosis, confirming both cell permeability and functional target engagement.

Critical Safety Notice & FAQ

Research indicates that pharmacological inhibition of MERTK with this compound induces retinal degeneration in vivo [3].

  • What is the observed toxicity? In a 14-day mouse study, this compound caused ultrastructural changes in the retina, including accumulation of phagosomes in retinal pigment epithelial (RPE) cells and signs of early apoptosis in photoreceptors [3].
  • What is the mechanism? MERTK is essential for the daily clearance of shed photoreceptor outer segments by RPE cells (a process called efferocytosis). Inhibiting MERTK disrupts this process, leading to toxic debris accumulation and subsequent photoreceptor cell death [3].
  • Is this effect relevant to my in vitro research? While the degeneration manifests in live animal models, the finding underscores that this compound is bioavailable and engages its target in physiologically critical tissues. This reinforces that it is a potent tool compound but has known liabilities that preclude clinical development.

Research Implications and Recommendations

  • Use this compound as a Tool Compound*: Given the clear toxicity profile, this compound should be used primarily for *in vitro and pre-clinical in vivo research to understand MERTK biology, and not as a clinical candidate.
  • Consider Later-Generation Inhibitors: For studies where properties like solubility and permeability are paramount, the analog UNC2025 is a superior choice. It was developed specifically to overcome the poor pharmacokinetic properties of earlier leads and has demonstrated efficacy in leukemia xenograft models [1] [2].
  • Prioritize Functional Assays: When working with any MERTK inhibitor, always include a functional assay (like the phagocytosis assay described above) to confirm that your observed biological effects are due to on-target inhibition.

References

UNC569 Selectivity Profile & Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

UNC569 is a first-generation, ATP-competitive small-molecule inhibitor targeting the MerTK receptor tyrosine kinase [1]. The core challenge is its limited selectivity within the TAM family, which is a critical consideration for experimental design and data interpretation.

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values for the TAM receptor family:

Kinase Reported IC₅₀ Notes
MerTK 2.9 nM Primary intended target [1].
Axl 37 nM ~13x less potent than for MerTK [1].
Tyro3 48 nM ~17x less potent than for MerTK [1].

Experimental Protocols for Assessing Off-Target Effects

To ensure the validity of your findings, it is crucial to empirically verify the specific role of MerTK inhibition in your experimental system. Here are two foundational methodological approaches:

Kinase Activity and Phosphorylation Assay

This protocol assesses the direct impact of this compound on MerTK activation and its downstream signaling pathways, while also evaluating potential effects on Axl.

  • Key Reagents:

    • This compound (stock solution in DMSO, e.g., 3 mM) [1]
    • Cell lines expressing MerTK (e.g., 697 B-ALL, Jurkat T-ALL, OCI/AML5, TMD7) [1] [2]
    • Recombinant Human Gas6 ligand (common activator of TAM receptors) [1]
    • Antibodies: Phospho-MerTK, total MerTK, Phospho-Axl, total Axl, downstream targets (e.g., p-AKT, p-ERK), and loading control (e.g., GAPDH, Tubulin) [1] [2]
  • Procedure:

    • Cell Treatment & Stimulation: Culture MerTK-expressing cells and pre-incubate with a range of this compound concentrations (e.g., 0.1 - 10 µM) or vehicle control (DMSO) for 1-2 hours. Stimulate cells with pervanadate (to stabilize phosphorylation) or its ligand Gas6 for a short duration (e.g., 3-10 minutes) [1].
    • Cell Lysis and Immunoprecipitation: Lyse cells and immunoprecipitate MerTK using a specific antibody [1].
    • Western Blot Analysis: Resolve proteins by SDS-PAGE and perform immunoblotting. Probe for phosphorylated and total levels of MerTK, Axl, and key downstream proteins like AKT and ERK [1] [2].
  • Expected Results: this compound treatment should show a dose-dependent reduction in Gas6-induced MerTK phosphorylation. Inhibition of Phospho-Axl may be observed at higher concentrations, confirming its off-target activity. Downstream phosphorylation of AKT and ERK should also be suppressed if they are primarily driven by MerTK in your model [2].

Genetic Knockdown Validation

Using siRNA to deplete MerTK provides a genetic control to confirm that the phenotypic effects of this compound are due to on-target inhibition.

  • Procedure:

    • Transfection: Transfert cells with MerTK-specific siRNA or a non-targeting negative control siRNA using an appropriate method (e.g., electroporation) [2].
    • Phenotypic Analysis: 24-72 hours post-transfection, assess phenotypes of interest (e.g., cell proliferation, apoptosis, colony formation) [2].
    • Efficiency Check: Confirm MerTK knockdown at the protein and/or mRNA level via Western Blot or qPCR [2].
  • Interpretation: Phenotypes (e.g., reduced cell growth, increased apoptosis) that are replicated by both this compound treatment and MerTK siRNA knockdown provide strong evidence for an on-target effect of the drug [2].

Experimental Workflow for Specificity Confirmation

The following diagram illustrates the logical workflow for confirming whether an observed effect is due to MerTK inhibition or an off-target interaction, integrating the protocols above:

workflow Start Observed Phenotype with this compound Treatment Hypothesis Hypothesis: Effect is on-target via MerTK inhibition Start->Hypothesis Exp1 Perform Genetic Knockdown (siRNA) Hypothesis->Exp1 Exp2 Perform Kinase Phosphorylation Assay Hypothesis->Exp2 Check1 Does siRNA knockdown replicate the phenotype? Exp1->Check1 Check2 Does this compound inhibit MerTK phosphorylation at the tested dose? Exp2->Check2 OnTarget Conclusion: Effect is likely on-target (MerTK-driven) Check1->OnTarget Yes OffTarget Conclusion: Effect may involve off-target pathways Check1->OffTarget No Check3 Does this compound inhibit Axl phosphorylation at the tested dose? Check2->Check3 Yes DoseIssue Consider lower dose or use more selective inhibitor Check2->DoseIssue No Check3->OnTarget No Check3->OffTarget Yes

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound's inhibition of Axl and Tyro3 become functionally significant? While the exact concentration can vary by cell type and assay, the inhibitory effect on Axl and Tyro3 increases as the dose escalates. At concentrations above 1 µM, the inhibition of these off-target receptors is likely to be substantial given the ~13-17x lower potency compared to MerTK [1]. It is critical to use the lowest effective concentration and include genetic controls to confirm the source of the observed effect.

Q2: My experiment shows that this compound inhibits Phospho-AKT. Is this solely due to MerTK inhibition? Not necessarily. The PI3K/AKT pathway is a common downstream signaling axis for multiple receptor tyrosine kinases, including MerTK and Axl [3] [4]. Therefore, this compound-induced reduction in p-AKT could result from on-target MerTK inhibition, off-target Axl inhibition, or a combination of both. You must perform the kinase phosphorylation assay and genetic knockdown to delineate the primary contributor in your specific model.

Q3: Are there more selective MerTK inhibitors available to circumvent this issue? Yes, second-generation inhibitors have been developed with improved selectivity. For example, UNC1062 is reported to be more specific for MerTK than this compound [2]. Furthermore, UNC2025 is a potent MerTK inhibitor with significantly higher selectivity for MerTK over Axl (reportedly >45-fold) and is orally bioavailable, making it a superior tool for in vivo studies [5].

References

Core Finding: Dosing Time Significantly Influences Toxicity Severity

Author: Smolecule Technical Support Team. Date: February 2026

The key discovery from the research is that the time of day when UNC569 is administered dramatically affects the severity of retinal toxicity in mouse models [1] [2] [3].

The quantitative data from a 28-day study in male mice is summarized in the table below.

Dosing Time (Zeitgeber Time, ZT) Observed Ultrastructural Changes in the Retina

| ZT22 (2 hours before dark phase/activity onset) | • Increased phagosomes & phagolysosomes in RPE • Endoplasmic reticulum dilatation in RPE • Chromatin aggregation in photoreceptor nuclei (suggesting apoptosis) [1] | | ZT5.5 (5.5 hours after light phase/rest onset) | • Increased phagosomes & phagolysosomes in RPE [1] |

No significant changes were measured in the components of the visual cycle (e.g., 11-cis-retinal, all-trans-retinal) at either time point [1].

Mechanism of Toxicity and the Rationale for Timing

The toxicity is directly linked to the inhibition of MerTK (Mer proto-oncogene tyrosine kinase), a receptor essential for retinal homeostasis [2] [3]. The reason timing is critical is that MerTK activity and the physiological process it controls are regulated by the circadian clock.

The following diagram illustrates this mechanism and how dosing timing interferes with it.

G LightCycle Light/Dark Cycle CircadianRhythm Circadian Rhythm LightCycle->CircadianRhythm POS Photoreceptor Outer Segments (POS) are shed CircadianRhythm->POS MerTKPhos Natural MerTK Phosphorylation Window (~ZT2 to ZT5) CircadianRhythm->MerTKPhos Phagocytosis RPE Phagocytosis of shed POS POS->Phagocytosis MerTKPhos->Phagocytosis RetinalHomeostasis Retinal Homeostasis Phagocytosis->RetinalHomeostasis This compound This compound Dosing MerTKInhibit Inhibition of MerTK This compound->MerTKInhibit PhagocytosisDisrupt Disrupted Phagocytosis MerTKInhibit->PhagocytosisDisrupt DebrisAccumulate Accumulation of POS Debris PhagocytosisDisrupt->DebrisAccumulate RETox Retinal Toxicity: - RPE Stress - Photoreceptor Apoptosis DebrisAccumulate->RETox

Experimental Design & Troubleshooting Guide

Here are answers to specific questions researchers might encounter.

Why is dosing timing critical for this compound studies?

Dosing during the animal's active period (around ZT22 in nocturnal mice) coincides with peak photoreceptor outer segment shedding and places maximum demand on the MerTK-dependent phagocytic pathway. Inhibiting MerTK at this precise time window causes the most severe disruption, leading to significant cellular stress and apoptosis [1] [2] [3]. Dosing outside this window (e.g., ZT5.5) causes a less severe phenotype.

What is the recommended protocol to minimize toxicity in animal studies?

To reduce the risk of severe retinal toxicity in your experiments, you should:

  • Schedule Dosing: Administer this compound outside the peak physiological window of MerTK activity. The data suggests that dosing at ZT5.5 results in markedly less severe toxicity compared to ZT22 [1].
  • Confirm Exposure: Use techniques like mass spectrometry imaging (MSI) to confirm that your dosing regimen leads to compound distribution in the retinal pigment epithelium (RPE), which is the site of action [2] [3].
  • Monitor for Toxicity: Implement sensitive endpoints to detect early signs of toxicity, such as:
    • Transmission Electron Microscopy (TEM): To visualize ultrastructural changes like phagosome accumulation and ER dilatation [1] [2] [3].
    • Histopathology: To identify thinning of the outer nuclear layer and loss of photoreceptors [2] [3].
    • Functional Assays: Utilize in vitro models of human RPE phagocytosis to corroborate in vivo findings and assess the functional impact of MerTK inhibition [2] [3].

The following workflow maps out this recommended experimental approach:

G Step1 1. Design Dosing Schedule (Dose at ZT5.5 to minimize risk) Step2 2. Conduct In Vivo Study (28-day dosing in mice) Step1->Step2 Step3 3. Analyze Exposure & Effects Step2->Step3 SubStep3 3. Analyze Exposure & Effects Mass Spectrometry Imaging (MSI) Transmission Electron Microscopy (TEM) Histopathology Step4 4. Corroborate with In Vitro Model (Human RPE phagocytosis assay) Step3->Step4

Important Safety Considerations for Drug Development

  • Toxicity is Not Compound-Specific: Retinal toxicity is an on-target, class-effect risk for any pharmacological inhibitor of MERTK, as it disrupts a critical homeostatic pathway [2] [3] [4].
  • Irreversibility: Retinal degeneration caused by MerTK inhibition is considered non-reversible due to the terminal nature of photoreceptor cells [2] [3].
  • Exploring Safer Modalities: Research is ongoing to develop alternative therapeutic strategies that inhibit MerTK in tumors while sparing the retina. One promising approach is the use of MerTK-specific antisense oligonucleotides (ASOs), which in one study did not produce detectable retinal pathology, unlike small-molecule inhibitors like this compound [4].

References

UNC569-Induced Retinal Ultrastructural Changes: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Factor Key Findings Experimental Context
Dosing Time (Chronotoxicity) Greater severity when dosed at ZT22 (just before dark/active phase) vs. ZT5.5 (during light/rest phase). Lesions included ER dilatation in RPE and photoreceptor apoptosis, which were absent in the ZT5.5 group. [1] Study in male mice; UNC569 at 100 mg/kg, orally for 28 days. Assessment via electron microscopy. [1]

| Dose-Dependent Effects | - 60 mg/kg: No ultrastructural changes.

  • 100 mg/kg: Increased phagosomes & phagolysosomes in RPE.
  • 150 mg/kg: Above changes, plus chromatin-condensed nuclei in ONL (early apoptosis) and elevated plasma miRNAs (miR-183, miR-96, miR-124). [2] | Study in male mice; this compound orally for up to 14 days. Assessment via electron microscopy and plasma miRNA analysis. [2] | | Primary Mechanism | Inhibition of MerTK phosphorylation in the RPE, impairing its essential phagocytic function and leading to accumulation of shed photoreceptor outer segments (POS). [2] [3] | Confirmed via phosphorylation assay in retinal tissue after a single 100 mg/kg dose. [2] | | Core Ultrastructural Changes | - Accumulation of phagosomes and phagolysosomes in the RPE. [2]
  • With higher severity (dose/time), endoplasmic reticulum dilatation in RPE and chromatin condensation in photoreceptor nuclei occur. [1] [2] | Observed via transmission electron microscopy (TEM). |

Underlying Mechanism & Experimental Workflow

The table below outlines the core mechanism by which this compound causes retinal toxicity, connecting the molecular action to the observed cellular changes.

Step Process Outcome
1. MerTK Inhibition This compound binds to and inhibits MerTK, a receptor tyrosine kinase critical for signaling phagocytosis in the RPE. This is confirmed by a reduction in MerTK phosphorylation. [2] The RPE's ability to initiate phagocytosis is blocked.
2. Phagocytic Impairment The RPE cannot internalize and digest the outer segments of photoreceptors that are shed daily as part of normal renewal. [2] [3] Shed photoreceptor outer segments (POS) accumulate in the subretinal space.
3. Cellular Accumulation Despite the inhibition, the RPE continues attempts to engulf material, or the presence of excess debris leads to an accumulation of undigested POS within the RPE cells. [2] Increase in phagosomes and multi-lamellated bodies (phagolysosomes) within the RPE, visible via TEM.
4. Retinal Stress & Damage The accumulated cellular debris and impaired RPE function ultimately lead to stress in the RPE (e.g., ER dilatation) and the death of photoreceptor cells via apoptosis. [1] [2] Thinning of the outer nuclear layer (ONL), vision loss, and phenotypes mimicking retinitis pigmentosa. [3]

The following diagram illustrates the logical relationship and temporal sequence of these key events, from this compound administration to the final pathological outcome.

G cluster_0 Observable via Electron Microscopy This compound This compound Administration MerTK_Inhibition Inhibition of MerTK Phosphorylation in RPE This compound->MerTK_Inhibition Phagocytosis_Block Impaired Phagocytosis of shed Photoreceptor Outer Segments (POS) MerTK_Inhibition->Phagocytosis_Block POS_Accumulation Accumulation of POS in Subretinal Space Phagocytosis_Block->POS_Accumulation RPE_Changes Accumulation of Phagosomes & Phagolysosomes in RPE POS_Accumulation->RPE_Changes POS_Accumulation->RPE_Changes Severe_Outcomes Severe Pathological Outcomes RPE_Changes->Severe_Outcomes ER_Stress Endoplasmic Reticulum Dilatation (RPE) Severe_Outcomes->ER_Stress Photoreceptor_Apoptosis Apoptosis of Photoreceptor Cells (Chromatin Condensation) Severe_Outcomes->Photoreceptor_Apoptosis

Diagram: Mechanistic Pathway of this compound-Induced Retinal Toxicity.

Detailed Experimental Protocols

Based on the research, here are the methodologies for key experiments cited.

1. In Vivo Dosing and Toxicity Study This protocol is used to establish the core toxicity phenotype and its dependence on dosing time. [1]

  • Animal Model: Male mice.
  • Compound & Dose: this compound, prepared in a vehicle suitable for oral gavage, at 100 mg/kg.
  • Dosing Regimen:
    • Administered once daily via oral gavage for 28 days.
    • For chronotoxicity studies, dosing is performed at precise Zeitgeber Times (ZT), such as ZT5.5 (5.5 hours after light onset) and ZT22 (2 hours before light onset).
  • Tissue Collection: Animals are euthanized at a specified time after the final dose (e.g., ZT2), and eyes are enucleated for analysis.

2. Assessment of MerTK Inhibition (Phosphorylation Assay) This protocol confirms the molecular target engagement of this compound in the retina. [2]

  • Treatment: A single oral dose of this compound (100 mg/kg) is administered to mice.
  • Tissue Preparation: Retinal tissue is collected at various time points post-dosing (e.g., 1, 4, 8, 17 hours).
  • Analysis: Retinal lysates are subjected to western blotting using antibodies against phospho-MerTK and total MerTK. A significant reduction in phospho-MerTK levels, compared to vehicle-treated controls, confirms target inhibition.

3. Ultrastructural Analysis via Transmission Electron Microscopy (TEM) This is the primary method for visualizing the described ultrastructural changes. [1] [2]

  • Sample Preparation: Eyes are fixed in a suitable primary fixative (e.g., glutaraldehyde). The retina and RPE are then dissected, post-fixed in osmium tetroxide, dehydrated, and embedded in resin.
  • Sectioning and Imaging: Ultrathin sections (~70-90 nm) are cut, stained with heavy metals (e.g., uranyl acetate and lead citrate), and examined under a transmission electron microscope.
  • Key Features to Identify:
    • RPE: Count the number of phagosomes and phagolysosomes (appearing as membrane-bound, multi-lamellated bodies). Look for dilatation of the endoplasmic reticulum.
    • Outer Nuclear Layer (ONL): Examine photoreceptor nuclei for signs of chromatin condensation and pyknosis, indicative of apoptosis.

Troubleshooting Guide & FAQs

  • Q: Why are the retinal lesions in my study inconsistent between animals?

    • A: Strictly control the timing of dosing and tissue collection relative to the light cycle. Dosing at ZT22 causes more severe lesions than ZT5.5. Ensure all animals are on a stable 12-hour light/12-hour dark cycle and that dosing is performed at the same Zeitgeber Time each day. [1]
  • Q: I don't see lesions in my H&E-stained sections. Does this mean this compound isn't working?

    • A: Not necessarily. The initial ultrastructural changes are often only detectable via electron microscopy. The absence of findings in standard histopathology does not rule out toxicity. TEM analysis is essential for a thorough safety assessment. [3]
  • Q: What is a suitable biomarker for detecting early photoreceptor injury?

    • A: Consider measuring plasma levels of miRNAs enriched in photoreceptors, such as miR-183, miR-96, and miR-124. These were significantly elevated in mice treated with a high dose (150 mg/kg) of this compound, coinciding with the appearance of apoptotic photoreceptors. [2]

References

Troubleshooting Guide: UNC569-Induced ER Dilatation in Mouse RPE

Author: Smolecule Technical Support Team. Date: February 2026

Reported Issue: Researchers observe ultrastructural changes in mouse retinal pigment epithelium (RPE), specifically endoplasmic reticulum (ER) dilatation, and photoreceptor cell apoptosis following oral administration of the MerTK inhibitor UNC569.

Confirmed Findings from Literature: The table below summarizes the key experimental findings from peer-reviewed studies:

Observed Pathological Change Experimental Model This compound Dosage & Duration Key Quantitative Findings Citation

| Increased phagosomes & phagolysosomes in RPE; ER dilatation; photoreceptor apoptosis | Male mice (oral gavage) | 100-150 mg/kg for up to 14 days | - Increased phagosomes/phagolysosomes at ≥100 mg/kg.

  • Chromatin-condensed nuclei (apoptosis) at 150 mg/kg.
  • Plasma miR-183/96/124 elevated at 150 mg/kg. | [1] | | Dosing time influences severity of ER dilatation | Male mice (oral gavage) | 100 mg/kg for 28 days at ZT5.5 or ZT22 | - Phagosomes increased at both dosing times.
  • ER dilatation and photoreceptor apoptosis observed only in the ZT22 group. | [2] |

Root Cause Analysis: The issue arises from the on-target inhibition of MerTK in the RPE. MerTK is essential for the phagocytosis of shed photoreceptor outer segments (POS). Inhibiting it disrupts cellular clearance, leading to the accumulation of phagocytic cargo (phagosomes and phagolysosomes) within the RPE. This accumulation is associated with cellular stress, manifesting as dilatation of the endoplasmic reticulum. If unresolved, this stress can progress to apoptosis of photoreceptor cells, which is the ultimate cause of vision impairment in the model [1] [2].

Experimental Protocols & Mitigation Strategies

Here are detailed methodologies based on the published studies that identified and characterized this issue.

1. Protocol for Confirming Retinal Toxicity (Baseline Assessment)

This protocol is used to establish the phenotype and can be adapted for screening mitigations.

  • Test System: Male mice.
  • Test Article: this compound, prepared in a suitable vehicle.
  • Dosing Regimen: Oral gavage at 60, 100, or 150 mg/kg daily.
  • Duration: 14 to 28 days.
  • Critical Experimental Steps:
    • Electron Microscopy: Fix retinal tissues in glutaraldehyde and process for transmission electron microscopy (TEM). Quantify the number of phagosomes and phagolysosomes per RPE cell profile and check for ultrastructural signs of ER dilatation [1] [2].
    • Phosphorylation Assay: To confirm target engagement, immunoprecipitate MerTK from retinal lysates and perform western blotting using a phospho-specific MerTK antibody. A single dose of 100 mg/kg this compound was shown to inhibit MerTK phosphorylation [1].
    • Plasma Biomarker Analysis: Isolate plasma and quantify levels of miRNAs enriched in photoreceptor cells (e.g., miR-183, miR-96, miR-124) using qRT-PCR. Elevation of these miRNAs indicates photoreceptor damage [1].
    • Histopathology: Examine retinal sections for apoptotic cells in the outer nuclear layer (ONL), which contains photoreceptor nuclei, using TUNEL assay or by observing chromatin condensation in TEM images [1].

2. Strategy to Mitigate Severity: Chrono-Dosing

The severity of ER dilatation is dependent on the timing of dosing relative to the animal's light/dark cycle, a phenomenon known as chronotoxicity.

  • Key Finding: Administering this compound at Zeitgeber Time 5.5 (ZT5.5), which is 5.5 hours after the lights turn on, resulted in significantly less severe pathology compared to administration at ZT22 (10 hours after lights off), even after 28 days of dosing [2].
  • Recommended Action: Schedule all in-life dosing procedures for ZT5.5 to minimize the onset of ER dilatation and subsequent photoreceptor apoptosis [2].

Mechanistic Pathway of this compound-Induced Retinal Toxicity

The following diagram illustrates the causal relationship between MerTK inhibition and the observed cellular damage, based on the proposed mechanism from the studies.

G This compound This compound Administration MerTK_Inhibition Inhibition of MerTK Phosphorylation This compound->MerTK_Inhibition Phagocytosis_Block Impaired Phagocytosis of Photoreceptor Outer Segments (POS) MerTK_Inhibition->Phagocytosis_Block POS_Accumulation Accumulation of Shed POS Phagocytosis_Block->POS_Accumulation Phagosome_Increase ↑ Phagosomes & Phagolysosomes in RPE POS_Accumulation->Phagosome_Increase ER_Stress Cellular Stress & ER Dilatation in RPE Phagosome_Increase->ER_Stress Photoreceptor_Apoptosis Apoptosis of Photoreceptor Cells ER_Stress->Photoreceptor_Apoptosis Plasma_miRNA Release of Photoreceptor-Specific miRNAs (e.g., miR-183) into Plasma Photoreceptor_Apoptosis->Plasma_miRNA

Key Recommendations for Your Research

Based on the current data, here are actionable steps for your project:

  • Confirm the Phenotype: If you observe ER dilatation, follow the protocols in Section 1 to confirm it is linked to the other expected pathological changes (increased phagosomes, photoreceptor apoptosis).
  • Adopt Chrono-Dosing: Immediately implement dosing at ZT5.5 (mid-morning for a standard light cycle) to significantly reduce the risk and severity of this toxicity, as outlined in Section 2 [2].
  • Monitor Biomarkers: Consider measuring plasma miR-183, miR-96, and miR-124 as non-lethal biomarkers to screen for photoreceptor damage in pilot studies [1].
  • Interpret Findings Caution: This retinal toxicity is an on-target effect related to MerTK's physiological role in the eye. This must be carefully considered for the therapeutic window of any MerTK-targeting drug.

References

UNC569-Induced Retinal Toxicity: Core Findings

Author: Smolecule Technical Support Team. Date: February 2026

The key issues researchers may encounter revolve around UNC569's primary mechanism: the inhibition of MerTK phosphorylation in the retinal pigment epithelium (RPE). This disruption impairs the daily phagocytosis and clearance of shed photoreceptor outer segments (POS) [1] [2]. The consequent accumulation of phagosomes and phagolysosomes in the RPE can ultimately lead to apoptosis of photoreceptor cells [1] [3] [4].

The tables below summarize the critical quantitative findings and the influence of dosing timing on the observed pathology.

Table 1: Summary of Key Quantitative Findings from this compound Studies

Parameter Investigated Dosage & Duration Key Findings Significance
MerTK Phosphorylation Inhibition [1] 100 mg/kg (single dose) Inhibition of MerTK phosphorylation in retinal tissue confirmed. Validates on-target pharmacodynamic effect of this compound.
Phagosome Accumulation [1] 60, 100, 150 mg/kg for up to 14 days Increased phagosomes & phagolysosomes in RPE at ≥100 mg/kg. Indicates impaired phagocytic clearance.
Photoreceptor Apoptosis [1] 150 mg/kg for up to 14 days Increased chromatin-condensed nuclei in the outer nuclear layer. Signals early-stage apoptosis of photoreceptor cells.
Plasma miRNA Biomarkers [1] 150 mg/kg for up to 14 days Elevated plasma levels of miR-183, miR-96, and miR-124. Potential non-invasive biomarker for photoreceptor damage.

Table 2: Impact of Dosing Time (Chronotoxicity) on Retinal Changes [5]

Parameter Investigated Dosing at ZT5.5 (5.5 hours after light onset) Dosing at ZT22 (22 hours after light onset)
Dosage & Duration 100 mg/kg for 28 days 100 mg/kg for 28 days
Phagosomes/Phagolysosomes Increased Increased
Endoplasmic Reticulum Dilatation Not Observed Observed
Chromatin Aggregation (Apoptosis) Not Observed Observed
Visual Cycle Components No change in 11-cis-retinal, all-trans-retinal, etc. No change in 11-cis-retinal, all-trans-retinal, etc.

Experimental Protocols & Methodologies

For researchers seeking to replicate or analyze these findings, here are the core methodologies gleaned from the literature.

1. Protocol: In Vivo Dosing and Tissue Collection for Ultrastructural Analysis [1] [5]

  • Compound: this compound, suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
  • Animals: Male mice (e.g., C57BL/6).
  • Dosing: Oral gavage (e.g., 60, 100, or 150 mg/kg) for up to 14 days. For chronotoxicity studies, dosing is precisely controlled at specific Zeitgeber Times (ZT).
  • Tissue Collection: Animals are euthanized, and eyes are enucleated. For phagocytosis analysis, this is typically done 2-5 hours after light onset, coinciding with the peak of daily POS shedding.
  • Fixation: Eyes are fixed in a solution like 2.5% glutaraldehyde for electron microscopy.

2. Protocol: Transmission Electron Microscopy (TEM) for Retinal Analysis [1] [6]

  • Processing: Fixed retinal samples are post-fixed in 1% osmium tetroxide, dehydrated in a graded ethanol series, and embedded in epoxy resin.
  • Sectioning: Ultra-thin sections (~70-90 nm) are cut using an ultramicrotome.
  • Staining: Sections are stained with uranyl acetate and lead citrate.
  • Imaging & Analysis: Grids are examined under a transmission electron microscope. Phagosomes and other organelles in the RPE are identified and quantified per micron of RPE cell.

3. Protocol: Assessing Plasma miRNA as a Biomarker of Photoreceptor Damage [1]

  • Sample Collection: Plasma is isolated from mouse blood samples.
  • RNA Extraction: Total RNA, including small RNAs, is extracted from plasma.
  • Reverse Transcription & qPCR: Specific stem-loop primers are used for reverse transcription of miRNAs (miR-183, miR-96, miR-124), followed by quantitative PCR using TaqMan probes.
  • Data Analysis: miRNA levels are normalized to a spiked-in synthetic control (e.g., C. elegans miR-39) and compared to vehicle-treated controls.

Troubleshooting FAQ

Q1: Our study shows phagosome accumulation after this compound treatment, but we do not see clear signs of photoreceptor apoptosis. What could be the reason?

  • A: This is a dose- and time-dependent phenomenon. The 2018 study by Sayama et al. found clear chromatin condensation (a sign of early apoptosis) only at the highest dose of 150 mg/kg, and not at lower doses [1]. Ensure you are using a sufficient dosage and duration. Furthermore, apoptosis may become evident only after prolonged impairment of POS clearance. Extending the treatment period or increasing the dose within ethical limits may be necessary.

Q2: Why is the timing of this compound dosing so critical for the severity of retinal toxicity?

  • A: The phagocytosis of POS by the RPE is a diurnally regulated process, with a burst of activity occurring within a few hours after light onset [2]. MerTK phosphorylation is crucial during this window. Dosing at ZT22 (just before lights on) directly interferes with this peak phagocytic activity, leading to more severe outcomes like ER stress and apoptosis. In contrast, dosing at ZT5.5 (after the peak) causes a less severe phenotype, as the initial engulfment phase may have already occurred [5]. Always align dosing and tissue collection times with the known circadian rhythm of retinal phagocytosis in your animal facility.

Q3: Is the phagosome accumulation we see truly due to failed clearance, or could it be increased uptake?

  • A: The evidence strongly points to failed clearance. The function of MerTK is to initiate the internalization of bound POS and coordinate downstream phagocytic signaling [2]. Pharmacological inhibition or genetic knockout of MerTK leads to a well-characterized pathology where POS debris accumulates in the subretinal space and is not ingested efficiently [3] [4]. The observed accumulation of phagosomes in the RPE in some studies is interpreted as an initial, abortive attempt at engulfment or a delay in the degradation of the few POS that are internalized via redundant pathways [1] [7].

Mechanistic Pathway of this compound-Induced Retinal Toxicity

The following diagram illustrates the established sequence of events leading from MerTK inhibition to photoreceptor cell death, integrating the key findings from the search results.

G cluster_rpe Retinal Pigment Epithelium (RPE) cluster_pr Photoreceptor Cells This compound This compound Administration (Oral Gavage) MerTK_Inhibition Inhibition of MerTK Phosphorylation in RPE This compound->MerTK_Inhibition Phagocytosis_Impairment Impaired Phagocytosis & Clearance of Shed Photoreceptor Outer Segments (POS) MerTK_Inhibition->Phagocytosis_Impairment Accumulation Accumulation of POS Debris, Phagosomes & Phagolysosomes in RPE Phagocytosis_Impairment->Accumulation Cellular_Stress RPE Cellular Stress (ER Dilatation) Accumulation->Cellular_Stress Apoptosis Apoptosis of Photoreceptor Cells Accumulation->Apoptosis Direct Toxicity & Metabolic Disruption Cellular_Stress->Apoptosis Biomarker_Release Release of Photoreceptor-Specific miRNAs (e.g., miR-183, miR-96) into Plasma Apoptosis->Biomarker_Release

References

UNC569 dosing time ZT5.5 vs ZT22

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Findings

The following table outlines the core parameters and results from the pivotal 28-day mouse study that investigated the chronotoxicity of UNC569 [1].

Parameter Experimental Detail
Compound This compound [1]
Dose 100 mg/kg [1]
Route Oral administration [1]
Dosing Times ZT5.5 (5.5 hours after light onset) and ZT22 (22 hours after light onset) [1]
Key Finding Dosing at ZT22 resulted in more severe retinal toxicity, including endoplasmic reticulum stress and photoreceptor apoptosis, which were not observed in the ZT5.5 group. [1]
Analysis Methods Electron Microscopy, Liquid Chromatography/Mass Spectrometry (LC-MS/MS) [1]
Visual Cycle No significant changes were found in the levels of visual cycle components (11-cis-retinal, all-trans-retinal, etc.) at either dosing time. [1]

Experimental Protocol: Assessing Retinal Toxicity

This workflow outlines the key steps for evaluating the chronotoxic effects of a MERTK inhibitor like this compound in a mouse model, based on the cited study.

Start Start: Establish Animal Model Grouping Randomize and Group Animals (Consider ZT5.5 vs ZT22 groups) Start->Grouping Dosing Oral Dosing with Compound (e.g., this compound at 100 mg/kg) Grouping->Dosing Sacrifice Sacrifice and Tissue Collection (At specified time post-dose, e.g., ZT2) Dosing->Sacrifice Analysis Tissue Analysis Sacrifice->Analysis EM Electron Microscopy (Assess phagosomes, ER, photoreceptor nuclei) Analysis->EM LCMS LC-MS/MS (Quantify visual cycle components) Analysis->LCMS Data Data Analysis and Comparison EM->Data LCMS->Data End Interpret Chronotoxic Effect Data->End

Key Methodological Details
  • Animal Model: Male mice were used in the referenced study. Ensure consistent animal husbandry with a controlled 12-hour light/dark cycle. Zeitgeber Time (ZT) is the standard unit, where ZT0 is light-on and ZT12 is light-off. [1]
  • Dosing Regimen: The study administered this compound at 100 mg/kg via oral gavage for 28 consecutive days. [1]
  • Tissue Collection and Analysis: Animals were sacrificed at ZT2 after the final dose. Eyes were processed for:
    • Electron Microscopy: This is critical for identifying the ultrastructural changes in the Retinal Pigment Epithelium (RPE) and photoreceptor cells that are not visible with standard light microscopy. [1]
    • LC-MS/MS Analysis: This method was used to quantify visual cycle components and confirmed that this compound's toxicity was not due to direct disruption of these metabolites. [1]

Frequently Asked Questions (FAQs)

Q1: Why does dosing time affect the severity of this compound-induced retinal toxicity? The toxicity is linked to the inhibition of MERTK, a kinase essential for the daily phagocytosis of shed photoreceptor outer segments by the RPE. This process follows a circadian rhythm. Dosing at ZT22, which is outside the peak period of physiological MERTK phosphorylation (approximately ZT2-ZT5), appears to more severely disrupt this critical homeostatic process, leading to accumulated stress and cell death. [1]

Q2: Are the visual cycle components affected by this compound? According to the available data, no. Liquid chromatography/mass spectrometry analysis showed no significant changes in the levels of key visual cycle components like 11-cis-retinal, all-trans-retinal, all-trans-retinol, and 11-cis-retinol after 28 days of dosing at either ZT5.5 or ZT22. This suggests the primary mechanism of toxicity is related to disrupted phagocytosis, not the visual cycle. [1]

Q3: What is the translational significance of these findings? This research highlights a critical chronotoxicity concern for developing MERTK inhibitors as drugs. For researchers, it underscores the importance of incorporating dosing time as a variable in preclinical safety studies. For drug development, it suggests that scheduling administration to avoid sensitive periods in the retinal circadian cycle could help mitigate this dose-limiting toxicity. [1] [2]

References

UNC569 in vivo administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

UNC569 In Vivo Administration Guide

For researchers planning in vivo studies, the following data summarizes the administration parameters for this compound based on published literature.

Table 1: In Vivo Administration and Pharmacokinetic Profile of this compound

Parameter Details Source
Recommended Route Oral administration (PO) [1]
Typical In Vivo Dose 4 μM (in zebrafish model, via immersion); 3 mg/kg (in mouse PK study) [2] [1]
Formulation (Example) 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline (2.5 mg/mL, clear solution) [1]

| Pharmacokinetic (Mouse) | T1/2 (Half-life): Not explicitly stated Oral Bioavailability: 57% Clearance: 19.5 mL/min/kg (low) Volume of Distribution (Vss): 5.83 L/kg (high) | [1] | | Key Efficacy Finding | >50% reduction in tumor burden in a zebrafish T-ALL model after 2 weeks of immersion in 4 μM this compound. | [2] [3] |

Mechanism of Action and Experimental Evidence

Understanding how this compound works is crucial for interpreting experimental results.

  • Molecular Mechanism: this compound is a potent, reversible, and ATP-competitive small molecule inhibitor of the Mer receptor tyrosine kinase (RTK). It binds to the kinase's ATP-binding pocket, preventing its phosphorylation (activation) and subsequent signaling through key downstream pathways like PI3K/AKT and MAPK/ERK [2] [1] [4].
  • Cellular & In Vivo Evidence: Treatment with this compound has been shown to:
    • Inhibit Mer Phosphorylation: Reduce phospho-Mer levels in human leukemia cell lines (e.g., IC50 of 141 nM in 697 cells) [1] [4].
    • Block Downstream Signaling: Decrease phosphorylation of AKT and ERK1/2, key proteins for cell survival and proliferation [2] [4].
    • Induce Apoptosis: Increase levels of cleaved Caspase-3 and cleaved PARP, markers of programmed cell death [2] [1] [4].
    • Reduce Proliferation: Suppress growth and colony formation in liquid culture and methylcellulose/soft agar assays [2].

The following diagram illustrates the signaling pathway affected by this compound and the experimental workflow for validation.

G Ligand Gas6 Ligand MERTK MERTK Receptor Ligand->MERTK Binds Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) MERTK->Downstream Activates Inhibitor This compound Inhibitor->MERTK Inhibits Effects Cellular Effects (Survival, Proliferation) Downstream->Effects invisible1 CellTreat In Vitro: Treat cells with this compound WB Western Blot Analysis CellTreat->WB ApoptosisAssay Apoptosis Assay (Annexin V/PI staining) CellTreat->ApoptosisAssay Readout1 Readout: ↓p-MERTK, ↓p-AKT, ↓p-ERK WB->Readout1 invisible2 Readout2 Readout: ↑Apoptotic Cells ApoptosisAssay->Readout2 InVivo In Vivo: Administer This compound to model TumorMeasure Measure Tumor Burden InVivo->TumorMeasure Readout3 Readout: ↓Tumor Fluorescence/Size TumorMeasure->Readout3

Critical Safety Considerations & Troubleshooting

A primary safety concern identified with MerTK inhibition is ocular toxicity. Integrating this into your safety assessments is highly recommended.

  • Observed Retinal Toxicity: Preclinical studies show that pharmacological inhibition of MERTK can induce retinal degeneration in mice, characterized by thinning of the outer nuclear layer, loss of photoreceptors, and accumulation of photoreceptor outer segments [5]. This finding is consistent with the known role of MERTK in retinal pigment epithelium (RPE) phagocytosis.
  • Recommendations for In Vivo Studies:
    • Ocular Safety Assessment: Implement a multimodal imaging platform (e.g., histopathology, transmission electron microscopy) to monitor ultrastructural changes in the retina during chronic dosing studies [5].
    • Dosing Time: Evidence suggests that the severity of retinal toxicity may be influenced by the time of dosing relative to the circadian rhythm. Aligning dose administration with the peak period of MerTK phosphorylation (around 2–5 hours after light onset) might mitigate severity [5].

Key Takeaways for Your Support Center

  • Administration is Standard: this compound is orally bioavailable and effective in reducing tumor burden in animal models.
  • Mechanism is Well-Defined: Its efficacy stems from directly inhibiting MerTK phosphorylation and its downstream pro-survival signals.
  • Safety is a Key Focus: Retinal toxicity is a known class effect of MerTK inhibitors and should be proactively monitored in preclinical safety studies.

References

UNC569 vs. Other Early-Generation Mer Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of UNC569 and other inhibitors from the same research series, based on studies conducted primarily in leukemia models.

Feature This compound UNC1062 UNC2025
Chemical Scaffold Pyrazolopyrimidine [1] Pyrazolopyrimidine [2] Pyrrolopyrimidine [2]
Biochemical Potency (IC₅₀) Mer: 2.9 nM [3] [1] Mer: 1.1 nM [2] Mer: sub-nanomolar [2]
Selectivity Axl (37 nM), Tyro3 (48 nM) [3] [1] Potent against Flt3 (3.0 nM) [2] Potent against Flt3 [2]
Cellular Activity IC₅₀ (pMer in 697 cells): 141 nM [3] Information not clearly available in search results Highly potent in cellular assays [2]
Key In Vivo Finding >50% reduction in tumor burden in zebrafish T-ALL model [4] [1] Poor pharmacokinetic properties prevented in vivo efficacy studies [2] Inhibits Mer phosphorylation in vivo following oral dosing [2]
Oral Bioavailability 57% in mice [3] Very low (0.3% in mice) [2] Highly orally bioavailable [2]
Reported Applications ALL, ATRT, AML [4] [1] [5] AML [5] AML [2]

Detailed Experimental Data & Protocols

Here is a summary of the key experiments that define the profile of these inhibitors.

Biochemical Kinase Assays
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified Mer and other kinases.
  • Typical Protocol: A radioactivity-based or homogenous time-resolved fluorescence (HTRF) kinase assay is used. The kinase enzyme is incubated with the inhibitor, ATP, and a peptide substrate. The reaction is stopped, and the amount of phosphorylated product is measured to calculate the percentage of kinase activity inhibited [6]. Kinome-wide profiling against 300+ kinases is used to establish selectivity [2].
Cell-Based Potency and Pathway Analysis
  • Purpose: To confirm that the inhibitor can block Mer signaling in a cellular context.
  • Typical Protocol:
    • Cell Lines: Use Mer-expressing cancer cell lines (e.g., 697 B-ALL, Jurkat T-ALL, G361 melanoma) [1] [6].
    • Stimulation & Inhibition: Stimulate cells with the Mer ligand Gas6, with or without pre-treatment with the inhibitor. A phosphatase inhibitor like pervanadate is often added to stabilize phosphorylation [1].
    • Analysis: Cell lysates are subjected to immunoprecipitation and western blotting to detect levels of phosphorylated Mer (pMer) and its downstream effectors, such as phosphorylated AKT (pAKT) and phosphorylated ERK (pERK) [1] [6]. The inhibition of pAKT in G361 cells has been validated as a specific pharmacodynamic marker for Mer inhibition [6].

The following diagram illustrates this core experimental workflow for assessing inhibitor activity in cells.

G Start Seed Mer-expressing cells (e.g., G361, 697) A Pre-treat with inhibitor/vehicle Start->A B Stimulate with ligand (Gas6) A->B C Stabilize with pervanadate B->C D Lyse cells and collect protein C->D E Immunoprecipitate Mer or run total lysates D->E F Perform Western Blot E->F G Probe for pMER, pAKT, pERK, total proteins F->G End Quantify band intensity (IC₅₀ calculation) G->End

In Vivo Efficacy Studies
  • Purpose: To evaluate the anti-tumor effect and pharmacokinetics in animal models.
  • Protocol for Zebrafish T-ALL Model: Transgenic zebrafish with T-ALL are treated by immersion in water containing the inhibitor (e.g., 4 µM this compound for two weeks). Tumor burden is quantified by measuring the fluorescence of leukemic lymphoblasts [4] [1].
  • Protocol for Mouse Models: Inhibitors are administered to leukemic mice via oral gavage or intravenous injection. Pharmacokinetic parameters (bioavailability, half-life, clearance) are measured from blood samples. Bone marrow is often analyzed post-treatment to measure the inhibition of Mer phosphorylation (a pharmacodynamic marker) [2].

Mer Kinase Signaling Pathway

To understand the mechanism of these inhibitors, it is helpful to see the signaling pathway they target, as illustrated below.

G Ligand External Ligand (Gas6, Protein S) MERTK MERTK Receptor Ligand->MERTK Binds PI3K PI3K MERTK->PI3K Phosphorylates MEK MEK MERTK->MEK Phosphorylates STAT STAT5/6 MERTK->STAT Phosphorylates AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival ERK ERK MEK->ERK Activates ERK->Survival STAT->Survival Inhibitor ATP-competitive Inhibitor (e.g., this compound) Inhibitor->MERTK Blocks ATP site

Interpretation and Research Context

  • This compound's Role: Serves as a well-characterized, early chemical probe to investigate the biological functions of Mer in vitro and in proof-of-concept in vivo models [1].
  • The Scaffold Evolution: The progression from UNC1062 to UNC2025 demonstrates a classic medicinal chemistry effort. The core scaffold was changed from a pyrazolopyrimidine to a pyrrolopyrimidine to solve the poor pharmacokinetic properties of earlier leads, ultimately yielding a compound (UNC2025) suitable for advanced animal studies [2].
  • Therapeutic Potential: The efficacy of these inhibitors, particularly in leukemias, supports the continued investigation of Mer as a therapeutic target. Its role as an innate immune checkpoint on macrophages also makes it a compelling target for combination immunotherapy [7].

References

UNC569 Mechanisms and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy of UNC569 is rooted in its targeted action against the Mer receptor tyrosine kinase (MerTK), which is ectopically expressed in many ALL patient samples but not in normal lymphocytes [1] [2].

  • Mechanism of Action: this compound is a reversible and ATP-competitive small-molecule inhibitor of Mer. It potently inhibits Mer (IC50 = 2.9 nM) and its related TAM family kinases, Axl and Tyro3, with lower potency [1] [3]. By blocking Mer activation, it inhibits downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways [1] [3] [2].
  • Key Experimental Workflow: The foundational studies for this compound followed a standard drug discovery workflow, from biochemical assays to in vivo validation. The diagram below outlines the key steps that generated the efficacy data.

workflow start Start: Biochemical Assay step1 Cellular Assays (ALL Cell Lines) start->step1 step2 In Vivo Validation (Zebrafish T-ALL Model) step1->step2 conclusion Conclusion: Supports further development of Mer inhibitors step2->conclusion

  • Detailed Protocols:
    • Mer Phosphorylation Assay: Cells were treated with this compound and then with pervanadate to stabilize protein phosphorylation. Mer protein was immunoprecipitated from cell lysates using a specific anti-Mer antibody. Phosphorylated and total Mer levels were detected by western blot using phospho-specific and total Mer antibodies [1].
    • Apoptosis Assay: Induction of apoptosis was measured by analyzing the cleavage of key markers like caspase-3 and PARP via western blot. The appearance of cleaved fragments indicates the activation of the cell's apoptotic machinery [1] [3].
    • In Vivo Efficacy Model: Transgenic zebrafish with T-ALL (lymphoblasts expressing Mer and green fluorescent protein) were treated with this compound. Tumor burden was quantified by measuring fluorescence, showing a significant reduction in treated fish compared to controls [1] [2].

Comparison with Broader ALL Treatment Landscape

While the available data does not include head-to-head clinical trials comparing this compound to standard chemotherapies, its value proposition lies in its targeted mechanism, which differs from conventional treatments.

Treatment Approach Mechanism Reported Advantages of this compound's Approach
Conventional Chemotherapy Non-specifically targets rapidly dividing cells. Targets a protein not found on healthy lymphocytes, potentially reducing toxicity to normal cells [1] [4].
Other Targeted Therapies (e.g., BCR-ABL inhibitors) Inhibits specific oncogenic drivers like BCR-ABL in certain leukemias. Targets Mer, which is ectopically expressed in ~50% of T-ALL and promotes survival and chemoresistance, offering a strategy for Mer-positive ALL [1] [4].

Future Directions and Refined Inhibitors

It's important to note that this compound served as a first-generation, tool-grade compound for proof-of-concept studies. Its development highlighted the therapeutic potential of Mer inhibition but also revealed limitations, such as poor pharmacokinetic (PK) properties that limited its in vivo utility [5]. This has spurred the development of second-generation inhibitors:

  • UNC2025: A direct successor of this compound with significantly improved oral bioavailability and potent activity against both Mer and FLT3 (another key target in acute leukemias) [5].
  • UNC5293: A more recent inhibitor designed for high selectivity towards Mer over other TAM kinases, which helps in defining the specific biological role of Mer [6].

References

UNC569 Inhibitory Profile and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical data on UNC569's activity against the TAM receptor family.

Target IC₅₀ (nM) Ki (nM) Potency Relative to Mer
Mer 2.9 [1] [2] 4.3 [1] (Reference)
Axl 37 [1] [2] - ~13x less potent
Tyro3 48 [1] [2] - ~17x less potent

Key Characteristics:

  • Mechanism: Reversible and ATP-competitive inhibitor [1].
  • Primary Research Applications: Studied in the context of acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT) [1] [2]. In vitro and in vivo studies show it inhibits Mer phosphorylation and downstream pro-survival signaling pathways (PI3K/AKT and MAPK/ERK), leading to reduced cell proliferation/survival and increased apoptosis [1] [2].
  • Key Limitation: Its lack of high selectivity for Mer over Axl and Tyro3 limits its utility as a chemical probe to dissect the specific biological functions of Mer [3].

Experimental Protocols for Key Data

The quantitative data on this compound's activity and the cellular studies were generated using standard biochemical and cell biology techniques.

  • Kinase Activity Assay (for IC₅₀ values): The half-maximal inhibitory concentration (IC₅₀) values for Mer, Axl, and Tyro3 were determined using a microfluidic capillary electrophoresis (MCE) assay [3]. This assay directly measures the compound's ability to inhibit the kinase activity of the purified receptor domains.
  • Cell-Based Target Engagement (for IC₅₀ values): The inhibition of Mer phosphorylation in a cellular context was measured in human leukemia cell lines (e.g., 697 and Jurkat) [1] [2].
    • Protocol: Cells were treated with this compound across a range of concentrations. Mer protein was then immunoprecipitated from cell lysates using a specific anti-Mer antibody. The level of phosphorylated Mer was quantified via western blotting using a phospho-specific antibody, and IC₅₀ values were calculated using non-linear regression analysis [2].
  • Downstream Signaling & Phenotypic Assays:
    • Western Blotting: To demonstrate inhibition of downstream pathways (PI3K/AKT and MAPK/ERK), whole cell lysates from treated cells were analyzed by western blot with antibodies against phospho-Akt (Ser473) and phospho-p44/42 MAPK (Thr202/Tyr204) [2].
    • Apoptosis Assays: Induction of apoptosis was confirmed by western blot analysis for the appearance of cleaved forms of caspase-3 and PARP [1].
    • In Vivo Efficacy: Anti-leukemic efficacy was demonstrated in a transgenic zebrafish T-ALL model, where treatment with 4 µM this compound for two weeks led to a significant reduction in tumor burden [2].

The TAM Receptor Family and Signaling Context

To understand the therapeutic implications of this compound's profile, it is helpful to view it in the context of the TAM receptor family.

graphname cluster_receptors TAM Receptors cluster_pathways Key Downstream Pathways cluster_outcomes Pro-Tumor Outcomes Gas6 Gas6 Mer Mer Gas6->Mer Axl Axl Gas6->Axl High Affinity Tyro3 Tyro3 Gas6->Tyro3 ProteinS ProteinS ProteinS->Mer Binds ProteinS->Tyro3 PI3K_AKT PI3K/AKT Mer->PI3K_AKT MAPK_ERK MAPK/ERK Mer->MAPK_ERK Axl->PI3K_AKT Axl->MAPK_ERK JAK_STAT JAK/STAT Tyro3->JAK_STAT This compound This compound This compound->Mer This compound->Axl This compound->Tyro3 Survival Cell Survival & Anti-Apoptosis PI3K_AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation DrugResistance Drug Resistance JAK_STAT->DrugResistance

This diagram illustrates that by inhibiting all three TAM receptors, this compound can simultaneously block multiple pro-tumor signaling pathways, which may be beneficial in certain cancer contexts but also complicates the attribution of observed effects to a single target.

Comparison with Other TAM Inhibitors

The search for more selective inhibitors has been a key focus of subsequent research.

  • Second-Generation Inhibitors: To address the selectivity and pharmacokinetic limitations of early compounds like this compound, researchers developed successors such as UNC2025, which retains high potency for Mer and Flt3 but offers much improved oral bioavailability [4].
  • Mer-Specific Inhibitors: A separate chemical optimization effort led to the discovery of the pyrimidine scaffold, exemplified by UNC2881, which is significantly more selective for Mer over Axl and Tyro3 (84-fold and 58-fold, respectively) [3].

References

UNC569 tumor burden reduction vs vehicle

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data and Comparison

The table below summarizes the key experimental data on UNC569's efficacy from relevant studies:

Study Model Efficacy Outcome Dosage & Administration Mechanistic Insights & Additional Effects Citation
Zebrafish T-ALL model >50% reduction in tumor burden vs. vehicle/mock-treated fish. 4 μM for 2 weeks (continuous immersion). Inhibited Mer activation and downstream ERK1/2 and AKT signaling; induced apoptosis. [1] [2]
Human B-ALL 697 cells Inhibited Mer phosphorylation (IC₅₀ = 141 nM). In vitro treatment (1 μM for 1.5 hours for signaling studies). Reduced proliferation/survival; increased chemosensitivity; induced apoptosis (cleaved Caspase-3/PARP). [2] [3]
Human T-ALL Jurkat cells Inhibited Mer phosphorylation (IC₅₀ = 193 nM). In vitro treatment (1 μM for 1.5 hours for signaling studies). Reduced proliferation/survival; increased chemosensitivity; induced apoptosis (cleaved Caspase-3/PARP). [2] [3]
Atypical Teratoid/Rhabdoid Tumor (AT/RT) BT12 cells Inhibited Mer phosphorylation. In vitro treatment. Reduced colony formation in soft agar. [2]
Mouse PK study Good oral bioavailability (57%). 3 mg/kg (single dose, oral administration). Favorable drug-like properties (low systemic clearance, high volume of distribution). [3] [4]

Mechanism of Action and Signaling Pathway

This compound is a reversible and ATP-competitive inhibitor that specifically targets the Mer receptor tyrosine kinase (MerTK) [3] [4]. The following diagram illustrates how this compound exerts its antitumor effects by disrupting key cellular survival pathways:

G cluster_pathway MerTK Signaling Pathway This compound This compound MerTK MerTK This compound->MerTK Inhibits Apoptosis Apoptosis (Cleaved Caspase-3, PARP) This compound->Apoptosis Induces Downstream Downstream Signaling (PI3K/AKT & MAPK/ERK) MerTK->Downstream Activates Gas6 Gas6 (Ligand) Gas6->MerTK Binds/Activates Survival Cell Survival Proliferation Downstream->Survival Promotes Survival->Apoptosis vs.

As the diagram shows, this compound binds to MerTK, preventing its activation by ligands like Gas6. This inhibition blocks the downstream PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation. The dampening of these pro-survival signals leads to the activation of apoptotic machinery, evidenced by increased levels of cleaved Caspase-3 and cleaved PARP [2] [3] [4].

Key Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies:

  • In Vitro Mer Phosphorylation Inhibition (IC₅₀ Determination) [2]:

    • Cell Treatment: ALL cell lines (e.g., 697, Jurkat) are treated with a range of this compound concentrations.
    • Stimulation & Lysis: Cells are stimulated with pervanadate to stabilize protein phosphorylation, then lysed.
    • Immunoprecipitation & Western Blot: Mer protein is immunoprecipitated from cell lysates. Phosphorylated and total Mer are detected using specific antibodies.
    • Quantification: Band densities are measured, and IC₅₀ values are calculated using non-linear regression analysis.
  • In Vivo Zebrafish T-ALL Model [1] [2]:

    • Model Generation: MYC transgenic zebrafish that develop T-ALL are used. Leukemic lymphoblasts express Mer and green fluorescent protein (GFP).
    • Drug Administration: Fish are immersed in a solution containing 4 µM this compound for two weeks.
    • Tumor Burden Quantification: Fluorescence intensity is measured and used as a quantitative indicator of tumor burden, which is then compared to vehicle-treated controls.
  • Apoptosis Assay (Western Blot) [2] [3]:

    • Cell Treatment: Cells are treated with this compound (e.g., 0.4-2 µM for 24 hours).
    • Protein Extraction & Western Blot: Whole cell lysates are prepared and analyzed by Western blotting.
    • Apoptosis Marker Detection: Membranes are probed with antibodies against cleaved Caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis.

Interpretation and Context for Researchers

  • Specificity Profile: While this compound is a potent Mer inhibitor (IC₅₀ = 2.9 nM), it also inhibits other TAM family members, Axl (IC₅₀ = 37 nM) and Tyro3 (IC₅₀ = 48 nM) [3] [4]. This broader activity could be beneficial or off-target, depending on the therapeutic context.
  • Research Applicability: The compelling data on this compound has helped validate MerTK as a therapeutic target and has paved the way for the development of next-generation inhibitors, such as UNC1062, UNC2025, and UNC2250, which have been studied in other cancers like AML and mantle cell lymphoma [5] [6].

References

UNC569 vs. Traditional Chemotherapy: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between UNC569 and traditional chemotherapy based on available pre-clinical data.

Feature This compound (Targeted Therapy) Traditional Chemotherapy
Mechanism of Action Inhibits MerTK receptor tyrosine kinase; blocks pro-survival signaling (ERK, AKT); induces apoptosis [1] [2] [3]. Cytotoxic; disrupts cell division/DNA synthesis; non-selectively targets rapidly dividing cells [1].
Primary Molecular Target MerTK (ectopically expressed in leukemia cells) [1] [2]. Various (e.g., DNA, microtubules).
Evidence & Context Pre-clinical (cell lines, zebrafish models); research-stage [1] [2]. Standard of care; extensive clinical trial data and real-world use [1].
Reported Efficacy in Models Reduces proliferation, colony formation; >50% tumor burden reduction in zebrafish T-ALL model; increases chemo-sensitivity [1] [2]. Base of ALL treatment protocols; achieves high remission rates [1].
Toxicity Profile (Theoretical/Rationale) Potential for reduced short/long-term toxicity (targets leukemia-specific protein); MerTK not expressed in normal lymphocytes [1] [2]. Known for significant short- and long-term toxicities (organ damage, secondary malignancies) [1] [4].

Experimental Data and Protocols for this compound

Key findings and methodologies from pre-clinical studies provide foundational evidence for this compound's potential.

  • In Vitro Cell Viability and Apoptosis: Treatment of ALL cell lines with this compound reduced proliferation/survival in liquid culture and decreased colony formation in methylcellulose. Apoptosis was confirmed via increased Annexin V-positive cells and cleavage of caspase-3 [1] [3].
  • Biochemical Signaling Analysis: Western blot analysis demonstrated that this compound inhibits MerTK phosphorylation and its downstream pro-survival pathways, specifically reducing levels of phosphorylated ERK1/2 and AKT [1].
  • In Vivo Efficacy Model: MYC transgenic zebrafish with T-ALL were treated with 4 µM this compound for two weeks. Tumor burden was quantified by measuring fluorescence from lymphoblasts; this compound induced a >50% reduction in tumor burden compared to vehicle-treated fish [1] [2].
  • Chemosensitization Studies: Combining this compound with cytotoxic chemotherapies increased the sensitivity of leukemia cells, suggesting potential for combination regimens [1].

MerTK Signaling and this compound Mechanism

The following diagram illustrates the proposed mechanism of action for this compound, based on the described research.

G Ligand Gas6 Ligand MERTK MerTK Receptor Ligand->MERTK Binds Survive Pro-Survival Signals (Phospho-ERK, Phospho-AKT) MERTK->Survive Activates Apoptosis Apoptosis (Cleaved Caspase-3) MERTK->Apoptosis Inhibition induces This compound This compound This compound->MERTK Inhibits

Future Directions and Next-Generation Inhibitors

While this compound established proof-of-concept, its development highlights the ongoing evolution of this drug class.

  • Rationale for Targeting MerTK: MerTK is not expressed in normal T- and B-lymphocytes but is aberrantly expressed in a significant subset of pediatric ALL patient samples, making it an attractive, leukemia-specific target [1].
  • Next-Generation Inhibitors: this compound served as a foundational tool but has limitations. Research has since progressed to more advanced candidates like UNC2025, an orally bioavailable inhibitor with improved pharmacokinetics and potent activity in patient-derived xenograft models of acute leukemia [4].

References

UNC569 competitive ATP-binding site validation

Author: Smolecule Technical Support Team. Date: February 2026

UNC569: Mechanism and Key Data

This compound is characterized as a potent, reversible, and ATP-competitive small-molecule inhibitor of the Mer kinase [1] [2] [3]. The table below summarizes its core biochemical and functional properties:

Property Description / Value
Target Mer receptor tyrosine kinase (MerTK) [1] [4]
Mechanism ATP-competitive and reversible [2] [3]
Biochemical IC₅₀ 2.9 nM (Mer); 37 nM (Axl); 48 nM (Tyro3) [1]
Cellular Functional Impact Reduces Mer phosphorylation and downstream ERK1/2 & AKT signaling; reduces proliferation/survival; decreases colony formation; increases chemo-sensitivity [1] [4]
In Vivo Efficacy >50% reduction in tumor burden in a zebrafish T-ALL model [1] [4]

Comparison with Other Mer Inhibitors

The available literature allows for a direct comparison between this compound and another early-generation inhibitor, UNC1666.

Inhibitor Core Scaffold Primary Target(s) Mer IC₅₀ / Kᵢ Key Characteristics & Experimental Use
This compound Pyrazolopyrimidine [1] Mer (and Axl, Tyro3 at higher conc.) [1] IC₅₀: 2.9 nM [1] First-in-class Mer inhibitor; used as a tool compound in vitro and in vivo to probe Mer biology [1] [3].
UNC1666 Pyrrolopyrimidine [5] Dual Mer/Flt3 [5] IC₅₀: 0.55 nM; Kᵢ: 0.16 nM [5] Novel analog with improved solubility; designed for efficacy in Flt3-ITD mutated AML models [5].

Experimental Validation of ATP-Competitive Mechanism

The key experiments that validate this compound's action as an ATP-competitive inhibitor include:

  • In Vitro Kinase Assays: The foundational data comes from biochemical assays that directly measure the inhibition of purified Mer kinase activity. The low nanomolar IC₅₀ value of 2.9 nM was determined in these assays, establishing its potency [1].
  • Cellular Phosphorylation Analysis: In cell lines (e.g., Jurkat T-ALL, 697 B-ALL), treatment with this compound led to a dose-dependent reduction in Mer autophosphorylation and phosphorylation of its downstream effectors ERK1/2 and AKT. This confirms that the inhibitor engages with its target in a cellular context and blocks its signaling pathway [1] [4].
  • Functional Cellular Assays: Proof of mechanism is further strengthened by functional outcomes, including reduced cell proliferation/survival in liquid culture and decreased colony formation in methylcellulose, which are consistent with the inhibition of pro-survival Mer signaling [1].
  • In Vivo Pharmacological Use: this compound's activity is validated in model organisms. In a MYC transgenic zebrafish model of T-ALL, treatment with this compound (4 µM for two weeks) resulted in a significant reduction of tumor burden compared to vehicle-treated fish, demonstrating its efficacy in a complex biological system [1] [4]. More recently, it has been used in research on spinal cord injury to specifically inhibit MerTK in microglial cells [3].

Mer Signaling Pathway and this compound Inhibition

The following diagram illustrates the Mer signaling pathway and the point where this compound acts.

Ligands Gas6/Protein S Mer Mer Receptor Ligands->Mer pMer Phosphorylated Mer Mer->pMer Activation ATP ATP ATP->Mer Binds active site This compound This compound This compound->Mer Competes with ATP Downstream Downstream Effectors (ERK, AKT, STAT6) pMer->Downstream Signaling Outcomes Cellular Outcomes (Survival, Proliferation) Downstream->Outcomes ApoptoticCell Apoptotic Cell ApoptoticCell->Ligands 'Eat-me' signal

References

UNC569 toxicity profile vs clinical inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

UNC569 Toxicity Profile

This compound is a first-generation, small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), primarily investigated for oncology indications like acute lymphoblastic leukemia (ALL) [1] [2].

  • Mechanism and Efficacy: It potently inhibits MerTK (IC₅₀ = 2.9 nM), reducing pro-survival signaling in cancer cells and showing efficacy in preclinical models of ALL and atypical teratoid/rhabdoid tumors (ATRT) [1] [2].
  • Preclinical Toxicity Findings: The primary documented toxicity involves the retina in mouse models, linked to its intended mechanism of action.
    • Retinal Ultrastructural Changes: Oral administration of this compound (100 mg/kg) for 28 days induced ultrastructural changes in the mouse retina, including an increased number of phagosomes and phagolysosomes in the retinal pigment epithelium (RPE). In groups dosed at a specific time (ZT22), more severe effects like endoplasmic reticulum dilatation in the RPE and chromatin aggregation in photoreceptor nuclei were observed, suggesting potential photoreceptor apoptosis [3].
    • Chronotoxicity: The severity of retinal changes was dependent on the timing of dosing, a phenomenon known as chronotoxicity. This is likely because MerTK's natural role in regulating the phagocytosis of photoreceptor outer segments is tied to the light-dark cycle [3].
    • No Visual Cycle Impact: Despite the structural changes, no alterations in key visual cycle components (e.g., 11-cis-retinal, all-trans-retinal) were detected [3].
  • Lack of Human Data: As a research compound, data from human clinical trials is absent, and its overall toxicity profile remains incomplete.

Toxicity Profiles of Clinical Kinase Inhibitors

For context, the tables below summarize the mechanisms and common toxicities of two established classes of clinical kinase inhibitors: BTK and JAK inhibitors. Unlike this compound, these drugs have extensive human safety data.

Inhibitor Primary Target(s) Key Clinical Toxicities Notes on Toxicity Origin
Ibrutinib (1st gen) [4] [5] BTK (irreversible) Bleeding, atrial fibrillation, infections, rash, diarrhea [4] [5] Off-target inhibition of other kinases (e.g., EGFR, ITK, ERBB2/HER4) [4] [5].
Acalabrutinib (2nd gen) [4] [5] BTK (more selective) Lower incidence of atrial fibrillation and bleeding compared to ibrutinib [4] [5] Designed to minimize off-target activity for improved safety [5].
Zanubrutinib (2nd gen) [4] BTK (more selective) Similar to acalabrutinib, with an improved safety profile over ibrutinib [4] Also developed for higher selectivity.

Table 1: Comparison of BTK Inhibitor Toxicity Profiles

Inhibitor Class Key Clinical Toxicities Key Safety Considerations
JAK Inhibitors (e.g., Tofacitinib, Baricitinib, Upadacitinib) [6] [7] Increased risk of serious infections, major adverse cardiovascular events (MACE), malignancy, venous thromboembolism (VTE), and thrombocytopenia [6] [7]. The FDA has issued black box warnings for these risks. Second-generation inhibitors are designed to be more selective, aiming to improve safety [6] [7].

Table 2: Common Toxicities Associated with JAK Inhibitors

Key Experimental Protocols for this compound Toxicity

The primary toxicity data for this compound comes from the following study design [3]:

  • In Vivo Model: Male mice were administered this compound orally at 100 mg/kg.
  • Dosing Regimen: Dosing occurred at two different Zeitgeber times (ZT5.5 and ZT22, representing different points in the light-dark cycle) for 28 days.
  • Tissue Analysis: Retinal tissue was collected at ZT2 after the final dose and examined using electron microscopy to assess ultrastructural changes.
  • Biochemical Analysis: Key visual cycle components (e.g., 11-cis-retinal, all-trans-retinal) were quantified in retinal samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The following diagram visualizes the logical flow and key findings of this experimental protocol:

G Start Start: Preclinical Toxicity Study A Animal Model: Male mice Start->A B Treatment: Oral this compound (100 mg/kg) for 28 days A->B C Key Variable: Dosing at ZT5.5 vs ZT22 B->C D Tissue Collection & Analysis C->D E Electron Microscopy D->E F LC-MS/MS D->F G Findings: - Increased phagosomes/phagolysosomes - ER dilatation (ZT22 group) - Photoreceptor chromatin aggregation (ZT22 group) E->G F->G No change in visual cycle components H Conclusion: Chronotoxic effect on retinal ultrastructure G->H

Interpretation and Comparison

  • Mechanism-Driven vs. Off-Target Toxicity: this compound's primary documented toxicity (retinal damage) appears to be an on-target effect, stemming from the inhibition of MerTK's physiological role in the retina [3]. In contrast, many toxicities of clinical inhibitors like ibrutinib are linked to off-target inhibition of other kinases [4] [5].
  • Stage of Development: this compound is an early research tool, whereas BTK and JAK inhibitors are approved drugs with extensive human safety data. The toxicity profile of this compound is therefore incomplete.
  • Therapeutic Index Consideration: The retinal toxicity observed in mice at 100 mg/kg for this compound [3] must be weighed against its anti-cancer efficacy, which was demonstrated at lower doses (e.g., 4 µM in zebrafish models) [1] [2]. Defining a therapeutic window would be a critical next step for development.

How to Proceed with Your Comparison

To build a more complete comparison guide, I suggest you:

  • Investigate Successor Compounds: Look into later-generation MerTK inhibitors like UNC1062 and UNC2025 [8], which were developed to improve drug-like properties. Toxicity data on these compounds may be more relevant and comprehensive.
  • Focus on Established Inhibitors: For a practical guide, a direct comparison between different generations of clinical inhibitors (e.g., ibrutinib vs. acalabrutinib) can be highly valuable, as robust data is available [4] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

396.24377311 g/mol

Monoisotopic Mass

396.24377311 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Christoph S, Deryckere D, Schlegel J, Frazer JK, Batchelor LA, Trakhimets AY, Sather S, Hunter DM, Cummings CT, Liu J, Yang C, Kireev D, Simpson C, Norris-Drouin J, Hull-Ryde EA, Janzen WP, Johnson GL, Wang X, Frye SV, Earp HS 3rd, Graham DK. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo. Mol Cancer Ther. 2013 Nov;12(11):2367-77. doi: 10.1158/1535-7163.MCT-13-0040. Epub 2013 Aug 30. PubMed PMID: 23997116; PubMed Central PMCID: PMC3823742.

Explore Compound Types